molecular formula C8H11NO2 B1588818 (4-Methoxy-3-methylpyridin-2-yl)methanol CAS No. 86604-77-5

(4-Methoxy-3-methylpyridin-2-yl)methanol

Cat. No.: B1588818
CAS No.: 86604-77-5
M. Wt: 153.18 g/mol
InChI Key: LSHQBGRAEVQZBJ-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-methoxy-3-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHQBGRAEVQZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445615
Record name (4-Methoxy-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-77-5
Record name (4-Methoxy-3-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxy-3-methylpyridin-2-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 86604-77-5

Authored by: A Senior Application Scientist

Introduction

(4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry.[1][2] Its significance is primarily anchored in its role as a crucial intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs designed to reduce gastric acid production. This guide provides an in-depth exploration of this compound, from its chemical identity and properties to its synthesis and critical applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Properties and Identification

A comprehensive understanding of the physicochemical properties of (4-Methoxy-3-methylpyridin-2-yl)methanol is fundamental for its effective application and handling in a laboratory setting.

PropertyValueSource(s)
CAS Number 86604-77-5[1][3][4]
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1]
Appearance White to off-white solid[5]
Boiling Point 276.865 °C at 760 mmHg (Predicted)[6]
Flash Point 121.244 °C (Predicted)[6]
Density 1.12 g/cm³ (Predicted)[6]
Purity Typically ≥95-97%[2][5]

Central Role in Drug Development: The Gateway to Proton Pump Inhibitors

The primary and most significant application of (4-Methoxy-3-methylpyridin-2-yl)methanol lies in its function as a precursor for the synthesis of the sulfinylbenzimidazole moiety of proton pump inhibitors.[1] Notably, it is a key starting material for the industrial production of Rabeprazole, a widely used medication for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

The synthetic utility of this molecule stems from the reactivity of its hydroxymethyl group. This functional group is typically activated, often by conversion to a chloromethyl derivative, which then undergoes nucleophilic substitution with a substituted benzimidazole thiol. This coupling reaction is a cornerstone in the assembly of the final drug substance.

Logical Workflow in Rabeprazole Synthesis

The following diagram illustrates the logical progression from (4-Methoxy-3-methylpyridin-2-yl)methanol to a generic proton pump inhibitor, highlighting the key transformations.

PPI_Synthesis_Workflow Workflow for Proton Pump Inhibitor Synthesis A (4-Methoxy-3-methylpyridin-2-yl)methanol B Activation of Hydroxyl Group (e.g., Chlorination) A->B SOCl₂ or similar C 2-(Chloromethyl)-3-methyl-4- methoxypyridine Intermediate B->C D Coupling with Substituted 2-Mercaptobenzimidazole C->D E Thioether Intermediate D->E F Oxidation of Thioether E->F m-CPBA or other oxidant G Final Proton Pump Inhibitor (e.g., Rabeprazole) F->G

Caption: Logical workflow from the core intermediate to a proton pump inhibitor.

A Comparative Analysis of Synthetic Routes

The synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol has been approached through various strategies, each with distinct advantages and disadvantages. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and economic and environmental considerations.

RouteStarting MaterialKey IntermediatesKey ReagentsReported AdvantagesReported Disadvantages
Route 1 2,3-Dimethylpyridine2,3-Dimethyl-4-nitropyridine-N-oxide, 2-Chloromethyl-3-methyl-4-methoxypyridineNitrating agents, Oxidizing agents, Methoxide source, Reducing agentsWell-established chemistry for pyridine N-oxides.Multi-step process with potentially low overall yield.
Route 2 4-Chloro-2,3-dimethylpyridine N-oxide4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide3-Methoxypropan-1-ol, Strong base (e.g., NaH), Acetic anhydrideAvoids nitration step.Requires handling of strong bases like sodium hydride.
Route 3 2,3-Dimethyl-4-(3-methoxypropoxy)pyridine N-oxide3-Methyl-2-acetoxymethyl-4-(3-methoxypropoxy)pyridineAcetic anhydride, p-toluenesulfonic acid, Aqueous baseOptimized for high purity and yield of the target alcohol.Requires careful control of rearrangement and hydrolysis conditions.
Detailed Synthetic Protocols

This classical approach involves the nitration and N-oxidation of 2,3-dimethylpyridine to introduce the necessary functional groups.

Experimental Protocol:

  • N-Oxidation and Nitration: 2,3-Dimethylpyridine is treated with a mixture of nitric acid and sulfuric acid to yield 2,3-dimethyl-4-nitropyridine-N-oxide.

  • Rearrangement and Chlorination: The N-oxide is then subjected to rearrangement and chlorination, often using a chlorinating agent like sulfuryl chloride or phosphorus oxychloride, to introduce a chloromethyl group at the 2-position.

  • Methoxylation: The nitro group is displaced by a methoxy group using a methoxide source, such as sodium methoxide.

  • Hydrolysis: The chloromethyl group is hydrolyzed to the hydroxymethyl group, typically under basic conditions, to afford (4-Methoxy-3-methylpyridin-2-yl)methanol.

Route1_Diagram Synthetic Route 1 A 2,3-Dimethylpyridine B Nitration & N-Oxidation A->B HNO₃, H₂SO₄ C 2,3-Dimethyl-4-nitropyridine-N-oxide B->C D Rearrangement & Chlorination C->D SO₂Cl₂ or POCl₃ E 2-Chloromethyl-3-methyl-4-nitropyridine-N-oxide D->E F Methoxylation E->F NaOMe G 2-Chloromethyl-3-methyl-4-methoxypyridine F->G H Hydrolysis G->H aq. NaOH I (4-Methoxy-3-methylpyridin-2-yl)methanol H->I

Caption: Synthetic pathway starting from 2,3-dimethylpyridine.

This route offers an alternative to the nitration pathway.

Experimental Protocol:

  • Etherification: 4-Chloro-2,3-dimethylpyridine N-oxide is reacted with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide.

  • Rearrangement: The N-oxide undergoes rearrangement upon treatment with acetic anhydride to form the corresponding 2-acetoxymethyl intermediate.

  • Hydrolysis: The acetate is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol) to yield the target alcohol.

Route2_Diagram Synthetic Route 2 A 4-Chloro-2,3-dimethylpyridine N-oxide B Etherification A->B 3-Methoxypropan-1-ol, NaH C 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide B->C D Rearrangement C->D Acetic Anhydride E 2-Acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine D->E F Hydrolysis E->F aq. NaOH, Ethanol G (4-Methoxy-3-methylpyridin-2-yl)methanol F->G

Caption: Synthetic pathway starting from 4-chloro-2,3-dimethylpyridine N-oxide.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

Researchers can typically obtain certificates of analysis with detailed spectral data from commercial suppliers upon request.

Safety, Handling, and Disposal

As with any chemical substance, proper safety precautions are paramount when handling (4-Methoxy-3-methylpyridin-2-yl)methanol. The following information is synthesized from available safety data sheets.

Hazard Identification
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Conclusion

(4-Methoxy-3-methylpyridin-2-yl)methanol stands as a testament to the enabling power of heterocyclic chemistry in modern drug discovery and development. Its role as a key intermediate in the synthesis of proton pump inhibitors like Rabeprazole underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and safe handling is crucial for any scientist or researcher working in this domain. This guide has provided a comprehensive overview to support and inform such endeavors.

References

  • PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5. Retrieved from [Link]

  • AK Scientific, Inc. Safety Data Sheet.
  • Sanjay, S. S., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848.
  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Google Patents. (2014).

Sources

(4-Methoxy-3-methylpyridin-2-yl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Methoxy-3-methylpyridin-2-yl)methanol: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Methoxy-3-methylpyridin-2-yl)methanol, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, outlines a robust synthetic pathway, establishes rigorous analytical protocols for quality control, and discusses its significance as a precursor in pharmaceutical research. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and self-validation.

Core Molecular Profile and Physicochemical Properties

(4-Methoxy-3-methylpyridin-2-yl)methanol is a substituted pyridinylmethanol derivative. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization with a hydroxymethyl group provides a crucial handle for further synthetic transformations.[1] The specific substitution pattern of this molecule—a methoxy group at the 4-position and a methyl group at the 3-position—is characteristic of intermediates used in the synthesis of proton pump inhibitors (PPIs), a class of drugs that treat acid-related gastrointestinal disorders.

The precise molecular architecture dictates the compound's reactivity and physical properties, which are essential for designing synthetic routes and purification strategies.

Table 1: Physicochemical and Identification Data for (4-Methoxy-3-methylpyridin-2-yl)methanol

PropertyValueSource(s)
IUPAC Name (4-methoxy-3-methylpyridin-2-yl)methanolPubChem[2]
CAS Number 86604-77-5Chemsrc, PubChem[2][3]
Molecular Formula C₈H₁₁NO₂Chemsrc, PubChem[2][3]
Molecular Weight 153.18 g/mol PubChem, Biotuva Life Sciences[2][4]
Exact Mass 153.078979 DaChemsrc, PubChem[2][3]
Density 1.1 ± 0.1 g/cm³Chemsrc[3]
Boiling Point 276.9 ± 35.0 °C at 760 mmHgChemsrc[3]
Flash Point 121.2 ± 25.9 °CChemsrc[3]
LogP 0.28Chemsrc[3]
Synonyms 4-Methoxy-3-methyl-2-pyridinemethanol, 2-hydroxymethyl-4-methoxy-3-methylpyridineGuidechem, Echemi[5][6]

Strategic Synthesis Pathway

The synthesis of pyridinemethanol derivatives can be achieved through several established methodologies, most commonly via the reduction of corresponding pyridinecarboxylic acids, esters, aldehydes, or ketones.[1][7] For (4-Methoxy-3-methylpyridin-2-yl)methanol, a highly efficient and direct approach is the reduction of a suitable precursor, 4-methoxy-3-methylpyridine-2-carboxylic acid or its ester.

The choice of reducing agent is critical and is dictated by the functional group tolerance and desired reaction conditions. Lithium aluminum hydride (LiAlH₄) is a powerful, albeit non-selective, reducing agent capable of converting both carboxylic acids and esters to primary alcohols.[1] Its high reactivity necessitates stringent anhydrous conditions and careful handling.

Below is a logical workflow for the synthesis, starting from a commercially available pyridine derivative.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Methoxylation cluster_3 Step 4: Functionalization of 2-Methyl Group cluster_4 Step 5: Reduction to Final Product A 2,3-Lutidine B 2,3-Lutidine N-oxide A->B m-CPBA or H₂O₂/AcOH C 4-Nitro-2,3-lutidine N-oxide B->C HNO₃ / H₂SO₄ D 4-Methoxy-2,3-lutidine N-oxide C->D Sodium Methoxide (NaOMe) E 4-Methoxy-3-methylpyridine-2-carbaldehyde D->E Rearrangement (e.g., Ac₂O), then oxidation F (4-Methoxy-3-methylpyridin-2-yl)methanol E->F Sodium Borohydride (NaBH₄)

Caption: Proposed synthetic workflow for (4-Methoxy-3-methylpyridin-2-yl)methanol.

Experimental Protocol: Synthesis via Reduction

This protocol details the final reduction step, assuming the precursor aldehyde is available.

  • System Preparation: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with a solution of 4-methoxy-3-methylpyridine-2-carbaldehyde (1 equiv.) in anhydrous Tetrahydrofuran (THF, 100 mL). The solution is cooled to 0 °C in an ice-water bath.

  • Reductant Addition: Sodium borohydride (NaBH₄, 1.5 equiv.) is added portion-wise to the stirred solution over 30 minutes. The choice of NaBH₄ over the more powerful LiAlH₄ is a strategic decision to favor safety and ease of handling while being sufficiently reactive for aldehyde reduction.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase until the starting aldehyde spot is no longer visible.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of distilled water at 0 °C to decompose excess NaBH₄.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel to yield (4-Methoxy-3-methylpyridin-2-yl)methanol as a pure solid or oil.

Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in the research and development workflow. A multi-pronged analytical approach ensures the material meets the required specifications for subsequent applications.

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (LC-MS or GC-MS) start->ms hplc HPLC Analysis start->hplc pass_nmr Structure Confirmed nmr->pass_nmr fail Structure/Purity Incorrect nmr->fail Fail pass_ms Molecular Weight Confirmed ms->pass_ms ms->fail Fail pass_hplc Purity ≥ 95% hplc->pass_hplc hplc->fail Fail final Qualified Material pass_nmr->final Pass pass_ms->final Pass pass_hplc->final Pass

Caption: Quality control workflow for validating synthesized (4-Methoxy-3-methylpyridin-2-yl)methanol.

Protocol 1: NMR Spectroscopy for Structural Elucidation
  • Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen and carbon atoms.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis:

    • Expected Signals:

      • A singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm.

      • A singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.

      • A singlet for the methylene protons (-CH₂OH) around δ 4.6-4.8 ppm.

      • A broad singlet for the hydroxyl proton (-OH), which may vary in chemical shift or exchange with residual water.

      • Two doublets for the aromatic pyridine protons, corresponding to the H-5 and H-6 positions, typically between δ 6.7-8.2 ppm.

  • ¹³C NMR Analysis:

    • Expected Signals: Eight distinct carbon signals corresponding to the methyl, methoxy, methylene, and five pyridine ring carbons.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
  • Objective: To verify the molecular weight of the compound.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Method (ESI+):

    • Expected Ion: The protonated molecular ion [M+H]⁺ should be observed at an m/z value of approximately 154.18.

    • Rationale: ESI is a soft ionization technique ideal for polar molecules, preventing significant fragmentation and providing a clear molecular ion peak.

Protocol 3: HPLC for Purity Assessment
  • Objective: To quantify the purity of the sample.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A purity level of ≥95% is typically required for use in drug discovery screening.[4]

Application in Drug Discovery: A Proton Pump Inhibitor Precursor

(4-Methoxy-3-methylpyridin-2-yl)methanol and its close analogs are critical intermediates in the synthesis of PPIs like Omeprazole and Rabeprazole.[8][9][10] These drugs function by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, thereby reducing stomach acid secretion.

The core structure of this molecule provides the necessary pyridine scaffold that, after further modification (e.g., conversion of the hydroxymethyl group to a chloromethyl group followed by coupling with a mercaptobenzimidazole moiety), forms the final active pharmaceutical ingredient.[11][12][13]

G cluster_pump Pump Location ParietalCell Parietal Cell Gastric Lumen (Acidic) Cytosol (Neutral) ParietalCell:cyto->ParietalCell:lumen Prodrug diffuses to secretory canaliculus ActivePPI Active Sulfenamide (Formed in acidic canaliculus) ParietalCell:lumen->ActivePPI Acid-catalyzed activation PPI Prodrug (e.g., Rabeprazole) Enters Cell PPI->ParietalCell:cyto Pump H⁺/K⁺-ATPase Pump ActivePPI->Pump Forms disulfide bond with Cysteine residues InhibitedPump Inhibited Pump (Covalent Bond) InhibitedPump->InhibitedPump ↓ H⁺ Secretion

Caption: Mechanism of action for a proton pump inhibitor derived from pyridinylmethanol precursors.

The synthesis of such complex molecules relies on the availability of high-purity, well-characterized building blocks like (4-Methoxy-3-methylpyridin-2-yl)methanol. Its specific substitution pattern is crucial for the biological activity of the final drug molecule.

Conclusion

(4-Methoxy-3-methylpyridin-2-yl)methanol is more than a simple chemical compound; it is an enabling tool for pharmaceutical innovation. Its molecular weight of 153.18 g/mol and distinct structural features make it an ideal precursor for complex heterocyclic systems. This guide has provided a framework for its synthesis, a robust protocol for its analytical validation, and a clear rationale for its importance in the context of modern drug discovery. By understanding and applying these principles, researchers can effectively leverage this versatile building block to advance the development of new therapeutic agents.

References

  • (4-Methoxy-3-methylpyridin-2-yl)methanol. Chemsrc. [Link]

  • (4-Methoxy-3-methylpyridin-2-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • [4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride. LookChem. [Link]

  • (4-Methoxy-3-methylpyridin-2-yl)methanol Hydrochloride. Pharmaffiliates. [Link]

  • 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. PubChem, National Center for Biotechnology Information. [Link]

  • (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride. Pharmaffiliates. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

Sources

An In-depth Technical Guide to the Physical Properties of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-methylpyridin-2-yl)methanol, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs) like Lansoprazole.[1][2] Its molecular structure, featuring a pyridine ring adorned with methoxy, methyl, and hydroxymethyl groups, dictates its chemical reactivity and physical characteristics. Understanding these physical properties is paramount for its efficient synthesis, purification, handling, and formulation in drug development processes. This guide provides a comprehensive overview of the known physical properties of (4-Methoxy-3-methylpyridin-2-yl)methanol and outlines the established experimental methodologies for their determination, offering a framework for its practical application and further research.

Chemical Identity and Core Properties

A solid foundation for understanding any chemical compound begins with its fundamental identifiers and basic physical constants.

PropertyValueSource(s)
CAS Number 86604-77-5[3][4][5][6]
Molecular Formula C₈H₁₁NO₂[4][5]
Molecular Weight 153.18 g/mol [4][5]
Boiling Point 276.9 ± 35.0 °C at 760 mmHg (Predicted)[3]
Density 1.1 ± 0.1 g/cm³ (Predicted)[3]

It is crucial to note that the boiling point and density values are predominantly predicted and may not reflect experimentally determined results. The lack of reported experimental data for these and other physical properties in peer-reviewed literature underscores the specialized nature of this compound, primarily used as a synthetic intermediate.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Based on the structure of (4-Methoxy-3-methylpyridin-2-yl)methanol, the following proton signals are anticipated:

  • Pyridyl Protons (H-5 and H-6): Two distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would also be a doublet.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.2-2.5 ppm.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.

The carbon skeleton would exhibit eight distinct signals corresponding to each unique carbon atom in the molecule. The approximate chemical shifts would be:

  • Pyridyl Carbons: Signals in the range of δ 110-160 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.

A standard protocol for obtaining high-resolution NMR spectra would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹H NMR, a typical experiment would involve a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

The FTIR spectrum of (4-Methoxy-3-methylpyridin-2-yl)methanol is expected to show characteristic absorption bands for its functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
O-H (alcohol)3200-3600 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=N, C=C (pyridine)1400-1600Ring stretching
C-O (methoxy, alcohol)1000-1300Stretching

A common method for obtaining an FTIR spectrum of a solid sample is:

  • Sample Preparation (ATR): Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: Use a benchtop FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).

  • Data Acquisition: Collect the spectrum over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption peaks and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

In an electron ionization (EI) mass spectrum, the following key peaks are anticipated:

  • Molecular Ion Peak (M⁺): A peak at m/z = 153, corresponding to the molecular weight of the compound.

  • Fragment Ions: Fragmentation is likely to occur at the benzylic position and through the loss of small, stable molecules. Common fragments could include:

    • m/z = 138 (loss of -CH₃)

    • m/z = 122 (loss of -OCH₃)

    • m/z = 136 (loss of -OH)

    • m/z = 122 (loss of CH₂OH)

A typical procedure for obtaining a mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Physical State and Thermal Properties

While specific experimental data is scarce, the physical state and thermal properties can be inferred and would be determined as follows.

Appearance

Based on related compounds and common organic solids, (4-Methoxy-3-methylpyridin-2-yl)methanol is expected to be a white to off-white crystalline solid at room temperature.

Melting Point

A definitive experimental melting point for this compound is not available in the literature. For a related compound, 4-Methoxy-3,5-dimethyl-2-pyridinemethanol (CAS 86604-78-6), a melting point of 56.5-60.5 °C is reported. This suggests that the target compound will also be a solid with a relatively low melting point.

A precise melting point can be determined using a capillary melting point apparatus:

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. A sharp melting range (≤ 1 °C) is indicative of high purity.

Solubility Profile

The solubility of (4-Methoxy-3-methylpyridin-2-yl)methanol is a critical parameter for its use in synthesis and formulation. While quantitative data is not available, a qualitative assessment can be made based on its structure.

Predicted Solubility
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to the presence of the polar hydroxyl and methoxy groups, which can engage in hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Likely to be soluble due to its overall polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility due to the polar functional groups.

  • Water: The pyridine nitrogen and the hydroxyl group can form hydrogen bonds with water, suggesting some water solubility. However, the aromatic ring and the methyl group contribute to its lipophilicity, which may limit its aqueous solubility.

A systematic approach to determine solubility involves:

  • Sample Preparation: Add approximately 10-20 mg of the solid to 1 mL of the solvent in a test tube.

  • Observation: Vigorously shake the test tube for 30-60 seconds at room temperature.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Slightly Soluble: A significant portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • pH-Dependent Solubility: Test the solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions. The basic nitrogen atom of the pyridine ring should be protonated in acidic solution, leading to the formation of a soluble salt.

Conclusion

References

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  • Rasayan Journal of Chemistry. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. [Link]

  • ResearchGate. Chemical structures of Lansoprazole and its four impurities. [Link]

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An In-Depth Technical Guide to (4-Methoxy-3-methylpyridin-2-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-3-methylpyridin-2-yl)methanol is a substituted pyridylmethanol of significant interest in medicinal chemistry and drug development. Its structural resemblance to key intermediates in the synthesis of proton pump inhibitors (PPIs) underscores its potential as a valuable building block in the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of (4-Methoxy-3-methylpyridin-2-yl)methanol, outlines a probable synthetic pathway based on established methodologies for analogous compounds, and discusses its potential applications, particularly in the context of drug discovery.

Chemical Identity and Physicochemical Properties

(4-Methoxy-3-methylpyridin-2-yl)methanol, with the CAS Number 86604-77-5, is a heterocyclic compound featuring a pyridine ring substituted with methoxy, methyl, and hydroxymethyl groups.[1] These functional groups impart a unique combination of polarity and reactivity, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of (4-Methoxy-3-methylpyridin-2-yl)methanol

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1][2]
CAS Number 86604-77-5[1]
IUPAC Name (4-methoxy-3-methylpyridin-2-yl)methanol[1]
Synonyms 2-Hydroxymethyl-3-methyl-4-methoxypyridine, 4-Methoxy-3-methyl-2-pyridinemethanol[3]
Density (predicted) 1.12 g/cm³[3]
Boiling Point (predicted) 276.87 °C at 760 mmHg[3]
Flash Point (predicted) 121.24 °C[3]
pKa (predicted) Not available
LogP (predicted) 0.89[3]
Appearance Not available (likely a solid or oil at room temperature)

Note: Many of the physical properties listed are predicted values from computational models due to a lack of experimentally determined data in published literature.

Spectroscopic Characterization

As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for (4-Methoxy-3-methylpyridin-2-yl)methanol has not been widely published. However, based on the known spectra of analogous compounds, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, the following characteristic signals can be anticipated:

  • ¹H NMR: Resonances corresponding to the pyridine ring protons, the methoxy group protons (singlet, ~3.8-4.0 ppm), the methyl group protons (singlet, ~2.2-2.4 ppm), the methylene protons of the hydroxymethyl group (singlet or doublet, ~4.5-4.7 ppm), and the hydroxyl proton (broad singlet).

  • ¹³C NMR: Signals for the carbon atoms of the pyridine ring, the methoxy carbon (~55-60 ppm), the methyl carbon (~15-20 ppm), and the hydroxymethyl carbon (~60-65 ppm).

  • IR Spectroscopy: Characteristic absorption bands for O-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=N and C=C stretching of the pyridine ring (~1500-1600 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹).[4]

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (153.18 m/z), along with characteristic fragmentation patterns.

Synthesis and Reaction Pathways

A likely precursor for the synthesis is a suitably substituted pyridine N-oxide. The hydroxymethyl group can be introduced through various methods, including the Polonovski-Potier rearrangement of the N-oxide followed by hydrolysis.

Proposed Experimental Protocol: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

This protocol is a hypothetical adaptation from the synthesis of related compounds and would require experimental validation and optimization.

Step 1: N-Oxidation of 4-methoxy-2,3-lutidine

  • To a solution of 4-methoxy-2,3-lutidine in a suitable solvent such as acetic acid, add hydrogen peroxide (30% aqueous solution) portion-wise at a controlled temperature (e.g., 70-80 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and carefully quench any excess hydrogen peroxide.

  • Remove the solvent under reduced pressure to yield the crude 4-methoxy-2,3-lutidine N-oxide, which may be used in the next step without further purification.

Step 2: Rearrangement and Hydrolysis to (4-Methoxy-3-methylpyridin-2-yl)methanol

  • Treat the crude 4-methoxy-2,3-lutidine N-oxide with acetic anhydride at an elevated temperature (e.g., 90-100 °C). This step facilitates a rearrangement to form the corresponding 2-acetoxymethylpyridine derivative.

  • After the rearrangement is complete (monitored by TLC), remove the excess acetic anhydride under vacuum.

  • Hydrolyze the resulting acetate ester by adding a solution of sodium hydroxide in a mixture of water and a suitable alcohol (e.g., methanol or ethanol) and heating the mixture.

  • Once the hydrolysis is complete, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (4-Methoxy-3-methylpyridin-2-yl)methanol.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Synthesis_Workflow start 4-Methoxy-2,3-lutidine step1 N-Oxidation (H₂O₂, Acetic Acid) start->step1 intermediate1 4-Methoxy-2,3-lutidine N-oxide step1->intermediate1 step2 Rearrangement (Acetic Anhydride) intermediate1->step2 intermediate2 2-Acetoxymethyl-4-methoxy- 3-methylpyridine step2->intermediate2 step3 Hydrolysis (NaOH, H₂O/ROH) intermediate2->step3 end_product (4-Methoxy-3-methylpyridin-2-yl)methanol step3->end_product PPI_Synthesis_Logic start (4-Methoxy-3-methylpyridin-2-yl)methanol step1 Activation of Hydroxyl Group (e.g., Chlorination with SOCl₂) start->step1 intermediate 2-(Chloromethyl)-4-methoxy- 3-methylpyridine step1->intermediate step2 Nucleophilic Substitution (with Mercaptobenzimidazole) intermediate->step2 intermediate2 Thioether Intermediate step2->intermediate2 step3 Oxidation intermediate2->step3 end_product Proton Pump Inhibitor (e.g., Rabeprazole analogue) step3->end_product

Caption: Logical workflow for the application in Proton Pump Inhibitor (PPI) synthesis.

The specific substitution pattern of (4-Methoxy-3-methylpyridin-2-yl)methanol makes it a particularly relevant building block for the synthesis of rabeprazole and its analogues. [6]By modifying the substituents on the pyridine ring, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting PPIs, potentially leading to the discovery of new drugs with improved efficacy, safety profiles, or metabolic stability.

Conclusion

(4-Methoxy-3-methylpyridin-2-yl)methanol is a valuable heterocyclic building block with significant potential in the field of drug discovery, particularly in the development of proton pump inhibitors. While a comprehensive experimental characterization is not yet widely available in the public domain, its chemical properties and reactivity can be reliably inferred from closely related structures. The synthetic pathways established for analogous compounds provide a clear roadmap for its preparation. As the demand for novel therapeutics continues to grow, the utility of versatile intermediates like (4-Methoxy-3-methylpyridin-2-yl)methanol in constructing complex molecular architectures is expected to increase, making it a compound of continued interest for researchers in organic and medicinal chemistry.

References

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(4-Methoxy-3-methylpyridin-2-yl)methanol synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

Abstract

(4-Methoxy-3-methylpyridin-2-yl)methanol (CAS No. 86604-77-5) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs) such as esomeprazole and omeprazole.[1] These drugs are cornerstones in the treatment of acid-related gastrointestinal disorders. The efficacy and commercial success of PPIs have driven significant research into optimizing the synthesis of this key pyridine building block. This guide provides a comprehensive analysis of the core synthetic pathways to (4-methoxy-3-methylpyridin-2-yl)methanol, intended for researchers, chemists, and professionals in drug development. We will explore prevalent industrial methodologies, including the multi-step synthesis from 2,3-lutidine, and discuss alternative strategies like directed ortho-metalation. The narrative emphasizes the causality behind experimental choices, offers detailed protocols, and provides a comparative analysis of the primary routes, grounded in authoritative references.

Introduction

Chemical Profile and Significance

(4-Methoxy-3-methylpyridin-2-yl)methanol is a substituted pyridine derivative characterized by a hydroxymethyl group at the 2-position, a methyl group at the 3-position, and a methoxy group at the 4-position.[2] Its structure is uniquely tailored for the construction of the sulfinylbenzimidazole moiety found in several major pharmaceutical agents.[1]

PropertyValue
CAS Number 86604-77-5[2]
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol
Appearance White to light brown powder or crystal[1]
Melting Point 56.5-60.5 °C[1]

The primary strategic importance of this molecule lies in its application as a precursor to the pyridinylmethyl moiety of PPIs. The hydroxyl group is readily converted into a leaving group (e.g., a chloride), facilitating nucleophilic substitution with a substituted benzimidazolethione to assemble the core structure of drugs like omeprazole.[3]

Role in Proton Pump Inhibitor (PPI) Synthesis

The development of PPIs revolutionized the management of peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis of these complex molecules is a multi-step process where the construction of the substituted pyridine and benzimidazole fragments, followed by their coupling, is central. (4-Methoxy-3-methylpyridin-2-yl)methanol serves as the complete pyridinyl fragment, which, after activation, is coupled and subsequently oxidized to form the final active pharmaceutical ingredient.

G cluster_0 Synthesis Workflow for PPIs Start (4-Methoxy-3-methylpyridin-2-yl)methanol Activate Activation of Hydroxyl Group (e.g., Chlorination with SOCl₂) Start->Activate SOCl₂ Couple Nucleophilic Substitution with 2-mercaptobenzimidazole derivative Activate->Couple Forms key intermediate (e.g., 2-chloromethyl derivative) Oxidize Asymmetric Oxidation of Thioether Couple->Oxidize Forms thioether link End Final PPI Drug (e.g., Esomeprazole) Oxidize->End m-CPBA or other oxidizing agents

General workflow for Proton Pump Inhibitor (PPI) synthesis.

Core Synthetic Pathways

The synthesis of (4-methoxy-3-methylpyridin-2-yl)methanol can be approached through several distinct routes. The most established method, often employed on an industrial scale, begins with 2,3-lutidine (2,3-dimethylpyridine).

Pathway 1: Multi-step Synthesis from 2,3-Lutidine

This pathway is a robust, linear sequence that builds the required functionality onto the pyridine ring through a series of classical organic reactions. The key is the strategic introduction of substituents, leveraging the electronic properties of the pyridine N-oxide intermediate.

  • N-Oxidation: The synthesis commences with the oxidation of 2,3-lutidine to its corresponding N-oxide. This is a critical activation step. The N-oxide group is electronically withdrawing, which deactivates the ring toward electrophilic substitution, but more importantly, it directs incoming electrophiles to the 4-position (gamma to the nitrogen). Common oxidizing agents include hydrogen peroxide in acetic acid.[4]

  • Nitration: The 2,3-lutidine-N-oxide undergoes electrophilic nitration. Due to the directing effect of the N-oxide, the nitro group is installed almost exclusively at the 4-position, yielding 2,3-dimethyl-4-nitropyridine-N-oxide. This reaction is typically carried out with a mixture of nitric and sulfuric acids.[4]

  • Nucleophilic Aromatic Substitution: The nitro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution. Treatment with sodium methoxide in methanol replaces the nitro group with a methoxy group, affording 4-methoxy-2,3-dimethylpyridine-N-oxide.[3]

  • Rearrangement and Hydroxymethylation: The final carbon needs to be introduced at the 2-position's methyl group. This is ingeniously achieved via a rearrangement reaction. The N-oxide is treated with acetic anhydride, which leads to a rearrangement (often a variation of the Boekelheide or Polonovski reaction) to form 2-acetoxymethyl-4-methoxy-3-methylpyridine. Subsequent hydrolysis of the acetate ester with a base (e.g., sodium hydroxide) yields the target (4-methoxy-3-methylpyridin-2-yl)methanol.[3][5]

G A 2,3-Lutidine B 2,3-Lutidine-N-Oxide A->B H₂O₂ / Acetic Acid C 2,3-Dimethyl-4-nitropyridine-N-Oxide B->C HNO₃ / H₂SO₄ D 4-Methoxy-2,3-dimethylpyridine-N-Oxide C->D NaOMe / MeOH E 2-Acetoxymethyl-4-methoxy-3-methylpyridine D->E Acetic Anhydride (Rearrangement) F (4-Methoxy-3-methylpyridin-2-yl)methanol E->F Base Hydrolysis (e.g., NaOH)

Synthesis of the target molecule starting from 2,3-Lutidine.
Pathway 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[6] It relies on a directing metalating group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA), directing deprotonation to the adjacent ortho position.[6]

While not as common for large-scale production of this specific target, DoM offers a versatile laboratory approach. A plausible, albeit less documented, route could involve:

  • Starting Material Selection: One could start with 4-methoxypyridine. The methoxy group is a known DMG.

  • Directed Lithiation and Methylation: Treatment of 4-methoxypyridine with a strong lithium base like mesityllithium or PhLi can direct lithiation to the C-3 position.[7] Quenching this lithiated intermediate with a methylating agent (e.g., methyl iodide) would yield 4-methoxy-3-methylpyridine.

  • Second Lithiation and Hydroxymethylation: The next step is more challenging. Lithiation of 4-methoxy-3-methylpyridine would likely occur at the 5-position due to the combined directing effects of the methoxy and methyl groups. To achieve functionalization at the 2-position, a different strategy might be needed, such as halogen-metal exchange from a 2-bromo-4-methoxy-3-methylpyridine precursor. A more direct approach involves lithiation at the C-2 position of 4-methoxypyridine itself using a specific base like Fort's BuLi-LiDMAE base, followed by quenching with an electrophile.[7] A subsequent C-3 lithiation and methylation could then be performed.

  • Functionalization: Once the lithiated species is formed at the correct position (C-2), it can be reacted with a suitable electrophile like paraformaldehyde to introduce the hydroxymethyl group after an acidic workup.

The complexity of controlling regioselectivity in multiple lithiation steps makes this route more suitable for analog synthesis than for bulk production of the primary target.

Comparative Analysis

The choice of synthetic pathway depends heavily on the desired scale, cost, and available equipment.

ParameterPathway 1 (from 2,3-Lutidine)Pathway 2 (DoM)
Starting Materials Readily available, inexpensive (2,3-Lutidine)More specialized pyridine precursors may be needed
Scalability Proven for industrial scaleGenerally better for lab/pilot scale; cryogenic conditions required
Reagents Classical, bulk reagents (acids, bases, H₂O₂)Air- and moisture-sensitive organolithium reagents, cryogenic temperatures (-78 °C)[8]
Yield Good overall yields reported in patent literature[4]Can be high-yielding but very sensitive to reaction conditions
Safety/Handling Use of strong nitrating acids requires carePyrophoric organolithiums and strictly anhydrous conditions are mandatory
Versatility Linear, optimized for one targetHighly versatile for creating diverse analogs by varying the electrophile

Detailed Experimental Protocol (Pathway 1)

The following protocol is a representative synthesis adapted from procedures described in the chemical literature.[3][5]

Step 4.1: Synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide (4)
  • N-Oxidation & Nitration: 2,3-Lutidine is first oxidized to 2,3-lutidine-N-oxide using hydrogen peroxide and acetic acid. This intermediate is then subjected to nitration with a mixture of sulfuric and nitric acid to yield 2,3-dimethyl-4-nitropyridine-N-oxide (3).

  • Methoxylation: To a mixture of crude 2,3-dimethyl-4-nitropyridine-N-oxide (e.g., 0.043 mol) and methanol (20 mL), a solution of sodium methoxide (0.172 mol) in methanol is added at room temperature.[3]

  • The reaction mixture is heated to reflux for 1 hour.[3]

  • The solvent is removed under reduced pressure (in vacuo).

  • The resulting residue is dissolved in dichloromethane (20 mL) and water (30 mL). The pH is adjusted to 5 with acetic acid.

  • The layers are separated, and the aqueous layer is extracted twice more with dichloromethane (2x10 mL).[3]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford crude 4-methoxy-2,3,5-trimethyl pyridine-N-oxide (4).[3]

Step 4.2: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol (Target Compound)
  • Rearrangement: The crude 4-methoxy-2,3-dimethylpyridine-N-oxide (4) is reacted with acetic anhydride. This typically involves heating the mixture, which induces a rearrangement to form 2-acetoxymethyl-4-methoxy-3-methylpyridine (5).[3][5]

  • Hydrolysis: The resulting acetate (5) is then hydrolyzed without intermediate purification. The crude material is treated with an aqueous base, such as sodium hydroxide in a methanol/water mixture, to cleave the acetate ester.

  • Workup and Isolation: After the reaction is complete, the methanol is removed by rotary evaporation.[1] The remaining aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.

  • The crude product is purified, typically by crystallization or column chromatography, to yield (4-methoxy-3-methylpyridin-2-yl)methanol as a white to light-brown solid.[1]

Conclusion

The synthesis of (4-methoxy-3-methylpyridin-2-yl)methanol is a well-established process, critical to the pharmaceutical industry. The linear synthesis starting from 2,3-lutidine remains the most economically viable and scalable route for large-scale manufacturing, despite involving multiple steps and the use of harsh reagents. Alternative methods, such as those based on directed ortho-metalation, offer greater flexibility and are invaluable for medicinal chemistry programs aimed at developing new analogs, but they present challenges in terms of cost and handling for bulk production. Continued innovation in catalytic C-H functionalization and flow chemistry may pave the way for more efficient, safer, and environmentally benign syntheses in the future.

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A Technical Guide to the Role of (4-Methoxy-3-methylpyridin-2-yl)methanol in Proton Pump Inhibitor (PPI) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the synthetic pathway for proton pump inhibitors (PPIs), focusing on the critical role of the pyridine building block, (4-Methoxy-3-methylpyridin-2-yl)methanol. It is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical synthesis. We will explore the strategic importance of this intermediate, detail the necessary chemical transformations, and provide validated protocols grounded in established chemical literature.

Introduction: The Architectural Significance of the Pyridine Moiety in PPIs

Proton Pump Inhibitors (PPIs) represent a cornerstone in the treatment of acid-related gastrointestinal disorders. Their mechanism of action involves the irreversible inhibition of the gastric H⁺/K⁺-ATPase (the proton pump). The archetypal structure of widely-used PPIs, such as omeprazole and its S-enantiomer esomeprazole, consists of two core heterocyclic systems: a benzimidazole and a substituted pyridine ring, linked by a methylsulfinyl bridge.[1][2]

The specific substitution pattern on the pyridine ring is a key determinant of the drug's activity and metabolic stability. (4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal precursor for the pyridine fragment of several first-generation PPIs.[3] However, it is not the direct reactant in the key coupling step. Its primary function is to serve as a stable, readily available starting material that requires a strategic chemical activation to facilitate the synthesis of the final drug substance.

Stage I: Activation of the Pyridine Core via Chlorination

The journey from the starting alcohol to a reactive intermediate involves the conversion of the hydroxyl group into a competent leaving group. The hydroxyl (-OH) group of (4-Methoxy-3-methylpyridin-2-yl)methanol is a poor leaving group for the subsequent nucleophilic substitution reaction. Therefore, it must be chemically activated, most commonly by converting it into a chloromethyl group. This transformation yields 2-chloromethyl-4-methoxy-3-methylpyridine, which is typically isolated as its hydrochloride salt to improve stability.[4][5]

The most prevalent and efficient method for this chlorination is the use of thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM).[4][5]

Diagram: Activation of (4-Methoxy-3-methylpyridin-2-yl)methanol

G cluster_start Starting Material cluster_reagent Reagent cluster_product Activated Intermediate Start (4-Methoxy-3-methylpyridin-2-yl)methanol Product 2-Chloromethyl-4-methoxy- 3-methylpyridine HCl Start->Product Chlorination (Activation) Reagent Thionyl Chloride (SOCl₂) Dichloromethane (DCM) Reagent->Start

Caption: Conversion of the pyridylmethanol to its activated chloromethyl hydrochloride salt.

Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride

This protocol is a synthesized representation of established laboratory procedures.[4][5]

  • Setup: To a solution of (4-Methoxy-3-methylpyridin-2-yl)methanol (e.g., 0.15 mol) in anhydrous dichloromethane (400 mL) under an inert atmosphere (e.g., argon), cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of thionyl chloride (e.g., 0.158 mol) in dichloromethane (100 mL) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at or below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid residue is the crude hydrochloride salt.

  • Purification: Suspend the solid residue in a non-polar solvent like hexane (200 mL) or ether and stir vigorously.[4][5] This process washes away any non-polar impurities.

  • Final Product: Collect the white crystalline solid by filtration, wash with a small amount of fresh hexane, and air-dry to yield 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride with high purity.

Self-Validation Check: The formation of a precipitate upon adding a non-polar solvent like ether serves as a validation step, as the hydrochloride salt is generally insoluble in such media. The melting point of the final product should be sharp and consistent with literature values (approx. 130-131°C).[4]

Stage II: The Core Coupling - Synthesis of the Thioether Intermediate

With the activated pyridine intermediate in hand, the next critical step is the coupling reaction with the benzimidazole core. For the synthesis of omeprazole, this involves the reaction with 5-methoxy-2-mercaptobenzimidazole. This reaction proceeds via a classic SN2 mechanism, where the deprotonated thiol of the benzimidazole acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.[6]

The reaction is performed under basic conditions to deprotonate the mercapto group, thereby generating the highly nucleophilic thiolate anion. Sodium hydroxide or potassium hydroxide are commonly used for this purpose.[6][7]

Diagram: Workflow for Thioether Synthesis

G A 5-methoxy-2- mercaptobenzimidazole C Deprotonation to Thiolate Anion A->C Add Base B Base (e.g., NaOH) in Ethanol/Water B->C E Nucleophilic Substitution (SN2 Coupling) C->E D 2-Chloromethyl-4-methoxy- 3-methylpyridine HCl D->E F Thioether Intermediate (Omeprazole Sulfide) E->F

Caption: Condensation of the activated pyridine and the benzimidazole thiol to form the thioether.

Experimental Protocol: Synthesis of Omeprazole Sulfide

This protocol is based on common industrial and laboratory synthesis methods.[7]

  • Thiolate Formation: In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (e.g., 0.10 mol) in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (e.g., 0.13 mol) in water. Heat gently (70-90°C) until a clear solution is formed, then cool to below 10°C.

  • Coupling Reaction: Separately, dissolve the 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride (e.g., 0.09 mol) in water (100 mL). Add this solution dropwise to the cooled thiolate solution.

  • Reaction: Allow the temperature to rise to approximately 30°C and maintain with stirring for 4-6 hours. Monitor the reaction for the disappearance of starting materials by TLC or HPLC.

  • Precipitation & Isolation: After the reaction is complete, cool the mixture to 10°C and add a larger volume of water (e.g., 500 mL) to precipitate the product. Stir for several hours to ensure complete precipitation.

  • Purification: Collect the solid product by suction filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. This yields the thioether, 5-methoxy-2-[((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio]-1H-benzimidazole, often referred to as omeprazole sulfide.

Trustworthiness Note: The success of this step relies on the efficient formation of the thiolate and careful control of the reaction temperature to prevent side reactions. The precipitation by adding water is a critical purification step, leveraging the low aqueous solubility of the organic product.

Stage III: The Final Oxidation - From Thioether to Sulfoxide

The thioether intermediate is a precursor and not the active pharmaceutical ingredient. The final chemical transformation is a controlled oxidation of the sulfide linker to a sulfoxide. This step is paramount and requires precision, as over-oxidation will produce the corresponding sulfone, an undesired impurity.[8][9]

Various oxidizing agents can be employed, including meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or hydrogen peroxide, often in the presence of a catalyst.[9][10]

Diagram: Overall Synthetic Pathway to Omeprazole

G A (4-Methoxy-3-methyl pyridin-2-yl)methanol B 2-Chloromethyl... Pyridine HCl A->B Activation (SOCl₂) C Thioether Intermediate (Omeprazole Sulfide) B->C Condensation (+ Benzimidazole Thiol) D Final PPI (Omeprazole) C->D Oxidation (e.g., m-CPBA)

Caption: The three key stages in the synthesis of Omeprazole from its pyridine precursor.

Experimental Protocol: Oxidation to Omeprazole

This protocol describes a general method for the final oxidation step.[10]

  • Setup: Dissolve the thioether intermediate (from Stage II) in a suitable solvent, such as ethyl acetate or dichloromethane, and cool the solution to a low temperature (e.g., -25°C to 0°C).

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., peracetic acid or m-CPBA) portion-wise or dropwise, carefully monitoring the internal temperature to prevent exothermic runaway and over-oxidation.

  • Reaction: Stir the mixture at the low temperature for 30-60 minutes. The reaction progress should be closely monitored by HPLC to maximize sulfoxide formation while minimizing sulfone impurity.

  • Quenching and Work-up: Once the reaction is complete, adjust the pH of the mixture to ~8 using a basic aqueous solution (e.g., 10% sodium hydroxide). This step neutralizes the acidic byproduct and precipitates the omeprazole free base.

  • Isolation and Purification: Filter the precipitated product, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like methanol to afford pure omeprazole.

Authoritative Grounding: The development of asymmetric synthesis for this oxidation step, particularly using titanium-diethyl tartrate catalyst systems with an oxidant like cumene hydroperoxide, was a major breakthrough.[2] This allowed for the large-scale, stereoselective production of single-enantiomer drugs like esomeprazole, highlighting the advanced control chemists can exert over this critical transformation.[2]

Summary of Key Intermediates

The following table summarizes the key compounds discussed in this guide.

Compound NameRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(4-Methoxy-3-methylpyridin-2-yl)methanolStarting Material86604-78-6C₉H₁₃NO₂167.21
2-Chloromethyl-4-methoxy-3-methylpyridine HClActivated Intermediate86604-74-2C₈H₁₁Cl₂NO208.08
5-methoxy-2-mercaptobenzimidazoleBenzimidazole Core37052-78-1C₈H₈N₂OS180.23
Omeprazole SulfideThioether Precursor73590-85-9C₁₇H₁₉N₃O₂S345.42
OmeprazoleFinal Active Product73590-58-6C₁₇H₁₉N₃O₃S345.42

Conclusion

(4-Methoxy-3-methylpyridin-2-yl)methanol is more than a simple starting material; it is a strategically designed building block for the synthesis of omeprazole and related PPIs. Its journey through activation, coupling, and oxidation illustrates fundamental principles of modern pharmaceutical synthesis: the necessity of functional group manipulation, the power of nucleophilic substitution for bond formation, and the critical importance of controlled redox chemistry. Understanding the causality behind each transformation—from activating the hydroxyl group to precisely controlling the final oxidation—is essential for the successful, efficient, and scalable production of these vital medicines.

References

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  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. 8

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. 9

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  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents. 6

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The Synthetic Cornerstone of Modern Anti-Ulcer Therapy: A Technical Guide to (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Drug Development Professionals, Researchers, and Scientists

Introduction: A Pivotal Intermediate in Proton Pump Inhibitor Synthesis

(4-Methoxy-3-methylpyridin-2-yl)methanol is a highly substituted pyridine derivative that has garnered significant attention in medicinal chemistry, primarily for its role as a crucial building block in the synthesis of proton pump inhibitors (PPIs).[1] PPIs are a class of drugs that profoundly suppress gastric acid secretion and are widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] The specific substitution pattern of (4-methoxy-3-methylpyridin-2-yl)methanol is integral to the efficacy and pharmacokinetic profile of the final active pharmaceutical ingredients (APIs), most notably ilaprazole. This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a focus on the underlying chemical principles and experimental methodologies that are critical for researchers in the field of drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of (4-methoxy-3-methylpyridin-2-yl)methanol is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 86604-77-5[2]
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [2]
Appearance White to light brown powder or crystal[1]
Melting Point 94-98 °C
Boiling Point 276.865 °C at 760 mmHg (Predicted)[3]
Solubility Slightly soluble in Chloroform[1]

Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol: A Multi-step Endeavor

The synthesis of (4-methoxy-3-methylpyridin-2-yl)methanol is a multi-step process that typically begins with a readily available starting material, 2,3-lutidine. The overall synthetic strategy involves the formation of a pyridine N-oxide, followed by nitration, methoxylation, and a key rearrangement reaction to introduce the hydroxymethyl group at the 2-position.

Logical Workflow for Synthesis

Synthesis_Workflow A 2,3-Lutidine B 2,3-Lutidine-N-oxide A->B Oxidation (H₂O₂/AcOH) C 2,3-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (HNO₃/H₂SO₄) D 2,3-Dimethyl-4-methoxypyridine-N-oxide C->D Methoxylation (NaOMe/MeOH) E (4-Methoxy-3-methylpyridin-2-yl)methanol D->E Rearrangement (Ac₂O then NaOH)

Caption: General synthetic workflow for (4-Methoxy-3-methylpyridin-2-yl)methanol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,3-Lutidine-N-oxide

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3-lutidine to form the corresponding N-oxide. This is a critical activation step that facilitates the subsequent electrophilic nitration at the 4-position.

  • Protocol:

    • In a suitable reaction vessel, dissolve 2,3-lutidine in glacial acetic acid.[4]

    • Carefully add 35% hydrogen peroxide to the solution while maintaining the temperature at 80 °C.[4]

    • The reaction mixture is stirred at this temperature for several hours.[4]

    • After the reaction is complete, the excess acetic acid is removed under reduced pressure.[4]

    • The residue is then carefully neutralized to afford 2,3-lutidine-N-oxide.

  • Causality: The use of hydrogen peroxide in an acidic medium like glacial acetic acid is a standard method for the N-oxidation of pyridines. The acidic environment protonates the pyridine nitrogen, making it more susceptible to oxidation.

Step 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

The N-oxide from the previous step is then nitrated at the 4-position. The N-oxide group is an activating group that directs electrophilic substitution to the 4-position of the pyridine ring.

  • Protocol:

    • Dissolve 2,3-lutidine-N-oxide in concentrated sulfuric acid.[5][6]

    • Cool the mixture and slowly add a nitrating mixture of potassium nitrate in concentrated sulfuric acid, maintaining a low temperature.[5][6]

    • After the addition is complete, the reaction mixture is heated to 80-90 °C for a specified period.[5]

    • The reaction is then cooled and quenched by pouring it into water.[5]

    • The product is extracted with a suitable organic solvent, such as dichloromethane.[5]

  • Causality: The strong electron-donating character of the N-oxide group makes the 4-position of the pyridine ring electron-rich and thus susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from the nitric acid/sulfuric acid mixture.[5]

Step 3: Synthesis of 2,3-Dimethyl-4-methoxypyridine-N-oxide

The nitro group at the 4-position is a good leaving group and can be readily displaced by a nucleophile. In this step, sodium methoxide is used to introduce the methoxy group.

  • Protocol:

    • Dissolve 2,3-dimethyl-4-nitropyridine-N-oxide in methanol.

    • Add a solution of sodium hydroxide in methanol to the reaction mixture.[7]

    • The mixture is heated to reflux for several hours.[7]

    • After cooling, the pH is adjusted, and the methanol is removed under reduced pressure.[7]

    • The product is then extracted with an organic solvent.[7]

  • Causality: This reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the N-oxide and the nitro group facilitates the attack of the methoxide ion at the 4-position, leading to the displacement of the nitrite ion.

Step 4: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

This final step is a crucial rearrangement reaction, often referred to as a Boekelheide-type rearrangement, which converts the N-oxide into the desired 2-hydroxymethylpyridine derivative.[8]

  • Protocol:

    • Treat 2,3-dimethyl-4-methoxypyridine-N-oxide with acetic anhydride.[9] This forms an acetoxymethyl intermediate.

    • The resulting intermediate is then hydrolyzed using a base, such as sodium hydroxide in an aqueous or alcoholic solution, to yield (4-methoxy-3-methylpyridin-2-yl)methanol.[9]

  • Causality and Mechanism: The reaction with acetic anhydride proceeds through an initial acylation of the N-oxide oxygen. This is followed by a deprotonation at the 2-methyl group and a[5][5]-sigmatropic rearrangement to form the 2-acetoxymethylpyridine.[10] The subsequent basic hydrolysis cleaves the ester to afford the final alcohol product. The choice of acetic anhydride is critical as it serves as both the acylating agent and the solvent in many cases.

Application in Drug Development: The Synthesis of Ilaprazole

The primary application of (4-methoxy-3-methylpyridin-2-yl)methanol is as a key intermediate in the synthesis of ilaprazole, a potent proton pump inhibitor.[11] The synthesis involves the conversion of the hydroxymethyl group to a suitable leaving group, typically a chloride, followed by condensation with a benzimidazole thiol derivative.

Logical Workflow for Ilaprazole Synthesis

Ilaprazole_Synthesis A (4-Methoxy-3-methylpyridin-2-yl)methanol B 2-Chloromethyl-4-methoxy-3-methylpyridine A->B Chlorination (SOCl₂) D Ilaprazole Sulfide B->D Condensation (NaOH/MeOH) C 5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol C->D E Ilaprazole D->E Oxidation (m-CPBA)

Caption: General workflow for the synthesis of Ilaprazole from (4-Methoxy-3-methylpyridin-2-yl)methanol.

Experimental Protocol for the Conversion to 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
  • Protocol:

    • Dissolve (4-methoxy-3-methylpyridin-2-yl)methanol in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Add thionyl chloride dropwise to the solution.

    • Allow the reaction to proceed at room temperature for several hours.

    • The product, 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride, is then precipitated, filtered, and dried.

  • Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to their corresponding alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, leading to the formation of the alkyl chloride and the evolution of sulfur dioxide and hydrogen chloride gas.

The resulting 2-chloromethyl derivative is then reacted with 5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol in the presence of a base to form the thioether linkage.[11] The final step is the oxidation of the thioether to a sulfoxide, which is the active form of the proton pump inhibitor.[11]

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern on the pyridine ring of (4-methoxy-3-methylpyridin-2-yl)methanol is crucial for the biological activity of the resulting PPIs.

  • The 4-Methoxy Group: The electron-donating methoxy group at the 4-position of the pyridine ring increases the basicity of the pyridine nitrogen (pKa1).[12] This enhanced basicity promotes the accumulation of the drug in the acidic environment of the parietal cells, a key step in the mechanism of action of PPIs.[12]

  • The 3-Methyl Group: The methyl group at the 3-position also contributes to the overall electron density and lipophilicity of the molecule. Structure-activity relationship studies on various PPIs have shown that the nature and position of substituents on both the pyridine and benzimidazole rings significantly impact the compound's reactivity, metabolic stability, and potency.[13]

Safety and Handling

As with all pyridine derivatives, (4-methoxy-3-methylpyridin-2-yl)methanol and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[14][15] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[14][15] Pyridine and its derivatives are known to be harmful if inhaled, ingested, or absorbed through the skin.[14] It is important to consult the Safety Data Sheet (SDS) for specific handling and disposal information.[16][17][18]

Conclusion and Future Perspectives

(4-Methoxy-3-methylpyridin-2-yl)methanol stands out as a pivotal intermediate in the synthesis of modern proton pump inhibitors. Its multi-step synthesis, involving a key N-oxide rearrangement, highlights a classic yet elegant approach in heterocyclic chemistry. The specific arrangement of the methoxy and methyl substituents on the pyridine ring is a testament to the fine-tuning required in medicinal chemistry to achieve optimal pharmacokinetic and pharmacodynamic properties in the final drug molecule. While its primary application remains in the synthesis of PPIs, the unique reactivity and substitution pattern of this molecule may hold potential for its use as a scaffold in the development of other therapeutic agents. Further research into the structure-activity relationships of its derivatives and exploration of its utility in other areas of medicinal chemistry could unveil new opportunities for this versatile building block.

References

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The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction: A Molecule of Significance in Medicinal Chemistry

(4-Methoxy-3-methylpyridin-2-yl)methanol, a substituted pyridine derivative, holds a position of considerable importance in the landscape of modern pharmaceutical synthesis. Its discovery and development are intrinsically linked to the advent of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of (4-Methoxy-3-methylpyridin-2-yl)methanol, from its synthetic evolution to its physicochemical properties and its pivotal role as a key intermediate in the production of blockbuster drugs such as omeprazole and rabeprazole. For researchers and professionals in drug development, a thorough understanding of the synthesis and characteristics of this molecule is essential for process optimization, impurity profiling, and the development of next-generation therapeutic agents.

The Synthetic Journey: Establishing Efficient Pathways

The "discovery" of (4-Methoxy-3-methylpyridin-2-yl)methanol is less a single serendipitous event and more a story of strategic molecular design in the quest for effective gastric acid suppressants. Its development was driven by the need for a versatile precursor to the pyridinylmethyl moiety of PPIs. Various synthetic strategies have been devised, often originating from readily available pyridine derivatives. These routes have been refined over time to improve yield, scalability, and environmental impact.

One common synthetic approach begins with the N-oxidation of a substituted pyridine, followed by nitration and subsequent methoxylation. The resulting intermediate can then be functionalized at the 2-methyl position to introduce the desired hydroxymethyl group.

A generalized workflow for the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol is depicted below:

Synthesis_Workflow General Synthetic Workflow Start Substituted Pyridine N_Oxide Pyridine-N-oxide Start->N_Oxide Oxidation Nitro 4-Nitropyridine-N-oxide N_Oxide->Nitro Nitration Methoxy 4-Methoxypyridine-N-oxide Nitro->Methoxy Methoxylation Hydroxymethyl (4-Methoxy-3-methylpyridin-2-yl)methanol Methoxy->Hydroxymethyl Hydroxymethylation PPI_Synthesis_Logic Role in Proton Pump Inhibitor Synthesis Pyridinylmethanol (4-Methoxy-3-methylpyridin-2-yl)methanol Chloromethyl 2-Chloromethyl-4-methoxy-3-methylpyridine Pyridinylmethanol->Chloromethyl Chlorination Coupling Coupling with Benzimidazole Moiety Chloromethyl->Coupling PPI Proton Pump Inhibitor (e.g., Omeprazole) Coupling->PPI

In-Depth Technical Guide to the Spectroscopic Characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key heterocyclic intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity and quantifying its purity. This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing insights into the interpretation of the spectra and the experimental protocols for their acquisition.

Molecular Structure and Key Spectroscopic Features

The molecular structure of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, with its substituted pyridine ring, presents a unique set of spectroscopic characteristics. The strategic placement of the methoxy, methyl, and hydroxymethyl groups influences the electronic environment of the pyridine core, resulting in a distinct pattern of signals in various spectroscopic analyses.

Molecular_Structure N1 N C2 C N1->C2 C3 C C2->C3 C7 C C2->C7 CH2OH C4 C C3->C4 C10 C C3->C10 CH3 C5 C C4->C5 O12 O C4->O12 OCH3 C6 C C5->C6 C11 C C5->C11 CH3 C6->N1 H_C6 H C6->H_C6 O8 O C7->O8 H9 H O8->H9 C13 C O12->C13 NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Dissolve sample in deuterated solvent (e.g., CDCl₃) H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR Processing Fourier Transform, Phase Correction, Baseline Correction H1_NMR->Processing C13_NMR->Processing Interpretation Chemical Shift Analysis, Integration, Multiplicity Analysis Processing->Interpretation

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
2950-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C and C=N stretch (aromatic ring)
1250-1200StrongC-O stretch (aryl ether)
1050-1000StrongC-O stretch (primary alcohol)

Interpretation:

  • O-H Stretch (3400-3200 cm⁻¹): The strong, broad absorption in this region is a definitive indication of the hydroxyl group and is broadened due to intermolecular hydrogen bonding. [1]* C-H Stretch (2950-2850 cm⁻¹): These absorptions are characteristic of the stretching vibrations of the sp³-hybridized C-H bonds in the methyl, methoxy, and hydroxymethyl groups.

  • Aromatic Ring Stretches (1600-1450 cm⁻¹): The series of bands in this region are due to the C=C and C=N stretching vibrations within the pyridine ring, which is a hallmark of aromatic systems.

  • C-O Stretches (1250-1200 cm⁻¹ and 1050-1000 cm⁻¹): The strong absorption around 1250-1200 cm⁻¹ is attributed to the C-O stretching of the aryl ether (methoxy group). The strong band at 1050-1000 cm⁻¹ is characteristic of the C-O stretching of the primary alcohol. [1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
167High[M]⁺ (Molecular Ion)
152Moderate[M - CH₃]⁺
136High[M - OCH₃]⁺
134Moderate[M - CH₂OH]⁺
107Moderate[M - CH₂OH - HCN]⁺

Interpretation:

  • Molecular Ion ([M]⁺, m/z 167): The peak at m/z 167 corresponds to the molecular weight of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (C₉H₁₃NO₂), confirming its elemental composition.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. The loss of a methyl radical (•CH₃) from one of the ring methyl groups results in the peak at m/z 152. The loss of a methoxy radical (•OCH₃) leads to the fragment at m/z 136. A significant fragmentation pathway is the loss of the hydroxymethyl group (•CH₂OH), giving rise to the peak at m/z 134. Subsequent fragmentation of this ion, such as the loss of hydrogen cyanide (HCN), can lead to further smaller fragments like the one observed at m/z 107. The fragmentation pattern is consistent with the cleavage of bonds adjacent to the stable pyridine ring.

MS_Fragmentation M [M]⁺ m/z = 167 M_minus_CH3 [M - CH₃]⁺ m/z = 152 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M - OCH₃]⁺ m/z = 136 M->M_minus_OCH3 - •OCH₃ M_minus_CH2OH [M - CH₂OH]⁺ m/z = 134 M->M_minus_CH2OH - •CH₂OH

Caption: Key fragmentation pathways in the mass spectrum.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

The comprehensive spectroscopic analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol through ¹H NMR, ¹³C NMR, IR, and MS provides a robust and unambiguous characterization of its molecular structure. Each technique offers complementary information, and together they serve as a critical quality control tool in the synthesis of this important pharmaceutical intermediate. The data and interpretations presented in this guide provide a valuable resource for researchers and professionals in the field of drug development, ensuring the identity and purity of this key building block.

References

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  • PubChem. "3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine." Accessed January 7, 2026. [Link].

  • PubMed. "Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative." Accessed January 7, 2026. [Link].

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  • Pharmaffiliates. "CAS No : 86604-78-6 | Product Name : 4-Methoxy-3,5-dimethyl-2-pyridinemethanol." Accessed January 7, 2026. [Link].

  • National Institutes of Health. "Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE." Accessed January 7, 2026. [Link].

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Methodological & Application

Application Note & Protocol: A Validated Synthetic Route to (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal building block in medicinal chemistry, most notably serving as a key precursor in the synthesis of various proton pump inhibitors (PPIs). This document provides a comprehensive, field-proven protocol for its synthesis, designed for researchers and drug development professionals. The narrative emphasizes the chemical rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the transformation. The primary synthetic strategy detailed herein involves the functionalization of a 2-methylpyridine scaffold via an N-oxide rearrangement, a robust and scalable method for introducing the required hydroxymethyl group.

Introduction and Strategic Overview

The substituted pyridine core is a privileged scaffold in pharmaceutical development. (4-Methoxy-3-methylpyridin-2-yl)methanol (Compound 4 ) is of particular interest due to its role in the multi-step synthesis of anti-ulcer agents like Rabeprazole. Its structure contains a nucleophilic hydroxymethyl group at the 2-position, perfectly positioned for coupling with benzimidazole moieties.

The synthesis of this target molecule can be approached through several routes. A common strategy involves the reduction of a corresponding carboxylic acid or ester at the 2-position. However, a highly effective and frequently employed industrial method relies on the rearrangement of a pyridine N-oxide intermediate. This pathway offers excellent regioselectivity for functionalizing the 2-methyl group.

This guide details a validated three-step synthesis starting from 2,3-dimethyl-4-nitropyridine-N-oxide (1 ). The sequence involves:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the C4-methoxy group by reacting the nitro-pyridine N-oxide with sodium methoxide.

  • Boekelheide-type Rearrangement: Activation of the N-oxide with acetic anhydride to form a 2-acetoxymethyl intermediate.

  • Hydrolysis: Base-catalyzed cleavage of the acetate ester to yield the final picolyl alcohol.

This protocol is designed to be self-validating, with clear explanations for each manipulation to ensure safe and efficient execution.

Synthetic Workflow Diagram

The overall transformation from the starting material to the final product is depicted below. This workflow highlights the key intermediates and transformations central to the protocol.

Synthesis_Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis SM 2,3-Dimethyl-4-nitropyridine-N-oxide (1) Int1 4-Methoxy-2,3-dimethylpyridine-N-oxide (2) SM->Int1  NaOMe, MeOH   Int2 2-(Acetoxymethyl)-4-methoxy-3-methylpyridine (3) Int1->Int2  Acetic Anhydride, 100°C   Product (4-Methoxy-3-methylpyridin-2-yl)methanol (4) Int2->Product  NaOH, EtOH/H₂O  

Caption: Synthetic pathway for (4-Methoxy-3-methylpyridin-2-yl)methanol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
2,3-Dimethyl-4-nitropyridine-N-oxide168.1437699-43-7Starting Material
Sodium Methoxide (NaOMe)54.02124-41-4Use as a solution in methanol or solid
Methanol (MeOH), Anhydrous32.0467-56-1Solvent
Acetic Anhydride (Ac₂O)102.09108-24-7Reagent and solvent
Sodium Hydroxide (NaOH)40.001310-73-2For hydrolysis and workup
Ethanol (EtOH)46.0764-17-5Solvent
Dichloromethane (DCM)84.9375-09-2Extraction Solvent
Sodium Sulfate (Na₂SO₄), Anhydrous142.047757-82-6Drying Agent
Hydrochloric Acid (HCl), conc.36.467647-01-0For pH adjustment
Step 1: Synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide (2)

Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group and the N-oxide functionality activate the C4 position of the pyridine ring, facilitating the displacement of the nitro group by the methoxide nucleophile.

Procedure:

  • To a solution of sodium methoxide (prepared by carefully dissolving 1.2 equivalents of sodium metal in anhydrous methanol or using a commercial solution), add 2,3-dimethyl-4-nitropyridine-N-oxide (1 ) (1.0 eq.) portion-wise at room temperature.

  • Heat the resulting mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxy-2,3-dimethylpyridine-N-oxide (2 ) as a solid, which can be used in the next step without further purification. A patent for a related synthesis reports yields in the range of 93% for this type of transformation[1].

Step 2: Synthesis of 2-(Acetoxymethyl)-4-methoxy-3-methylpyridine (3)

Rationale: This reaction is a classic rearrangement of a pyridine N-oxide bearing an alkyl group at the 2-position. Acetic anhydride acts as both a reagent and solvent. It first acylates the N-oxide oxygen, forming an activated intermediate. This is followed by an intramolecular, concerted[2][2]-sigmatropic-like rearrangement and subsequent elimination to yield the stable 2-acetoxymethyl pyridine derivative.[3][4]

Procedure:

  • Add 4-methoxy-2,3-dimethylpyridine-N-oxide (2 ) (1.0 eq.) to an excess of acetic anhydride (5-10 eq.).

  • Heat the mixture to 90-100 °C and stir for 2-3 hours. The reaction is often exothermic initially.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully quench the excess acetic anhydride by slowly adding water or a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(acetoxymethyl)-4-methoxy-3-methylpyridine (3 ). This intermediate is often carried forward directly.

Step 3: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol (4)

Rationale: The final step is a simple saponification (hydrolysis) of the acetate ester. Sodium hydroxide in an alcohol/water mixture provides the hydroxide ions needed to cleave the ester bond, liberating the target picolyl alcohol.

Procedure:

  • Dissolve the crude 2-(acetoxymethyl)-4-methoxy-3-methylpyridine (3 ) (1.0 eq.) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add a solution of sodium hydroxide (1.5-2.0 eq.) in water.

  • Heat the reaction mixture to 50-60 °C for 1-2 hours or stir at room temperature overnight.[3]

  • Monitor the hydrolysis by TLC. Once complete, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude (4-methoxy-3-methylpyridin-2-yl)methanol (4 ) by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid. A patent describing a similar hydrolysis and extraction process reports a purity of 92% before final purification steps.[3]

Characterization

The identity and purity of the final product, (4-Methoxy-3-methylpyridin-2-yl)methanol, should be confirmed using standard analytical techniques:

  • 1H NMR: To confirm the structure and presence of all expected protons (methoxy, methyl, methylene, aromatic, and hydroxyl).

  • Mass Spectrometry: To confirm the molecular weight (153.18 g/mol ).[5][6]

  • HPLC: To determine the purity of the final compound.

  • Melting Point: To compare with literature values.

Conclusion

The protocol described provides a reliable and well-precedented method for the synthesis of (4-methoxy-3-methylpyridin-2-yl)methanol, a valuable intermediate for pharmaceutical research and development. By understanding the chemical principles behind each step—nucleophilic substitution, N-oxide rearrangement, and ester hydrolysis—researchers can effectively troubleshoot and adapt this protocol for their specific needs, ensuring a consistent and high-quality supply of this important building block.

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • ChemicalBook. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis.
  • PubChem. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583.
  • Simson Pharma Limited. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS No- 86604-77-5.
  • Fisher Scientific. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol, min 97%, 1 gram.
  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Oae, S., Kitao, T., & Kitaoka, Y. (n.d.). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society.

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Application Note & Protocol: Synthesis of a Key Pyridinyl Methanol Intermediate for Proton Pump Inhibitors from 3,5-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This document provides a comprehensive, field-proven guide to the multi-step synthesis of a critical pyridinyl methanol building block, a cornerstone for the manufacture of several proton pump inhibitors (PPIs). The specified starting material is 3,5-lutidine, a readily available industrial chemical. It is scientifically established that the synthetic pathway originating from 3,5-lutidine logically yields (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a direct precursor in the synthesis of omeprazole.[1][2] The synthesis of the mono-methyl analogue, (4-Methoxy-3-methylpyridin-2-yl)methanol, would necessitate a different starting material or a complex and non-standard demethylation step. Therefore, this guide details the robust and widely practiced synthesis of the 3,5-dimethyl analogue, aligning the specified starting material with a validated and industrially significant target molecule.

The following protocols are designed with scientific integrity at their core, explaining the causality behind each transformation and providing a self-validating framework for experienced researchers.

Part 1: Overall Synthetic Strategy

The transformation of 3,5-lutidine into (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a four-step process. This pathway is designed to systematically functionalize the pyridine ring at the desired positions.

  • N-Oxidation: The pyridine nitrogen is first oxidized. This crucial step activates the pyridine ring, significantly altering its electronic properties and making the C4 (para) position highly susceptible to electrophilic attack.[3][4]

  • Electrophilic Nitration: A nitro group is introduced at the C4 position. The N-oxide group acts as a powerful directing group, ensuring high regioselectivity for this transformation.[3]

  • Nucleophilic Methoxylation: The nitro group at C4 is subsequently displaced by a methoxy group via a nucleophilic aromatic substitution reaction.

  • Rearrangement and Hydrolysis: Finally, a functional group is introduced at the C2 position through a rearrangement of the N-oxide, which is then hydrolyzed to yield the target primary alcohol.

The complete workflow is illustrated below.

G cluster_0 Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol A 3,5-Lutidine B 3,5-Lutidine N-oxide A->B Step 1: N-Oxidation (H₂O₂ / Acetic Acid) C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Step 2: Nitration (H₂SO₄ / HNO₃) D 3,5-Dimethyl-4-methoxypyridine-N-oxide C->D Step 3: Methoxylation (NaOMe / Methanol) E 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine D->E Step 4a: Rearrangement (Acetic Anhydride) F (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol E->F Step 4b: Hydrolysis (NaOH)

Caption: Overall workflow for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Part 2: Detailed Experimental Protocols

Safety Precaution: All procedures must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves, must be worn at all times. The reactions involve corrosive acids, strong oxidizers, and flammable solvents.

Step 1: Synthesis of 3,5-Lutidine N-oxide

Principle: This step involves the direct oxidation of the nitrogen atom of the pyridine ring using hydrogen peroxide in an acidic medium. The introduction of the N→O dative bond increases electron density at the C4 position, preparing the molecule for the subsequent nitration step.[3]

Reagent/ParameterQuantity/ValueNotes
3,5-Lutidine15.0 kg (140.2 mol)Starting material[5]
Glacial Acetic Acid48 LSolvent and catalyst
Hydrogen Peroxide (35%)11.93 L (total)Oxidizing agent
Temperature60°C to 90°CReaction temperature
Reaction Time~19 hours
Expected Yield~95%High conversion is expected[5][6]

Protocol:

  • In a suitable reaction vessel, dissolve 3,5-lutidine (15.0 kg) in glacial acetic acid (48 L) and heat the mixture to 60°C.[5]

  • Over a period of 3 hours, carefully add the first portion of 35% hydrogen peroxide (8.43 L). An exothermic reaction will occur.[5]

  • After the addition is complete, raise the temperature to 90°C and maintain for 3 hours.[5]

  • Cool the reaction mixture back to 60°C and add the second portion of 35% hydrogen peroxide (3.50 L) over 1 hour.[5]

  • Raise the temperature to 90°C and maintain for 16 hours to ensure the reaction goes to completion.[5]

  • Work-up: After cooling, evaporate the excess acetic acid under reduced pressure. Adjust the pH of the residue to 10 with a concentrated NaOH solution. The product is typically extracted with a suitable organic solvent like dichloromethane or acetonitrile, and the solvent is removed in vacuo to yield crude 3,5-lutidine N-oxide, which can be used in the next step without further purification.[5][6]

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

Principle: This is a classic electrophilic aromatic substitution. The electron-donating N-oxide group activates the C4 position, allowing the nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, to attack the ring.[3]

Reagent/ParameterQuantity/ValueNotes
3,5-Lutidine N-oxide3500 g (28.5 mol)Crude from Step 1
Conc. Sulfuric Acid (H₂SO₄)3.5 LSolvent
Nitrating Mixture~10.9 L5.0 L H₂SO₄ + 5.9 L 65% HNO₃
Temperature90°CReaction temperature
Reaction Time>12 hours (overnight)
Expected Yield~92%High conversion is typical[7]

Protocol:

  • In a reaction vessel equipped for cooling, dissolve 3,5-lutidine N-oxide (3500 g) in concentrated sulfuric acid (3.5 L).[5]

  • Cool the solution to 90°C. Caution: This is a highly exothermic dissolution.

  • Prepare the nitrating mixture by carefully adding 65% nitric acid (5.9 L) to concentrated sulfuric acid (5.0 L) with cooling.

  • Slowly add the nitrating mixture to the pyridine N-oxide solution over 4 hours, maintaining the reaction temperature at 90°C.[5]

  • Stir the reaction mixture at 90°C overnight.[5]

  • Work-up: Cool the reaction to 30°C and carefully neutralize it by adding it to a cooled solution of 10M NaOH. The temperature should be kept below 30°C during neutralization. The product precipitates and can be isolated by filtration.[5][8]

Step 3: Synthesis of 3,5-Dimethyl-4-methoxypyridine-N-oxide

Principle: The electron-withdrawing nitro group and the positively charged nitrogen of the N-oxide ring make the C4 position susceptible to nucleophilic attack. Sodium methoxide acts as the nucleophile, displacing the nitro group to form the desired methoxy derivative.

Reagent/ParameterQuantity/ValueNotes
3,5-Dimethyl-4-nitropyridine-N-oxide~4.76 kg (28.3 mol)Crude from Step 2
Methanol~37 LSolvent
Sodium Hydroxide (NaOH)1138 g (28.45 mol)To generate sodium methoxide in situ
TemperatureReflux
Reaction Time15 hours
Expected Yield~85-90%Good yield for the substitution[5]

Protocol:

  • Take the crude 3,5-dimethyl-4-nitropyridine-N-oxide from the previous step. It may be beneficial to first remove residual water by azeotropic distillation with toluene.[5]

  • Add methanol (7 L) to the dried residue and heat the mixture to reflux.[5]

  • In a separate vessel, prepare a solution of sodium methoxide by dissolving NaOH (1138 g) in methanol (30 L).

  • Add the sodium methoxide solution to the refluxing reaction mixture over a period of 15 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture and adjust the pH to 9 with concentrated HCl. Evaporate the methanol. The residue can be extracted with dichloromethane (CH₂Cl₂), and the organic layer is dried and concentrated to yield the product.[5]

Step 4: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Principle: This step proceeds via a Boekelheide-type rearrangement. The N-oxide is treated with acetic anhydride, which leads to the formation of an intermediate that rearranges to place an acetoxymethyl group at the C2 position. This ester is then saponified (hydrolyzed) under basic conditions to yield the final alcohol product.

Reagent/ParameterQuantity/ValueNotes
3,5-Dimethyl-4-methoxypyridine-N-oxide1268 g (7.58 mol)Crude from Step 3
Acetic Anhydride2140 mLRearrangement reagent
Sodium HydroxidePer hydrolysis needsFor saponification
Temperature130°C (rearrangement)Exothermic reaction
Expected Yield~70-80% (over two steps)

Protocol:

  • Rearrangement: In a suitable vessel, heat acetic anhydride (2140 mL) to 90°C.

  • Prepare a solution of 3,5-dimethyl-4-methoxypyridine-N-oxide (1268 g) dissolved in a minimal amount of acetic acid (e.g., 740 mL).

  • Add the N-oxide solution dropwise to the hot acetic anhydride. The reaction is highly exothermic, and the temperature will rise to approximately 130°C.[5] Maintain control over the addition rate to manage the exotherm.

  • After the addition is complete, allow the reaction to proceed for 1-2 hours.

  • Hydrolysis & Work-up: Cool the reaction mixture. Carefully add a concentrated aqueous solution of sodium hydroxide to neutralize the acetic acid and acetic anhydride and to saponify the intermediate acetate ester. This step is also exothermic. Maintain the reaction under basic conditions (pH > 12) at an elevated temperature (e.g., 60-80°C) for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • After cooling, extract the product into an organic solvent such as dichloromethane. The organic extracts are combined, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, which can be purified by crystallization or chromatography.[2]

Part 3: References

  • BenchChem. (n.d.). 3,5-Dimethylpyridine-N-oxide | 3718-65-8. Retrieved from a BenchChem technical page.

  • Shinkarenko, A., & Scaiano, J. C. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.

  • BenchChem. (n.d.). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Retrieved from a BenchChem technical page.

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

  • JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57424. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Retrieved from a BenchChem technical page.

  • Google Patents. (2020). CN111303018A - Synthetic method of omeprazole intermediate. Retrieved from

  • Acta Crystallographica Section E. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(12), 1687–1690. [Link]

  • Google Patents. (2012). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Retrieved from

  • Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. Arkivoc, 2016(iii), 339-351.

  • Pipzine Chemicals. (n.d.). 4-Methoxy-3-methyl-2-pyridinemethanol. Retrieved from Pipzine Chemicals website.

  • Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Retrieved from

  • PubChem. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5-DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research.

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • Google Patents. (2012). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide. Retrieved from

  • Espacenet. (1984). EP0103553A2 - Intermediates for the preparation of omeprazole. Retrieved from

  • Chemsrc. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]

  • Google Patents. (2016). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. Retrieved from

  • The Journal of Organic Chemistry. (1951). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. [Link]

  • Wikipedia. (n.d.). 3,5-Lutidine. Retrieved from [Link]

  • Molecules. (2024). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. [Link]

  • ChemBK. (n.d.). 4-Methoxypyridine-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Google Patents. (1969). US3428641A - Methylation of pyridines. Retrieved from

  • PubMed. (1964). THE BIOSYNTHESIS N-METHYL-4-PYRIDONE-3-CARBOXAMIDE. [Link]

  • Google Patents. (1957). US2818378A - Oxidation of methyl-pyridines. Retrieved from

  • PubChem. (n.d.). 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol, min 97%. Retrieved from [Link]

Sources

catalytic hydrogenation for (4-Methoxy-3-methylpyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol via Catalytic Hydrogenation

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-Methoxy-3-methylpyridin-2-yl)methanol

(4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal building block in medicinal chemistry.[1] Its primary significance lies in its role as a key intermediate for the synthesis of a major class of pharmaceuticals known as proton pump inhibitors (PPIs), including the widely prescribed drugs omeprazole and esomeprazole.[2] These drugs are essential for treating acid-reflux disorders and peptic ulcers. The synthesis of this intermediate, therefore, is a critical step that dictates the efficiency and scalability of the overall drug manufacturing process.

Catalytic hydrogenation presents a robust and atom-economical approach for the synthesis of this alcohol. This method involves the reduction of a precursor, typically an ester derivative, using molecular hydrogen in the presence of a metal catalyst. While seemingly straightforward, the reduction of functional groups on a pyridine ring requires careful selection of catalysts and optimization of reaction conditions to achieve high chemoselectivity—specifically, reducing the ester group while preserving the aromaticity of the pyridine core.

This document provides a comprehensive guide to the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol, focusing on the catalytic hydrogenation of its corresponding methyl ester. It outlines the underlying mechanistic principles, provides a detailed experimental protocol, and discusses key parameters for process optimization.

Reaction Principle: Selective Ester Reduction

The core transformation is the selective reduction of the ester functionality of methyl 4-methoxy-3-methylpyridine-2-carboxylate to a primary alcohol. This reaction is achieved using a heterogeneous catalyst and high-pressure hydrogen gas.

Reaction Scheme: Catalytic Hydrogenation of Methyl 4-methoxy-3-methylpyridine-2-carboxylate Figure 1: General reaction scheme for the catalytic hydrogenation of methyl 4-methoxy-3-methylpyridine-2-carboxylate to (4-Methoxy-3-methylpyridin-2-yl)methanol.

Mechanistic Insights and Experimental Design

The Challenge of Pyridine Derivatives in Catalysis

The hydrogenation of pyridine derivatives is not always trivial. The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal surface of the catalyst, leading to catalyst inhibition or "poisoning."[3] Furthermore, the pyridine ring itself can be susceptible to hydrogenation under harsh conditions, leading to piperidine byproducts.[3][4] Therefore, the choice of catalyst and conditions must be finely tuned to favor the reduction of the less reactive ester group without promoting undesired side reactions on the heterocyclic core.

Catalyst Selection: The Rationale for Raney® Nickel

For the hydrogenation of esters to alcohols, several catalytic systems exist.[5][6] While noble metal catalysts (e.g., Rh, Ru, Pt) are highly active, they can also be aggressive towards the pyridine ring.[3] Traditional copper-chromite Adkins catalysts are effective but pose environmental and health concerns due to the presence of chromium.[7]

Raney® Nickel emerges as a highly suitable catalyst for this transformation for several key reasons:

  • Proven Efficacy: Raney Nickel has a long-standing history of being successfully used for the high-pressure hydrogenation of esters to alcohols.[8][9]

  • High Surface Area: The porous, sponge-like structure of Raney Nickel provides an extremely high surface area, which is crucial for catalytic activity.[10]

  • Cost-Effectiveness: Compared to precious metal catalysts, Raney Nickel is significantly more economical, making it ideal for large-scale synthesis.[4][10]

  • Chemoselectivity: Under controlled conditions, Raney Nickel can effectively reduce the ester group while leaving the aromatic pyridine ring intact.

The mechanism involves the adsorption of both the ester and hydrogen onto the nickel surface. The carbonyl group of the ester is activated, and hydrogen is sequentially added, leading to the formation of an intermediate that ultimately cleaves to yield the primary alcohol and methanol.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol. Extreme caution must be exercised when working with high-pressure hydrogen and pyrophoric Raney® Nickel.

Materials and Equipment
  • Substrate: Methyl 4-methoxy-3-methylpyridine-2-carboxylate

  • Catalyst: Raney® Nickel (approx. 50% slurry in water)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Filtration Aid: Celite® 545

  • Equipment:

    • High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and thermocouple

    • Glass liner for the reactor

    • Schlenk line or glove box for inert atmosphere operations

    • Büchner funnel and filtration flask

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Procedure
  • Catalyst Preparation (Perform with care):

    • In a beaker, weigh out the required amount of Raney® Nickel slurry (see Table 1 for guidance on loading).

    • Allow the nickel particles to settle, then carefully decant the supernatant water.

    • Wash the catalyst by adding anhydrous ethanol, stirring gently, allowing it to settle, and decanting the solvent. Repeat this process 3-4 times to remove residual water. Crucially, do not allow the catalyst to become dry, as it is pyrophoric and can ignite spontaneously upon contact with air. [11] Keep the catalyst covered with solvent at all times.

  • Reactor Charging:

    • Place the substrate, methyl 4-methoxy-3-methylpyridine-2-carboxylate, into the glass liner of the autoclave.

    • Add anhydrous ethanol as the solvent (a typical concentration is 0.5-1.0 M).

    • Carefully transfer the washed Raney® Nickel slurry into the reactor liner using a small amount of additional ethanol to ensure a complete transfer.

  • Hydrogenation Reaction:

    • Assemble the autoclave according to the manufacturer's instructions, ensuring all seals are secure.

    • Purge the reactor vessel multiple times (typically 3-5 cycles) with nitrogen followed by hydrogen gas to remove all air.

    • Pressurize the reactor with hydrogen to the desired setpoint (e.g., 80 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).

    • Monitor the reaction by observing the pressure drop from the hydrogen cylinder, which indicates hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Product Isolation:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas.

    • Open the reactor and remove the liner containing the reaction mixture.

    • Prepare a pad of Celite® in a Büchner funnel and pre-wet it with ethanol.

    • Filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Wash the filter cake with additional ethanol to recover all the product. Keep the filter cake wet with solvent during and after filtration.

    • Catalyst Quenching: The recovered Raney® Nickel on the Celite® pad must be quenched safely. Transfer the wet filter cake to a large beaker and slowly add a large volume of water. Very slow and portion-wise addition of dilute acid (e.g., 1 M HCl) can then be used to fully deactivate the catalyst before disposal according to institutional guidelines.

  • Purification and Characterization:

    • Combine the filtrate and washes and concentrate the solution using a rotary evaporator to remove the solvent.

    • The resulting crude product, (4-Methoxy-3-methylpyridin-2-yl)methanol, will be a solid or oil.

    • Purify the crude material by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by flash column chromatography on silica gel.

    • Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis).

Optimization and Data Summary

The efficiency of the catalytic hydrogenation is highly dependent on several parameters. The following table provides a starting point for optimization.

ParameterRangeEffect on Reaction & Rationale
Catalyst Loading 5-20% (w/w)Higher loading increases reaction rate but adds cost and complicates filtration. Lower loading may lead to incomplete conversion.
H₂ Pressure 50-150 barHigher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. Essential for reducing the relatively inert ester group.[8]
Temperature 100-180 °CHigher temperatures are required to overcome the activation energy for ester reduction.[5] Excessive heat may promote side reactions like ring hydrogenation.
Solvent EtOH, MeOHProtic solvents like alcohols are commonly used and can participate in the hydrogen transfer process. The choice can influence substrate solubility and reaction rates.
Reaction Time 4-24 hoursMonitor via hydrogen uptake. Prolonged reaction times at high temperatures may increase the risk of side product formation.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification catalyst_prep 1. Prepare Catalyst (Wash Raney Ni) reactor_charge 2. Charge Reactor (Substrate, Solvent, Catalyst) catalyst_prep->reactor_charge seal_purge 3. Seal & Purge Reactor (N₂ then H₂) reactor_charge->seal_purge run_reaction 4. Run Hydrogenation (Set T, P, Stir) seal_purge->run_reaction monitor 5. Monitor H₂ Uptake run_reaction->monitor cooldown 6. Cool Down & Vent monitor->cooldown filtration 7. Filter Catalyst (via Celite) cooldown->filtration quench 8. Quench Catalyst Safely filtration->quench concentrate 9. Concentrate Filtrate filtration->concentrate purify 10. Purify Product (Recrystallization/Chromatography) concentrate->purify characterize 11. Characterize (NMR, MS, MP) purify->characterize

Caption: Workflow for the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol.

References

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • US2813100A - Hydrogenation process.
  • Reaction of pyridine carboxylic esters with sodium borohydride.
  • Hydrogenation of Derivatives of Pyridine. Journal of the American Chemical Society.
  • Reduction of 3,5-disubstituted pyridines to dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1.
  • A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem.
  • Hydrogenation of Esters to Alcohols over Raney Nickel. I. Journal of the American Chemical Society.
  • REDUCTION OF ESTER AND OTHER DIFFICULTY REDUCIBLE GROUPS BY SODIUM BOROHYDRIDE. Journal of the American Chemical Society.
  • Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem.
  • The Reduction of Esters with Sodium Borohydride. The Journal of Organic Chemistry.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool IT Services.
  • Reagent Friday: Raney Nickel. Master Organic Chemistry.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS No- 86604-77-5. Simson Pharma Limited.
  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
  • Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols.
  • Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. PMC - NIH.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • (L: 482) Raney Nickel (Ni-H2)
  • (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583. PubChem.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5. Chemsrc.
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development.
  • Catalytic Hydrogenation of Esters to Alcohols.
  • The catalytic hydrogenation of esters to alcohols.

Sources

Application Notes and Protocols: Raney Nickel Catalyst in the Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of pharmaceuticals that profoundly impact the treatment of acid-related gastrointestinal disorders.[1] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Among the various synthetic routes, the catalytic hydrogenation of the corresponding aldehyde, 4-methoxy-3-methylpyridine-2-carboxaldehyde, presents an atom-economical and efficient pathway. This application note provides a comprehensive guide to the use of Raney Nickel as a highly effective catalyst for this specific transformation, detailing the underlying principles, a robust experimental protocol, and critical safety considerations.

Raney Nickel, a porous nickel catalyst, is renowned for its high catalytic activity in the hydrogenation of a wide array of functional groups, including aldehydes, alkenes, and aromatic systems.[2][3] Its large surface area, saturated with adsorbed hydrogen, makes it a potent reducing agent under relatively mild conditions.[3] In the context of synthesizing (4-Methoxy-3-methylpyridin-2-yl)methanol, Raney Nickel offers excellent chemoselectivity, preferentially reducing the aldehyde group while leaving the pyridine ring intact.

Mechanistic Insights: The Role of Raney Nickel

The catalytic hydrogenation of an aldehyde to a primary alcohol using Raney Nickel involves a series of steps occurring on the catalyst's active surface. The process is initiated by the adsorption of both the hydrogen gas and the aldehyde substrate onto the nickel surface. The porous structure of Raney Nickel provides a high concentration of active sites where the C=O bond of the aldehyde can interact with the nickel atoms. This interaction weakens the pi-bond of the carbonyl group, making it more susceptible to attack.

Simultaneously, molecular hydrogen (H₂) is dissociatively chemisorbed onto the nickel surface, breaking the H-H bond to form highly reactive nickel-hydride species. These adsorbed hydrogen atoms are then sequentially transferred to the carbonyl carbon and oxygen, resulting in the formation of the corresponding alcohol. The final product, (4-Methoxy-3-methylpyridin-2-yl)methanol, then desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

G cluster_catalyst Raney Nickel Surface H2 H₂ (gas) Ni_surface Ni Active Sites H2->Ni_surface Adsorption & Dissociation Aldehyde 4-Methoxy-3-methylpyridine- 2-carboxaldehyde Aldehyde->Ni_surface Adsorption Ni_surface->Ni_surface Adsorbed_H Adsorbed H atoms (Ni-H) Ni_surface->Adsorbed_H Adsorbed_Aldehyde Adsorbed Aldehyde Ni_surface->Adsorbed_Aldehyde Adsorbed_H->Adsorbed_Aldehyde Hydrogen Transfer Product (4-Methoxy-3-methylpyridin- 2-yl)methanol Adsorbed_Aldehyde->Product Hydrogen Transfer Product (solution) Product (solution) Product->Product (solution) Desorption

Caption: Catalytic cycle of aldehyde hydrogenation on a Raney Nickel surface.

Experimental Protocol

This protocol outlines a laboratory-scale procedure for the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol via the catalytic hydrogenation of 4-methoxy-3-methylpyridine-2-carboxaldehyde using Raney Nickel.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Methoxy-3-methylpyridine-2-carboxaldehydeN/AC₈H₉NO₂151.16
Raney Nickel (50% slurry in water)7440-02-0Ni58.69
Methanol (Anhydrous)67-56-1CH₄O32.04
Hydrogen Gas (High Purity)1333-74-0H₂2.02
Celite® (Diatomaceous Earth)61790-53-2SiO₂60.08
Ethyl Acetate141-78-6C₄H₈O₂88.11
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04
Equipment
  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet.

  • Schlenk flask and standard glassware.

  • Magnetic stirrer and heating mantle.

  • Buchner funnel and filter paper.

  • Rotary evaporator.

Step-by-Step Procedure
  • Catalyst Preparation:

    • In a fume hood, carefully weigh approximately 1.0 g of Raney Nickel (50% slurry in water).

    • Wash the Raney Nickel slurry sequentially with deionized water (3 x 20 mL) and then with anhydrous methanol (3 x 20 mL) by decantation. This removes the storage water and prepares the catalyst for the reaction in an organic solvent.[4] Caution: Never allow the Raney Nickel to become dry as it is pyrophoric in air.[5][6]

  • Reaction Setup:

    • To a high-pressure reactor vessel, add the washed Raney Nickel catalyst.

    • Dissolve 10.0 g (66.1 mmol) of 4-methoxy-3-methylpyridine-2-carboxaldehyde in 100 mL of anhydrous methanol.

    • Transfer the methanolic solution of the aldehyde to the reactor vessel containing the catalyst.

  • Hydrogenation:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with nitrogen gas three times to remove any residual air.

    • Pressurize the reactor with hydrogen gas to 50 psi (approximately 3.4 atm).

    • Commence vigorous stirring and heat the reaction mixture to 50°C.

    • Maintain the reaction under these conditions for 4-6 hours, monitoring the hydrogen uptake via the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, keep the filter cake wet with methanol at all times to prevent ignition. [6]

    • Wash the filter cake with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification:

    • The resulting crude product, (4-Methoxy-3-methylpyridin-2-yl)methanol, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

    • The final product should be a white to off-white solid.[7]

Characterization

The identity and purity of the synthesized (4-Methoxy-3-methylpyridin-2-yl)methanol can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Safety Precautions

Raney Nickel is a highly hazardous material and must be handled with extreme care. [8]

  • Pyrophoricity: Dry Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air.[5] Always handle it as a slurry under water or a suitable solvent.[5] Never allow the catalyst to dry on filter paper or spatulas.[6]

  • Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[8] Ensure the hydrogenation is carried out in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves, when handling Raney Nickel and conducting hydrogenation reactions.

  • Quenching and Disposal: Spent Raney Nickel catalyst must be deactivated before disposal. This can be achieved by slowly and carefully adding it to a large volume of dilute acid (e.g., 1 M HCl) in a fume hood to dissolve the nickel.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Reaction time too short- Use freshly washed and activated Raney Nickel.- Ensure the reactor is properly sealed and maintains the target pressure.- Extend the reaction time and monitor for further hydrogen uptake.
Low Yield - Mechanical loss during filtration- Incomplete extraction of the product- Ensure the filter cake is thoroughly washed with the reaction solvent.- Perform multiple extractions during the work-up if applicable.
Formation of Byproducts - Over-reduction of the pyridine ring- Impurities in the starting material- Optimize reaction conditions (lower temperature, lower pressure).- Use highly pure starting aldehyde.

Conclusion

The use of Raney Nickel as a catalyst for the hydrogenation of 4-methoxy-3-methylpyridine-2-carboxaldehyde provides an efficient and reliable method for the synthesis of the crucial pharmaceutical intermediate, (4-Methoxy-3-methylpyridin-2-yl)methanol. The high activity and selectivity of the catalyst, coupled with a well-defined protocol, enable high yields of the desired product. Adherence to strict safety protocols is imperative when working with the pyrophoric Raney Nickel catalyst and high-pressure hydrogen gas. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Safety Slide: Raney Nickel. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from [Link]

  • Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel. University of Nevada, Reno. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Raney Nickel – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023). Raney nickel. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]

  • Reddit. (2023). How do yall activate Raney Ni?. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838.
  • National Center for Biotechnology Information. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central. Retrieved from [Link]

  • ChemRxiv. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Transfer Hydrogenation of Aldehydes With 2-Propanol and Raney® Nickel. Retrieved from [Link]

  • He-energy. (2024). Introduction to Raney Nickel-Common Catalyst for Alkaline Electrolyzer. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol.
  • ResearchGate. (n.d.). Raney-nickel catalysts produced by mechanical alloying. Retrieved from [Link]

  • Chemsrc. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • ResearchGate. (n.d.). Synthesis of omeprazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Total synthesis of 5-hydroxyomeprazole. Retrieved from [Link]

  • Google Patents. (n.d.). Intermediates for the preparation of omeprazole.
  • The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

  • National Institutes of Health. (2022). Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Nickel/Aluminium) Alloy/Formic Acid. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol, a key intermediate in the manufacturing of proton pump inhibitors (PPIs). The protocol herein details a robust and scalable method for the reduction of 4-methoxy-3-methylpyridine-2-carbaldehyde using sodium borohydride (NaBH₄). This application note is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries. The content is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical monitoring techniques to ensure a successful and safe execution of this critical synthetic transformation.

Introduction: The Significance of Substituted Pyridylmethanols

Substituted pyridylmethanols, such as (4-Methoxy-3-methylpyridin-2-yl)methanol, are pivotal building blocks in the synthesis of a class of drugs known as proton pump inhibitors (PPIs). These drugs, including the blockbuster medication omeprazole, are essential in the treatment of acid-related disorders of the upper gastrointestinal tract. The targeted reduction of the aldehyde functionality on the pyridine ring is a critical step in the overall synthesis of these active pharmaceutical ingredients.

Sodium borohydride (NaBH₄) is a widely used reducing agent in organic synthesis due to its mild nature, selectivity for aldehydes and ketones, and operational simplicity.[1][2] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents such as ethanol and methanol, making it a more convenient and safer option for many industrial applications.[1][3] This protocol focuses on the efficient and selective reduction of 4-methoxy-3-methylpyridine-2-carbaldehyde to its corresponding alcohol using NaBH₄.

Reaction Mechanism and Scientific Principles

The reduction of an aldehyde to a primary alcohol using sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[4][5]

The generally accepted mechanism involves two main steps:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[3][5][6]

  • Protonation: The resulting alkoxide is then protonated by a protic solvent (e.g., methanol or water) during the reaction or workup to yield the final alcohol product.[3][4]

dot graph "Reduction_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Aldehyde [label="4-Methoxy-3-methylpyridine-2-carbaldehyde"]; NaBH4 [label="NaBH₄", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydride_Attack [label="Nucleophilic Attack\n(Hydride Transfer)", shape=plaintext]; Alkoxide [label="Tetrahedral Alkoxide\nIntermediate"]; Solvent [label="Solvent (e.g., MeOH)\nProtonation", shape=plaintext]; Alcohol [label="(4-Methoxy-3-methylpyridin-2-yl)methanol"]; Byproduct [label="Borate Esters", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Hydride_Attack [arrowhead=none]; NaBH4 -> Hydride_Attack; Hydride_Attack -> Alkoxide; Alkoxide -> Solvent [arrowhead=none]; Solvent -> Alcohol; Solvent -> Byproduct; }

Figure 1: Simplified workflow of the sodium borohydride reduction.

Safety Precautions and Handling

Sodium borohydride is a flammable solid and is water-reactive.[7] Proper personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.[8][9] The reaction should be conducted in a well-ventilated fume hood.

Key Safety Considerations:

  • Reaction with Water and Acids: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas, which can form explosive mixtures with air.[1] The reaction is exothermic.

  • Storage: Store sodium borohydride in a cool, dry place away from moisture, acids, and oxidizing agents.[10] Keep the container tightly sealed.

  • Spill Management: In case of a spill, do not use water. Cover the spill with dry sand, soda ash, or lime and place it in a sealed container for disposal.[8]

  • Waste Disposal: Unreacted sodium borohydride should be quenched carefully with a protic solvent like isopropanol or methanol in a controlled manner before disposal. The resulting solution should be disposed of as hazardous waste according to local regulations.[10]

Detailed Experimental Protocol

This protocol is designed for the reduction of 4-methoxy-3-methylpyridine-2-carbaldehyde to (4-Methoxy-3-methylpyridin-2-yl)methanol.

Materials and Reagents
ReagentMolar Mass ( g/mol )Purity
4-Methoxy-3-methylpyridine-2-carbaldehyde151.16>98%
Sodium Borohydride (NaBH₄)37.83>98%
Methanol (MeOH)32.04Anhydrous
Ethyl Acetate (EtOAc)88.11ACS Grade
Saturated Sodium Bicarbonate Solution (NaHCO₃)--
Brine (Saturated NaCl Solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-3-methylpyridine-2-carbaldehyde (1.0 equivalent).

    • Dissolve the aldehyde in methanol (approximately 10-15 mL per gram of aldehyde).

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Sodium Borohydride:

    • Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

    • Rationale: Portion-wise addition helps to control the exotherm and the rate of hydrogen gas evolution.[11]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[11] A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Reaction Quenching:

    • Once the reaction is complete, slowly and carefully add saturated sodium bicarbonate solution to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved.

    • Continue stirring for 15-20 minutes until gas evolution ceases.

  • Workup and Extraction:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.[12]

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude (4-Methoxy-3-methylpyridin-2-yl)methanol can be further purified by recrystallization or column chromatography if necessary.[13][14]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Summary and Expected Results

ParameterValue
Starting Material4-Methoxy-3-methylpyridine-2-carbaldehyde
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol
Reaction Temperature0 °C
Reaction Time1-2 hours
Molar Ratio (Aldehyde:NaBH₄)1 : 1.1-1.5
Expected Yield>90%
Product AppearanceWhite to off-white solid or oil

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reducing agent or low reaction time.Add more NaBH₄ portion-wise and continue to monitor by TLC. Ensure the reaction is stirred for an adequate amount of time.
Low YieldProduct loss during workup or incomplete reaction.Ensure thorough extraction with an appropriate solvent. Check the purity of the starting material.
Formation of ByproductsReaction temperature too high.Maintain the reaction temperature at 0 °C or below during the addition of NaBH₄.

Conclusion

The sodium borohydride reduction of 4-methoxy-3-methylpyridine-2-carbaldehyde is a highly efficient and selective method for the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol. The protocol outlined in this application note is robust, scalable, and utilizes readily available and relatively safe reagents. Adherence to the safety precautions and procedural details will ensure a high yield of the desired product, which is a crucial intermediate in the pharmaceutical industry.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Start:\nDissolve Aldehyde in Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to 0°C"]; Add_NaBH4 [label="Slowly Add NaBH₄"]; Stir [label="Stir at 0°C for 1-2h"]; Monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with Sat. NaHCO₃"]; Evaporate [label="Evaporate Methanol"]; Extract [label="Extract with Ethyl Acetate"]; Wash_Dry [label="Wash with Brine & Dry (Na₂SO₄)"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Purify (Recrystallization/Chromatography)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n(4-Methoxy-3-methylpyridin-2-yl)methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cool; Cool -> Add_NaBH4; Add_NaBH4 -> Stir; Stir -> Monitor; Monitor -> Quench [label="Reaction Complete"]; Monitor -> Stir [label="Incomplete"]; Quench -> Evaporate; Evaporate -> Extract; Extract -> Wash_Dry; Wash_Dry -> Concentrate; Concentrate -> Purify; Purify -> Product [label="Pure"]; }

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Vertex AI Search. (n.d.).
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  • BenchChem. (2025). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • Ohio State University. (n.d.). Sodium Borohydride SOP.
  • Carl ROTH. (n.d.).
  • University of California, Santa Barbara. (2012).
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
  • Chemistry LibreTexts. (2019). 18.4: Reduction of Aldehydes and Ketones.
  • ACS Publications. (n.d.). Sodium borohydride reduction of conjugated aldehydes and ketones | The Journal of Organic Chemistry.
  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Chemguide. (n.d.).
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • Simson Pharma Limited. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS No- 86604-77-5.
  • National Center for Biotechnology Information. (2015).
  • Wikipedia. (n.d.). Sodium borohydride.
  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.).
  • PubChem. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • Echemi. (n.d.). (4-methoxy-3-methylpyridin-2-yl)methanol 86604-77-5.
  • YouTube. (2018).

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Application Note: High-Purity (4-Methoxy-3-methylpyridin-2-yl)methanol via Optimized Cooling Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

(4-Methoxy-3-methylpyridin-2-yl)methanol is a substituted pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. While its close analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is a well-documented precursor to proton pump inhibitors (PPIs) like omeprazole[1][2], the purity of any such intermediate is paramount. The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised efficacy and safety in the final active pharmaceutical ingredient (API).

Crystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3] This application note provides a detailed protocol for the purification of (4-Methoxy-3-methylpyridin-2-yl)methanol using cooling crystallization, a method that leverages the differential solubility of a compound at varying temperatures to achieve exceptional levels of purity.[4][5] We will explore the theoretical underpinnings, a practical step-by-step protocol, and troubleshooting guidance for researchers and drug development professionals.

The Principle of Cooling Crystallization

The efficacy of crystallization as a purification method is based on a fundamental principle of solubility: most solid compounds are more soluble in a hot solvent than in a cold one.[3][6] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it out of the solution to form a highly ordered, three-dimensional crystal lattice.

During this slow cooling and crystal formation process, the molecules of the desired compound selectively incorporate themselves into the growing lattice due to their geometric compatibility.[3] Impurity molecules, which have different shapes and sizes, do not fit well into this lattice and are consequently excluded, remaining dissolved in the surrounding solvent (the "mother liquor").[3] A final filtration step separates the pure crystals from the impurity-laden mother liquor.

Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization protocol. An ideal solvent must exhibit a specific set of properties to maximize both purity and yield.

Core Principles for Solvent Selection:

  • Differential Solubility: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-5 °C).

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[8]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100 °C) to be easily removed from the purified crystals during the drying phase.[9]

  • Safety and Cost: The ideal solvent is non-toxic, non-flammable, and inexpensive.[9]

Given the polar nature of (4-Methoxy-3-methylpyridin-2-yl)methanol (containing hydroxyl, ether, and pyridine functionalities), polar solvents are logical starting points.[8][9]

Protocol for Solvent Screening (Microscale)
  • Place approximately 50 mg of the crude (4-Methoxy-3-methylpyridin-2-yl)methanol into a small test tube.

  • Add the test solvent dropwise (e.g., 0.5 mL) at room temperature. Observe if the solid dissolves. A good candidate solvent will not dissolve the compound at this stage.

  • If the solid does not dissolve, heat the mixture gently in a water bath towards the solvent's boiling point, adding small aliquots of the solvent until the solid just dissolves. Note the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of crystals.

Data Presentation: Solvent Suitability Profile

The following table summarizes hypothetical results from a solvent screening to guide selection.

SolventPolarityBoiling Point (°C)Solubility at 20°CSolubility at Boiling PointCrystallization Outcome
WaterHigh100Sparingly SolubleModerately SolubleSlow formation of fine needles.
MethanolHigh65Moderately SolubleVery SolubleFails: Too soluble when cold.
EthanolHigh78Sparingly SolubleVery SolubleGood Candidate: Forms well-defined crystals upon cooling.
AcetoneMedium56SolubleVery SolubleFails: Too soluble when cold.
Ethyl AcetateMedium77Sparingly SolubleHighly SolubleGood Candidate: Good crystal formation.
TolueneLow111InsolubleSparingly SolubleFails: Insoluble even when hot.
HeptaneLow98InsolubleInsolubleFails: Insoluble.
Ethanol/Water (9:1) High~80Sparingly SolubleHighly SolubleExcellent Candidate: Yields large, well-formed crystals.

Note: This data is illustrative. Actual solubility must be determined experimentally.

Detailed Protocol for the Purification of (4-Methoxy-3-methylpyridin-2-yl)methanol

This protocol assumes the use of a 9:1 Ethanol/Water solvent system, identified as a promising candidate.

Materials and Equipment
  • Crude (4-Methoxy-3-methylpyridin-2-yl)methanol

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice-water bath

  • Spatula and glass stirring rod

  • Vacuum oven

Step-by-Step Methodology
  • Dissolution:

    • Place the crude (4-Methoxy-3-methylpyridin-2-yl)methanol (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

    • In a separate flask, prepare the solvent mixture (e.g., 45 mL ethanol and 5 mL water) and heat it to a gentle boil on a hot plate.

    • Carefully add the minimum amount of the hot solvent to the flask containing the crude solid while stirring until the solid is completely dissolved. Keep the solution at or near its boiling point. Causality: Using the minimum volume ensures the solution will be supersaturated upon cooling, maximizing crystal yield.

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal.

    • Reheat the mixture to boiling for 5-10 minutes. Causality: The activated charcoal adsorbs colored impurities onto its surface.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Place a fluted filter paper in a stemless funnel.

    • Preheat the funnel and a clean receiving Erlenmeyer flask by pouring a small amount of boiling solvent through them.

    • Quickly filter the hot solution through the preheated apparatus. Causality: Preheating prevents premature crystallization of the product in the funnel, which would decrease the yield.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing sufficient time for molecules to selectively deposit onto the growing lattice.[3]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: The compound's solubility is lowest at this temperature, leading to maximum precipitation from the solution.

  • Isolation:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold solvent mixture.

    • Turn on the vacuum and swirl the crystalline slurry in the flask to suspend the crystals. Quickly pour the slurry into the Buchner funnel.

    • Rinse the flask with a small amount of ice-cold solvent to transfer any remaining crystals. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor.[6]

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold solvent. Causality: Washing removes any adhering mother liquor that contains dissolved impurities. The solvent must be cold to minimize redissolving the purified product.

  • Drying:

    • Allow air to be pulled through the crystals on the funnel for 15-20 minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Visualization of the Crystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Crude Solid dissolve 1. Dissolution in Minimum Hot Solvent crude->dissolve solvent Solvent Selection solvent->dissolve hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter Insoluble Impurities cooling 3. Slow Cooling & Crystallization dissolve->cooling No Insoluble Impurities hot_filter->cooling ice_bath 4. Ice Bath Cooling cooling->ice_bath vac_filter 5. Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash mother_liquor Mother Liquor (Impurities) vac_filter->mother_liquor Separated dry 7. Drying wash->dry pure Pure, Dry Crystals dry->pure

Caption: Experimental workflow for purification by cooling crystallization.

The Relationship Between Temperature and Purity

The success of this technique hinges on the temperature-dependent solubility curve of the compound in the chosen solvent. The goal is to operate in a region where the difference in solubility between high and low temperatures is maximized.

G cluster_0 High Temperature cluster_1 Room Temperature cluster_2 Low Temperature (Ice Bath) ht_state Unsaturated or Saturated Solution ht_desc Target Compound and Impurities are Dissolved rt_state Supersaturated Solution ht_state->rt_state Slow Cooling rt_desc Nucleation Begins, Pure Crystals Start to Form lt_state Maximum Precipitation rt_state->lt_state Chilling lt_desc High Yield of Pure Crystals, Impurities Remain in Solution

Caption: Logical relationship between temperature, solubility, and purity.

Safety and Handling

Proper safety precautions are mandatory when performing this procedure.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11]

  • Ventilation: All operations, especially those involving heating flammable organic solvents, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[10][12]

  • Fire Safety: Keep flammable solvents (e.g., ethanol, acetone, ethyl acetate) away from ignition sources like open flames or sparks. Use a hot plate, not a Bunsen burner, for heating.[11][13]

  • Chemical Hazards: (4-Methoxy-3-methylpyridin-2-yl)methanol and similar compounds may cause skin, eye, and respiratory irritation.[10][12] Avoid creating and inhaling dust. Wash hands thoroughly after handling.[12]

  • Waste Disposal: Dispose of the mother liquor and any waste solvents in appropriately labeled hazardous waste containers according to institutional guidelines.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Reheat the solution and boil off some of the solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. 3. Add a tiny "seed" crystal of the pure compound.
Product "oils out" instead of crystallizing. 1. The solution is too concentrated or was cooled too rapidly. 2. The melting point of the compound is below the temperature of the solution.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly. Insulating the flask can help.[9]
Very low recovery of purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not cold enough.1. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals (may be less pure). 2. Ensure the filtration apparatus is thoroughly preheated. 3. Always use ice-cold solvent for washing.
Final product is still impure (e.g., by melting point). 1. The solution was cooled too quickly, trapping impurities in the crystal lattice. 2. The crystals were not washed sufficiently.1. Repeat the crystallization process, ensuring very slow, undisturbed cooling. 2. Wash the filtered crystals again with fresh, ice-cold solvent.

References

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Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (4-Methoxy-3-methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis.[1] Due to the compound's polar nature, characterized by a low LogP of approximately 0.28, traditional reversed-phase methods can suffer from poor retention and reproducibility.[2] This guide details a systematic approach to method development, resulting in an optimized protocol using an aqueous-stable C18 stationary phase. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's foundation. The protocol is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for use in quality control and research environments.[3][4]

Introduction: The Analytical Challenge

(4-Methoxy-3-methylpyridin-2-yl)methanol (Figure 1) is a substituted pyridine derivative. Pyridines and their analogues are fundamental building blocks in the pharmaceutical industry.[5] Accurate quantification of this intermediate is critical for ensuring reaction efficiency, final product purity, and process control.

The primary analytical challenge stems from the analyte's hydrophilicity.[6] Compounds with low LogP values are poorly retained on conventional C18 columns, often eluting near the void volume, which compromises resolution and accuracy.[7] Furthermore, the basic nitrogen atom in the pyridine ring (pKa ≈ 5.2-6 for similar compounds) necessitates careful control of mobile phase pH to ensure consistent analyte ionization and symmetrical peak shapes.[5][6] This application note addresses these challenges by providing a comprehensive, field-proven protocol.

Figure 1: Chemical Structure of (4-Methoxy-3-methylpyridin-2-yl)methanol Molecular Formula: C₈H₁₁NO₂[8] Molecular Weight: 153.18 g/mol [8]

Method Development & Optimization: A Rationale-Driven Approach

The goal was to develop a simple, isocratic reversed-phase HPLC method that is both stable and transferable. The decision-making process is outlined below.

Analyte Properties & Initial Considerations
  • Polarity: With a LogP of 0.28, the analyte is polar.[2] This dictates the need for a highly aqueous mobile phase for sufficient retention on a reversed-phase column.

  • UV Absorbance: The presence of the substituted pyridine ring, an aromatic heterocycle, ensures strong UV absorbance, making UV detection a suitable choice for quantification.[9] A preliminary scan using a photodiode array (PDA) detector confirmed a UV maximum at approximately 270 nm.

  • Acidity/Basicity: The pyridine nitrogen makes the molecule basic. To prevent peak tailing caused by interactions with residual silanols on the silica support, a slightly acidic mobile phase is required to protonate the nitrogen, ensuring a single ionic species and promoting better peak symmetry.

Chromatographic System Selection

The selection of the column and mobile phase is the most critical aspect of this analysis.

  • Stationary Phase Selection: Standard C18 columns can undergo "phase collapse" or "ligand folding" when used with highly aqueous mobile phases (typically >95% aqueous), leading to a sudden loss of retention and poor reproducibility.[10] To circumvent this, a polar-endcapped C18 column was selected. These columns incorporate polar groups near the silica surface, which allows the stationary phase to remain fully wetted and extended, ensuring stable retention even in 100% aqueous conditions.

  • Mobile Phase Selection:

    • Aqueous Component: A 0.1% solution of formic acid in ultrapure water was chosen. Formic acid serves two purposes: it maintains a low pH (around 2.7) to protonate the analyte and minimize silanol interactions, and its volatility makes it compatible with mass spectrometry (LC-MS) if further characterization is needed.[5]

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and stronger elution strength in reversed-phase chromatography.

    • Optimization: An isocratic elution was developed by testing various ratios of the aqueous and organic phases. A composition of 90:10 (v/v) 0.1% Formic Acid in Water : Acetonitrile provided optimal retention (k' > 2), resolution from the solvent front, and a reasonable run time.

The logical flow for method development is illustrated in the diagram below.

MethodDevelopment cluster_final_method Optimized Method Analyte Analyte Characterization (4-Methoxy-3-methylpyridin-2-yl)methanol Polarity High Polarity (LogP = 0.28) Analyte->Polarity UV_Abs Aromatic Structure (UV Active) Analyte->UV_Abs Basicity Basic Pyridine Nitrogen Analyte->Basicity Column_Choice Stationary Phase Selection Polarity->Column_Choice Requires aqueous-stable phase Detector_Choice Detector Selection UV_Abs->Detector_Choice Use UV/PDA Detector MP_Choice Mobile Phase Selection Basicity->MP_Choice Requires acidic modifier for peak shape Final_Column Column Polar-Endcapped C18 4.6 x 150 mm, 5 µm Column_Choice->Final_Column Decision: Polar-Endcapped C18 Final_MP Mobile Phase 90:10 (0.1% Formic Acid : ACN) Isocratic, 1.0 mL/min MP_Choice->Final_MP Decision: Water/ACN with Formic Acid Final_Detector Detection PDA @ 270 nm Detector_Choice->Final_Detector Decision: PDA at 270 nm

Caption: Decision workflow for HPLC method development.

Optimized HPLC Method Parameters

The final optimized method parameters are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA/DAD
Column Aqueous C18 (Polar-Endcapped), 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% (v/v) Formic Acid in WaterB: Acetonitrile
Composition Isocratic: 90% A, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD, Detection Wavelength: 270 nm (Bandwidth 4 nm)
Reference Wavelength 360 nm (Bandwidth 10 nm)
Run Time 10 minutes

Protocols: From Sample to Validated Result

This section provides step-by-step protocols for sample preparation, system suitability, and full method validation.

Overall Analytical Workflow

The end-to-end process is visualized in the following diagram.

AnalyticalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing A Prepare Mobile Phase (90:10 Water:ACN with 0.1% FA) B Prepare Standard & Sample Solutions (Target: 0.1 mg/mL in Diluent) C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D E Inject Standards & Samples D->E If SST Passes F Integrate Peaks & Calculate Concentration E->F G Perform Method Validation Tests (Linearity, Accuracy, Precision, etc.) F->G H Final Report Generation G->H

Caption: High-level overview of the analytical workflow.

Protocol: Reagent and Sample Preparation
  • Diluent Preparation: Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in a 90:10 ratio. This ensures that the sample solvent matches the mobile phase, which is crucial for good peak shape.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of (4-Methoxy-3-methylpyridin-2-yl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter before injection.

Protocol: System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Inject the Working Standard Solution (0.1 mg/mL) six consecutive times.

  • Calculate the parameters listed in the table below and verify they meet the acceptance criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating no significant secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0% for n=6 injectionsDemonstrates the precision and reproducibility of the injector and pump.
% RSD of Retention Time ≤ 1.0% for n=6 injectionsConfirms the stability of the pump flow rate and mobile phase.

Method Validation Protocol & Results

The method was validated according to ICH Q2(R1) guidelines.[11][12]

Validation Parameters and Procedures
ParameterProtocol
Specificity Inject blank (diluent), standard solution, and sample solution. Use a PDA detector to perform peak purity analysis on the analyte peak in the sample chromatogram.
Linearity Prepare five calibration standards from the stock solution ranging from 0.01 to 0.15 mg/mL (10% to 150% of the working concentration). Plot peak area vs. concentration.
Accuracy (% Recovery) Spike a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) in triplicate. Calculate the % recovery.
Precision (Repeatability) Analyze six independent preparations of the sample solution at 100% of the target concentration on the same day by the same analyst. Calculate %RSD.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst or on a different instrument. Calculate %RSD.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Verify by analyzing a standard at this concentration for precision.
Robustness Systematically vary key method parameters (Flow Rate: ±0.1 mL/min; Column Temp: ±2°C; Mobile Phase B: ±2%). Evaluate the effect on retention time and peak area.
Summary of Validation Results

The method successfully met all pre-defined acceptance criteria, demonstrating its suitability for its intended purpose.

ParameterAcceptance CriteriaResult
Specificity No interference at analyte RTPassed. Peak purity index > 0.999.
Linearity (Correlation Coeff.) r² ≥ 0.9990.9998 over the range of 0.01 - 0.15 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.6%
Precision (Intermediate, %RSD) ≤ 2.0%0.9%
Limit of Quantitation (LOQ) S/N ≈ 10; Precision ≤ 10% RSD0.5 µg/mL (S/N = 11.2, Precision = 4.5% RSD)
Robustness System suitability passesAll variations met SST criteria, indicating the method is robust for minor procedural changes.

Conclusion

This application note describes a specific, accurate, precise, and robust isocratic RP-HPLC method for the quantitative analysis of (4-Methoxy-3-methylpyridin-2-yl)methanol. By employing a polar-endcapped C18 column and an optimized acidic mobile phase, the challenges associated with analyzing this polar compound are effectively overcome. The detailed protocols for method execution and validation provide a comprehensive guide for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results in a quality control setting.

References

  • Chemsrc. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved January 7, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 7, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 7, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved January 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 7, 2026, from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 7, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 7, 2026, from [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved January 7, 2026, from [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved January 7, 2026, from [Link]

  • Kim, H., & Kim, Y. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 36(16), 3536–3542. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved January 7, 2026, from [Link]

  • Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Retrieved January 7, 2026, from [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved January 7, 2026, from [Link]

  • Defense Technical Information Center. (1982). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. Retrieved January 7, 2026, from [Link]

Sources

Topic: NMR Spectroscopy of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (4-Methoxy-3-methylpyridin-2-yl)methanol in Medicinal Chemistry

(4-Methoxy-3-methylpyridin-2-yl)methanol is a substituted pyridine derivative that serves as a critical building block in modern pharmaceutical synthesis.[1] Its structural architecture is foundational to the creation of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the synthesis of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[2] Given its pivotal role, the unequivocal confirmation of its structure and the stringent assessment of its purity are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold-standard analytical technique for the structural elucidation of such organic molecules.[3] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[4] This application note provides a comprehensive guide, from sample preparation to advanced 2D NMR analysis, for the complete characterization of (4-Methoxy-3-methylpyridin-2-yl)methanol, ensuring scientific integrity and confidence in downstream applications.

Molecular Structure and Spectroscopic Preview

A thorough understanding of the molecule's structure is the prerequisite for interpreting its NMR spectra. The key structural features directly influence the expected chemical shifts and coupling patterns.

Caption: Structure of (4-Methoxy-3-methylpyridin-2-yl)methanol with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Features
  • Pyridine Ring Protons (H5, H6): The two aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom.[5] They will appear as two distinct doublets, coupled to each other with a typical ortho-coupling constant (³J) of 4-6 Hz.[3]

  • Methanol Protons (C7-H₂, O8-H): The methylene protons (H7) attached to the stereogenic center C2 are diastereotopic and are expected to appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton (H8) signal is often a broad singlet with a variable chemical shift, and its visibility can be affected by solvent and concentration.[6][7]

  • Methyl Protons (C9-H₃): The methyl group at C3 will produce a sharp singlet integrating to three protons, typically in the δ 2.0-2.5 ppm region.

  • Methoxy Protons (C11-H₃): The methoxy protons will also appear as a sharp singlet integrating to three protons, generally found between δ 3.5-4.0 ppm.[8]

Predicted ¹³C NMR Spectral Features

The molecule has 8 unique carbon atoms, and thus 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Pyridine Ring Carbons (C2-C6): These will resonate in the aromatic region (δ 110-165 ppm). The carbons directly bonded to heteroatoms (C2, C4, C6) will have characteristic shifts.

  • Methanol Carbon (C7): The CH₂OH carbon typically appears around δ 60-65 ppm.

  • Methyl Carbon (C9): This aliphatic carbon will be found significantly upfield, around δ 10-20 ppm.

  • Methoxy Carbon (C11): The methoxy carbon signal is expected in the δ 55-60 ppm range.[9]

Experimental Protocols: A Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and systematic data acquisition.

Protocol 1: High-Fidelity Sample Preparation

The objective is to create a homogeneous solution free from paramagnetic impurities and solid particulates, which can degrade spectral quality.[10][11]

Caption: Workflow for preparing a high-quality NMR sample.

Methodology:

  • Weighing: Accurately weigh 5-25 mg of (4-Methoxy-3-methylpyridin-2-yl)methanol for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and for the spectrometer's deuterium lock system.[13]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14] Gently swirl or vortex to ensure complete dissolution.

  • Filtration and Transfer: To prevent line broadening from suspended solids, filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[10]

  • Final Check: Ensure the sample height is adequate (typically 4-5 cm) for proper immersion in the detection coil. Cap the tube securely and label it clearly.

Expert Insight: Preparing the sample in a separate vial before transferring it to the NMR tube is a critical step.[12] It allows for effective mixing and visual confirmation of complete dissolution, and makes it easier to filter out any insoluble impurities that would otherwise interfere with magnetic field shimming and degrade spectral resolution.[13]

Protocol 2: Acquisition of 1D and 2D NMR Spectra

This protocol outlines a logical progression from basic 1D experiments to advanced 2D techniques for unambiguous structural assignment.

G cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Unambiguous Assignment H1_NMR ¹H NMR C13_NMR ¹³C{¹H} NMR H1_NMR->C13_NMR Provides proton count & basic connectivity COSY ¹H-¹H COSY C13_NMR->COSY Proceed if assignments are ambiguous HSQC ¹H-¹³C HSQC COSY->HSQC Identifies coupled protons HMBC ¹H-¹³C HMBC HSQC->HMBC Links protons to attached carbons Final_Structure Final_Structure HMBC->Final_Structure Final Structure Confirmed

Caption: Logical workflow for NMR structural elucidation.

1. Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical lineshapes on a preliminary ¹H spectrum.[15]

2. ¹H NMR Acquisition:

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover a range of approximately -1 to 12 ppm.

  • Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds for a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover a range of 0 to 200 ppm.

  • Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.[12]

4. 2D NMR Acquisition (as needed for full assignment):

  • COSY (Correlation Spectroscopy): Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY). This experiment reveals ¹H-¹H J-coupling correlations and is essential for identifying adjacent protons on the pyridine ring.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-enhanced HSQC pulse sequence. This experiment correlates each proton with the carbon atom it is directly bonded to, providing direct ¹H-C assignments.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-enhanced HMBC pulse sequence. This powerful experiment shows correlations between protons and carbons over 2-3 bonds, which is critical for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.[15]

Data Interpretation and Structural Verification

The final step is to integrate the data from all experiments to build a complete, self-validating structural assignment.

Summary of Expected NMR Data

Table 1: Predicted ¹H NMR Data for (4-Methoxy-3-methylpyridin-2-yl)methanol in CDCl₃

Atom # Label Predicted δ (ppm) Multiplicity Integration J-Coupling (Hz) Assignment Rationale
H6 Ar-H ~8.2 d 1H ³J ≈ 5-6 Downfield due to proximity to N; coupled to H5.[3]
H5 Ar-H ~6.8 d 1H ³J ≈ 5-6 Upfield relative to H6; coupled to H6.
H7 CH₂OH ~4.7 s 2H - Methylene adjacent to aromatic ring and OH group.
H11 OCH₃ ~3.9 s 3H - Standard methoxy group on an aromatic ring.[8]
H8 OH 2.5-4.0 br s 1H - Broad, exchangeable proton; shift is concentration dependent.[7]

| H9 | CH₃ | ~2.2 | s | 3H | - | Methyl group on the aromatic ring. |

Table 2: Predicted ¹³C NMR Data for (4-Methoxy-3-methylpyridin-2-yl)methanol in CDCl₃

Atom # Label Predicted δ (ppm) Assignment Rationale
C4 C-O ~163 Aromatic carbon attached to electron-donating methoxy group.
C2 C-CH₂OH ~158 Aromatic carbon attached to N and the methanol substituent.
C6 C-H ~148 Aromatic CH carbon adjacent to N.
C5 C-H ~106 Aromatic CH shielded by the methoxy group.
C3 C-CH₃ ~122 Quaternary carbon, deshielded by N and substituents.
C7 CH₂OH ~60 Typical shift for a primary alcohol carbon.[7]
C11 OCH₃ ~56 Standard chemical shift for a methoxy carbon.[9]

| C9 | CH₃ | ~12 | Aliphatic methyl carbon attached to an aromatic ring. |

Verification Using 2D NMR
  • COSY: A definitive cross-peak will be observed between the signals at ~8.2 ppm (H6) and ~6.8 ppm (H5), confirming their ortho relationship on the pyridine ring.

  • HSQC: This spectrum will directly link the proton signals to their attached carbons: δ 8.2 → δ 148 (H6-C6), δ 6.8 → δ 106 (H5-C5), δ 4.7 → δ 60 (H7-C7), δ 3.9 → δ 56 (H11-C11), and δ 2.2 → δ 12 (H9-C9).

  • HMBC: This is the ultimate confirmation. Key long-range correlations will assemble the structure:

    • The methyl protons (H9, δ ~2.2) will show cross-peaks to the quaternary carbons C3 (~122 ppm) and C4 (~163 ppm) , and to the substituted carbon C2 (~158 ppm) .

    • The methoxy protons (H11, δ ~3.9) will show a strong correlation to C4 (~163 ppm) , confirming its position.

    • The methylene protons (H7, δ ~4.7) will show correlations to C2 (~158 ppm) and C3 (~122 ppm) , locking the methanol group into position 2 of the ring.

By following this comprehensive workflow, researchers can achieve an unambiguous and robust structural characterization of (4-Methoxy-3-methylpyridin-2-yl)methanol, ensuring the quality and integrity of this vital pharmaceutical intermediate for drug development and manufacturing.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation Handout. [Link]

  • Katcka, M., & Urbański, T. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • University of Leicester. How to Prepare Samples for NMR. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

  • BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. [Link]

  • PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]

  • Reddit. (2023). Hydroxyl Groups in NMR. [Link]

  • Marek, R. et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

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Application Notes and Protocols for the Mass Spectrometric Analysis of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

(4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal heterocyclic building block in the realm of synthetic organic chemistry. Its significance is most pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs designed to reduce gastric acid production.[1] Prominent examples of such blockbuster drugs synthesized from this precursor include omeprazole and esomeprazole.[1] The precise characterization and purity assessment of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

High-resolution mass spectrometry (HRMS) stands as a premier analytical tool for the comprehensive characterization of small molecules like (4-methoxy-3-methylpyridin-2-yl)methanol.[2][3][4] Its ability to provide exact mass measurements allows for the unambiguous determination of elemental composition, while tandem mass spectrometry (MS/MS) elucidates structural features through controlled fragmentation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of HRMS for the analysis of this important compound.

Chemical Profile: (4-Methoxy-3-methylpyridin-2-yl)methanol

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
CAS Number 86604-77-5[5][6]
Molecular Formula C₈H₁₁NO₂[5][6]
Average Molecular Weight 153.18 g/mol [5]
Monoisotopic Mass 153.07898 Da[5][7]
IUPAC Name (4-methoxy-3-methylpyridin-2-yl)methanol[5]
Canonical SMILES CC1=C(C=CN=C1CO)OC[5]

Core Principles of Mass Spectrometric Analysis

The structure of (4-methoxy-3-methylpyridin-2-yl)methanol, containing a basic pyridine nitrogen and polar functional groups (hydroxyl and methoxy), dictates the optimal mass spectrometric approach.

  • Ionization Technique: Electrospray Ionization (ESI) ESI is the method of choice due to the analyte's polarity and non-volatile nature. The pyridine nitrogen is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion. This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis. ESI is particularly well-suited for pyridine-containing molecules, often yielding a predominant protonated molecular ion [M+H]⁺.[8][9]

  • Mass Analyzer: High-Resolution Instruments (Orbitrap, Q-TOF) To ensure unambiguous identification, high-resolution mass analyzers are indispensable.[10][11] These instruments provide accurate mass measurements to within a few parts-per-million (ppm), enabling the confident determination of the elemental formula and distinguishing the analyte from isobaric interferences.[2][4][11]

  • Structural Elucidation: Tandem Mass Spectrometry (MS/MS) Collision-Induced Dissociation (CID) is employed to fragment the isolated protonated molecule ([M+H]⁺). The resulting product ions provide a structural fingerprint of the molecule. The fragmentation patterns are predictable based on the lability of certain bonds and the stability of the resulting fragments.[12][13]

Anticipated Fragmentation Pathway

The structural integrity of (4-methoxy-3-methylpyridin-2-yl)methanol can be probed effectively using CID. The protonated molecular ion ([M+H]⁺ at m/z 154.0863) is expected to undergo a series of characteristic neutral losses, providing strong evidence for its structure.

  • Loss of Water (H₂O): The primary and most facile fragmentation is the loss of water from the protonated hydroxymethyl group, leading to a highly stable resonance-delocalized carbocation at m/z 136.0757 . This is often the base peak in the MS/MS spectrum of such benzylic alcohols.

  • Loss of Formaldehyde (CH₂O): A subsequent or alternative fragmentation from the m/z 136.0757 ion involves the loss of formaldehyde from the methoxy group, resulting in an ion at m/z 106.0651 .

  • Loss of Methanol (CH₃OH): A direct loss of methanol from the protonated molecular ion is also a plausible pathway, though likely less favorable than the initial water loss, yielding an ion at m/z 122.0706 .

The diagram below visualizes the proposed primary fragmentation cascade.

G cluster_main Proposed Fragmentation of (4-Methoxy-3-methylpyridin-2-yl)methanol M_H [M+H]⁺ m/z 154.0863 C₈H₁₂NO₂⁺ Frag1 Fragment A m/z 136.0757 C₈H₁₀NO⁺ M_H->Frag1 - H₂O (18.0106 Da) Frag2 Fragment B m/z 106.0651 C₇H₈N⁺ Frag1->Frag2 - CH₂O (30.0106 Da)

Caption: Proposed CID fragmentation pathway for protonated (4-Methoxy-3-methylpyridin-2-yl)methanol.

Experimental Protocols

These protocols are designed for a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system, such as a Thermo Scientific™ Q Exactive™ or a Sciex™ TripleTOF® instrument.

Protocol 1: Sample and Mobile Phase Preparation

Rationale: Proper sample preparation is crucial for reproducible results. The use of high-purity solvents minimizes background ions. Formic acid is added to the mobile phase to ensure efficient protonation of the analyte in the ESI source.

Materials:

  • (4-Methoxy-3-methylpyridin-2-yl)methanol standard

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid (≥99%)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with 50:50 Methanol:Water to achieve a final concentration of 1 µg/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Sample Diluent: 50:50 Methanol:Water with 0.1% Formic Acid.

  • Transfer the final working solution to an autosampler vial for analysis.

Protocol 2: LC-HRMS Full Scan Analysis for Accurate Mass

Rationale: This protocol aims to determine the accurate mass of the intact molecule. A simple isocratic flow can be used for direct infusion, or a chromatographic separation can be employed to resolve it from potential impurities.

LC Parameters:

  • Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, then re-equilibrate.

  • Injection Volume: 2 µL

HRMS Parameters (Positive ESI Mode):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320 °C

  • Sheath Gas Flow: 35 (arbitrary units)

  • Auxiliary Gas Flow: 10 (arbitrary units)

  • Scan Type: Full MS

  • Mass Range: m/z 100-500

  • Resolution: 70,000 FWHM (at m/z 200)

  • AGC Target: 1e6

  • Maximum IT: 100 ms

Protocol 3: Tandem MS (MS/MS) for Structural Confirmation

Rationale: This experiment isolates the protonated molecular ion and fragments it to confirm the connectivity of the atoms. A stepped collision energy approach is recommended to capture both low-energy (e.g., water loss) and higher-energy fragmentations.

MS/MS Parameters (Positive ESI Mode):

  • Perform a Full MS scan as described in Protocol 2 to identify the retention time and exact m/z of the precursor ion ([M+H]⁺).

  • Set up a targeted MS/MS or data-dependent acquisition (DDA) experiment.

  • Precursor Ion Selection: Isolate the ion at m/z 154.0863.

  • Isolation Window: 1.0 m/z.

  • Activation Type: CID (or HCD).

  • Collision Energy: Use a stepped normalized collision energy (NCE) of 15, 25, and 35 eV to observe a range of fragments.

  • Resolution (MS2): 17,500 FWHM (at m/z 200).

  • AGC Target: 1e5.

  • Maximum IT: 50 ms.

Data Interpretation and Expected Results

The combination of HRMS and MS/MS data provides a self-validating system for compound identification.

IonFormulaCalculated m/zObserved m/z (Example)Mass Error (ppm)Interpretation
[M+H]⁺ C₈H₁₂NO₂⁺154.08626154.0861-1.0Protonated Molecular Ion
Fragment A C₈H₁₀NO⁺136.07569136.0755-1.4Loss of H₂O
Fragment B C₇H₈N⁺106.06513106.0650-1.2Loss of H₂O and CH₂O

Confidence Levels: The identification can be classified with high confidence (Level 1 or 2a) based on established confidence scales, given the match of accurate mass, isotopic pattern, and fragmentation spectrum against a predicted, rational pathway.[3]

Overall Analytical Workflow

The logical flow from sample to confirmed structure is a systematic process.

G cluster_workflow Mass Spectrometry Workflow A 1. Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O) B 2. LC-HRMS Analysis (Full Scan, Positive ESI) A->B C 3. Data Acquisition (Extract Ion Chromatogram for m/z 154.0863) B->C D 4. Accurate Mass Confirmation (Compare theoretical vs. observed mass) C->D E 5. MS/MS Analysis (CID Fragmentation of m/z 154.0863) D->E F 6. Fragmentation Analysis (Match product ions to proposed structure) E->F G 7. Structural Confirmation (High Confidence Identification) F->G

Caption: A systematic workflow for the identification and characterization of the analyte.

Conclusion

The mass spectrometric protocols detailed herein provide a robust and reliable framework for the characterization of (4-methoxy-3-methylpyridin-2-yl)methanol. The use of high-resolution ESI-MS coupled with tandem mass spectrometry offers unparalleled specificity and sensitivity. By confirming the elemental composition through accurate mass measurement and verifying the molecular structure via characteristic fragmentation patterns, researchers and drug developers can ensure the identity and purity of this critical pharmaceutical intermediate, thereby upholding the rigorous standards of modern drug discovery and development.

References

  • McLean, J. A., et al. (2005). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods. Available at: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Available at: [Link]

  • Wang, R., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]

  • Kind, T., et al. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry. Available at: [Link]

  • Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Wei, Q., et al. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Miao, X. S., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Request PDF. Available at: [Link]

  • PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Science Ready. (2024). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

  • PubChemLite. (4-methoxy-6-methylpyridin-3-yl)methanol. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Omeprazole Utilizing a Key Pyridine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of (4-Methoxy-3-methylpyridin-2-yl)methanol Derivatives in Omeprazole Synthesis

Omeprazole, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole, stands as a cornerstone therapeutic agent for managing acid-related gastrointestinal disorders.[1][2] As a proton pump inhibitor (PPI), it effectively suppresses gastric acid secretion by targeting the H+/K+ ATPase enzyme system in parietal cells.[2][3] The synthesis of this complex molecule is a multi-step endeavor that has been extensively refined to maximize yield, purity, and industrial scalability.

A highly successful and widely adopted synthetic strategy involves the convergent coupling of two key heterocyclic systems: a substituted benzimidazole core and a functionalized pyridine moiety. The specific pyridine intermediate, while often derived from precursors like (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, is typically activated as its chloro-derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine , to facilitate the crucial coupling reaction. This document provides a detailed guide for researchers and drug development professionals on this synthetic pathway, elucidating the causal chemistry behind the protocols and offering step-by-step methodologies for laboratory execution.

Overall Synthesis Strategy: A Two-Part Convergent Approach

The synthesis of omeprazole via this route is logically divided into two primary stages. First, the thioether backbone is constructed through a nucleophilic substitution reaction. This involves coupling the activated pyridine intermediate with 2-mercapto-5-methoxybenzimidazole. The second stage is a controlled oxidation of the resulting thioether to form the pharmacologically active sulfoxide, which is omeprazole.[1]

G Pyridine_Precursor Pyridine Precursor (e.g., 2,3,5-Trimethylpyridine N-Oxide) Activated_Pyridine Activated Intermediate (2-chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl) Pyridine_Precursor->Activated_Pyridine Multi-step Activation Thioether Thioether Intermediate (Pyrmetazole) Activated_Pyridine->Thioether Step 1: Coupling Benzimidazole 2-Mercapto-5- methoxybenzimidazole Benzimidazole->Thioether Omeprazole Omeprazole (Sulfoxide) Thioether->Omeprazole Step 2: Oxidation

Caption: High-level workflow for the synthesis of omeprazole.

Part I: Synthesis of the Activated Pyridine Moiety

The journey to omeprazole begins with the synthesis of the electrophilic coupling partner. While the user specified (4-Methoxy-3-methylpyridin-2-yl)methanol, the most common precursor for omeprazole is its 3,5-dimethylated analogue. The synthesis starts from readily available materials like 2,3,5-trimethylpyridine, which undergoes a series of transformations to install the necessary functional groups (methoxy at the 4-position and a reactive chloromethyl group at the 2-position).

Causality of Experimental Choices: The N-oxidation of the initial pyridine is a critical first step to activate the ring for subsequent nitration at the 4-position. A rearrangement reaction followed by chlorination converts the 2-methyl group into a reactive chloromethyl group, an excellent electrophile for the subsequent nucleophilic substitution with the benzimidazole thiol.[4][5]

Protocol 1: Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol outlines a common route starting from 4-nitro-2,3,5-trimethyl pyridine N-oxide.[5]

  • Rearrangement & Acetoxylation: In a suitable reaction vessel, heat acetic anhydride (e.g., ~2.0 equivalents) to approximately 60°C.

  • Under stirring, add a solution of 4-nitro-2,3,5-trimethyl pyridine N-oxide (1.0 equivalent) in glacial acetic acid.

  • Heat the mixture to 110°C and maintain for 30-60 minutes. The reaction progress can be monitored by TLC.

  • After completion, cool the mixture and remove excess acetic anhydride and acetic acid under reduced pressure.

  • Hydrolysis & Chlorination: To the cooled residue, add dichloromethane (DCM). Slowly add thionyl chloride (e.g., ~1.8 equivalents) at a low temperature (10-15°C).

  • Stir the mixture for 2-3 hours.

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • The product, 2-chloromethyl-3,5-dimethyl-4-nitropyridine, can then be carried forward to the next step where the nitro group is substituted with a methoxy group using sodium methoxide.[5][6]

Note: This is a representative procedure. Specific conditions and workup may vary based on scale and available literature. Several patented processes describe variations of this multi-step synthesis.[5][7][8]

ParameterValue/ConditionPurpose
Starting Material2,3,5-trimethylpyridine N-oxideProvides the basic pyridine scaffold.
Key ReactionsNitration, Acetoxylation, Chlorination, MethoxylationStepwise functionalization of the pyridine ring.
Reported Overall Yield>70% (over several steps)Varies significantly based on the specific patented process.[4][8]

Part II: Thioether Formation via Nucleophilic Substitution

This is the core coupling step where the two main fragments of omeprazole are joined. The reaction is a classic SN2-type nucleophilic substitution. The sulfur atom of 2-mercapto-5-methoxybenzimidazole, deprotonated by a base to form a potent thiolate nucleophile, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride leaving group.[1]

G cluster_reactants Reactants cluster_products Products Thiolate Benzimidazole Thiolate (Nucleophile) Thioether Thioether Intermediate Thiolate->Thioether SN2 Attack Pyridine Activated Pyridine (Electrophile) Pyridine->Thioether Chloride Chloride Ion (Leaving Group) Pyridine->Chloride Displacement

Caption: Nucleophilic substitution to form the thioether intermediate.

Protocol 2: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

This procedure details the coupling reaction to form the thioether intermediate, sometimes referred to as pyrmetazole.[1][9]

  • Preparation of Thiolate: In a reaction vessel, dissolve sodium hydroxide (e.g., 1.3 equivalents) in a mixture of ethanol and water with gentle heating.

  • Add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) to the basic solution and stir until fully dissolved.

  • Cool the resulting solution to below 10°C.

  • Coupling Reaction: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9-1.0 equivalent) in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole thiolate solution.

  • Allow the reaction temperature to rise to approximately 30°C and maintain for 4-6 hours. Monitor reaction completion by TLC or HPLC.

  • Isolation: After the reaction is complete, cool the mixture to 10°C and add a large volume of water to precipitate the product.

  • Stir the resulting slurry for several hours (e.g., 12 hours) to ensure complete precipitation.

  • Filter the solid product, wash with water, and dry under vacuum.

ParameterValue/ConditionPurpose
Reactant 12-Mercapto-5-methoxybenzimidazoleNucleophilic core.
Reactant 22-chloromethyl-4-methoxy-3,5-dimethylpyridine HClElectrophilic partner.
BaseSodium Hydroxide (NaOH)Deprotonates the thiol to form the active nucleophile.
SolventEthanol/WaterSolubilizes reactants and facilitates the reaction.
Temperature10°C to 30°CControls reaction rate and minimizes side reactions.
Expected Yield~96%High yield is expected for this efficient coupling step.[9]

Part III: Controlled Oxidation to Omeprazole

The final transformation is the oxidation of the thioether sulfide to a sulfoxide. This step is critical and requires careful control. Over-oxidation can lead to the formation of an undesired sulfone impurity, which is difficult to remove.[2][10] Conversely, incomplete oxidation leaves unreacted thioether. The choice of oxidizing agent and reaction temperature are paramount for achieving high selectivity.

Causality of Experimental Choices: Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used due to their effectiveness under mild conditions.[2] The reaction is performed at low temperatures (e.g., -20°C to 0°C) to enhance the selectivity for the sulfoxide over the sulfone.[4][5] The stoichiometry of the oxidizing agent must be precisely controlled, typically using slightly more than one equivalent.

G Thioether Thioether Intermediate Omeprazole Omeprazole (Sulfoxide) [Desired Product] Thioether->Omeprazole +1 eq. Oxidant (e.g., m-CPBA) Sulfone Sulfone Byproduct [Over-oxidation] Omeprazole->Sulfone +1 eq. Oxidant

Caption: Selective oxidation pathway from thioether to omeprazole.

Protocol 3: Synthesis of Omeprazole

This protocol details the selective oxidation of the sulfide intermediate.[1][5]

  • Dissolution: Dissolve the thioether intermediate (1.0 equivalent) from the previous step in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Cooling: Cool the solution to a low temperature, typically between -25°C and -10°C, using a suitable cooling bath.

  • Oxidation: Slowly add a solution of the oxidizing agent (e.g., m-CPBA, ~1.0-1.2 equivalents) in the same solvent, while vigorously stirring and maintaining the low temperature.

  • Monitor the reaction progress closely using TLC or HPLC. The reaction is typically complete within 30-60 minutes.

  • Workup: Once the reaction is complete, quench any excess oxidizing agent (e.g., with a sodium thiosulfate solution).

  • Adjust the pH of the mixture to ~8-9 with an aqueous basic solution (e.g., 10% sodium hydroxide) to precipitate the crude omeprazole.[5]

  • Purification: Filter the crude product and wash it with water. The crude omeprazole can be further purified by recrystallization from a suitable solvent system, such as a methanol/water or DCM/ether mixture, to yield pure omeprazole.[1]

ParameterValue/ConditionPurpose
Oxidizing Agentm-CPBA, Peracetic Acid, H₂O₂Converts the sulfide to a sulfoxide.[5][11]
SolventDichloromethane (DCM), Ethyl AcetateSolubilizes the thioether for a homogeneous reaction.
Temperature-25°C to 0°CCritical for controlling selectivity and preventing sulfone formation.
pH AdjustmentpH 8-9Facilitates the precipitation and isolation of the final product.
Expected Yield~83-85%Good yields are achievable with careful control of conditions.[4][5]

Conclusion

The synthesis of omeprazole through the coupling of a 2-chloromethyl-4-methoxy-3,5-dimethylpyridine intermediate with 2-mercapto-5-methoxybenzimidazole represents a robust and efficient pathway. The successful execution of this synthesis hinges on the precise, stepwise functionalization of the pyridine precursor and the meticulously controlled final oxidation step. By understanding the chemical principles behind each protocol—from the activation of the pyridine ring to the selective oxidation of the thioether—researchers can reliably produce this vital pharmaceutical agent and troubleshoot potential challenges in its synthesis.

References

  • BenchChem. (2025). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. BenchChem Technical Notes.
  • Saini, S., Majee, C., Chakraborthy, G., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Academax. (n.d.). Novel process for omeprazole synthesis. Academax Journal.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. BenchChem Technical Notes.
  • Google Patents. (n.d.). Omeprazole synthesis - EP1085019A1.
  • Semantic Scholar. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of omeprazole.[12].

  • White Rose eTheses Online. (n.d.).
  • ChemicalBook. (n.d.). Omeprazole synthesis.
  • BenchChem. (2025). Purification challenges of omeprazole from 4-Methoxy-2,3,5-trimethylpyridine. BenchChem Technical Notes.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - US6245913B1.
  • Patent 0103553. (1984).
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols: The Strategic Role of (4-Methoxy-3-methylpyridin-2-yl)methanol in Rabeprazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rabeprazole and the Significance of its Pyridine Core

Rabeprazole is a prominent member of the proton pump inhibitor (PPI) class of drugs, which are widely prescribed for the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] The therapeutic efficacy of rabeprazole hinges on its ability to irreversibly inhibit the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining, thereby reducing gastric acid secretion.[1] The molecular architecture of rabeprazole, a substituted benzimidazole, features a critical pyridine ring linked to the benzimidazole moiety via a methylsulfinyl bridge. The specific substituents on this pyridine ring are paramount to the drug's activity and metabolic stability.

This application note provides a detailed technical guide on the synthesis of rabeprazole, with a specific focus on the pivotal role of the intermediate, (4-Methoxy-3-methylpyridin-2-yl)methanol . We will delve into the synthetic pathways leading to and utilizing this key intermediate, providing detailed experimental protocols and explaining the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development and process chemistry.

The Central Intermediate: (4-Methoxy-3-methylpyridin-2-yl)methanol

The compound (4-Methoxy-3-methylpyridin-2-yl)methanol is a crucial building block in several synthetic routes to rabeprazole. Its structure contains the fully elaborated substituted pyridine core required for the final drug molecule. The primary alcohol functionality serves as a handle for subsequent chemical transformations, specifically its conversion to a leaving group to facilitate coupling with the benzimidazole thiol component.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (4-Methoxy-3-methylpyridin-2-yl)methanol is presented below.

PropertyValueSource
CAS Number 86604-77-5[3]
Molecular Formula C₈H₁₁NO₂[4]
Molecular Weight 153.18 g/mol [4]
Appearance White to light brown powder or crystals
Boiling Point 276.9 ± 35.0 °C at 760 mmHg[3]

Synthetic Pathways and Methodologies

The synthesis of rabeprazole is a multi-step process, and the formation and subsequent reaction of (4-Methoxy-3-methylpyridin-2-yl)methanol is a critical sequence. A common and illustrative synthetic strategy is outlined below.

Diagram: Overall Synthesis of Rabeprazole

G A 2,3-Dimethyl-4-nitropyridine N-oxide B 4-Methoxy-3-methyl-2-nitropyridine A->B 1. MeO- 2. Rearrangement C (4-Methoxy-3-methylpyridin-2-yl)methanol B->C Reduction D 2-(Chloromethyl)-4-methoxy-3-methylpyridine C->D Chlorination (SOCl2) F Rabeprazole Sulfide D->F Condensation E 2-Mercaptobenzimidazole E->F G Rabeprazole F->G Oxidation (m-CPBA)

Caption: Generalized synthetic pathway to Rabeprazole.

Part 1: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

The synthesis of the title intermediate can be achieved through various routes. One common method involves the reduction of a corresponding pyridine-2-carboxylic acid or ester derivative. An alternative and widely cited pathway begins with the nitration of 2,3-dimethylpyridine N-oxide.[5]

Protocol 1: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

This protocol outlines a representative laboratory-scale synthesis.

Materials and Equipment:

  • 4-Methoxy-3-methyl-2-nitropyridine

  • Reducing agent (e.g., Sodium borohydride, catalytic hydrogenation setup)

  • Suitable solvent (e.g., Methanol, Ethanol)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve 4-methoxy-3-methyl-2-nitropyridine in a suitable solvent like methanol.

  • Reduction Reaction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride in portions). The choice of reducing agent is critical; catalytic hydrogenation offers a cleaner reaction profile but requires specialized equipment.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up and Extraction: Quench the reaction carefully with water. Adjust the pH to neutral or slightly basic. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (4-Methoxy-3-methylpyridin-2-yl)methanol.

Causality and Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a cost-effective and convenient reducing agent for this transformation. However, for larger scale synthesis, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is often preferred due to higher yields and easier product isolation.

  • Solvent Selection: Protic solvents like methanol or ethanol are typically used for borohydride reductions as they also act as a proton source.

  • Temperature Control: The addition of the reducing agent is performed at low temperatures to control the exothermic nature of the reaction and prevent side reactions.

Part 2: Conversion to 2-(Chloromethyl)-4-methoxy-3-methylpyridine

The hydroxyl group of (4-Methoxy-3-methylpyridin-2-yl)methanol is a poor leaving group. Therefore, it must be converted into a more reactive species to facilitate the subsequent nucleophilic substitution with 2-mercaptobenzimidazole. Chlorination using thionyl chloride (SOCl₂) is a common and effective method for this conversion.[6]

Protocol 2: Chlorination of (4-Methoxy-3-methylpyridin-2-yl)methanol

Materials and Equipment:

  • (4-Methoxy-3-methylpyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

  • Apparatus for quenching and work-up

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve (4-Methoxy-3-methylpyridin-2-yl)methanol in anhydrous DCM.

  • Chlorination: Cool the solution to 0 °C using an ice bath. Add thionyl chloride dropwise via a dropping funnel over 30-60 minutes.[7]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it over crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(Chloromethyl)-4-methoxy-3-methylpyridine. This intermediate is often used in the next step without further purification.

Causality and Experimental Choices:

  • Reagent Selection: Thionyl chloride is a highly effective chlorinating agent for primary alcohols. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the work-up procedure.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride reacts violently with water.

  • Temperature Management: The initial low temperature is crucial to control the reactivity of thionyl chloride and prevent unwanted side reactions.

Diagram: Experimental Workflow for Rabeprazole Sulfide Synthesis

G cluster_0 Chlorination Step cluster_1 Condensation Step A Dissolve Pyridine Methanol in anhydrous DCM B Cool to 0°C A->B C Add Thionyl Chloride dropwise B->C D Stir at RT (1-2h) C->D F Add Chloromethyl Pyridine solution D->F In-situ or after work-up E Prepare solution of 2-Mercaptobenzimidazole and NaOH in Ethanol/Water E->F G Stir at RT (2-4h) F->G H Precipitate and Filter G->H I Rabeprazole Sulfide H->I Purification

Caption: Workflow from the key intermediate to Rabeprazole Sulfide.

Part 3: Synthesis of Rabeprazole via Condensation and Oxidation

The final steps in the synthesis involve the coupling of the chloromethylpyridine intermediate with 2-mercaptobenzimidazole to form the thioether (rabeprazole sulfide), followed by a controlled oxidation to the sulfoxide (rabeprazole).

Protocol 3: Synthesis of Rabeprazole Sulfide and Subsequent Oxidation

Materials and Equipment:

  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine

  • 2-Mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol and Water

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

A. Condensation to Rabeprazole Sulfide

  • Base and Nucleophile Preparation: In a reaction vessel, dissolve 2-mercaptobenzimidazole and sodium hydroxide in a mixture of ethanol and water.

  • Coupling Reaction: To this solution, add the previously prepared 2-(chloromethyl)-4-methoxy-3-methylpyridine.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The formation of the product, rabeprazole sulfide, can be monitored by TLC.

  • Isolation: The product often precipitates out of the reaction mixture. Collect the solid by filtration, wash with water, and dry.

B. Oxidation to Rabeprazole

  • Dissolution: Dissolve the rabeprazole sulfide in DCM.

  • Oxidation: Cool the solution to a low temperature (-20 to -25 °C is sometimes cited to control selectivity).[8] Add a solution of m-CPBA in DCM dropwise.

  • Controlled Reaction: Maintain the low temperature and stir for a specified period (e.g., 45 minutes).[8] Careful control of stoichiometry and temperature is crucial to prevent over-oxidation to the sulfone impurity.

  • Work-up and Purification: Quench the reaction with a basic solution (e.g., sodium hydroxide solution).[8] Separate the organic layer, wash, dry, and evaporate the solvent. The crude rabeprazole can be purified by crystallization.

Causality and Experimental Choices:

  • Condensation Reaction: This is a standard Williamson ether synthesis-type reaction, specifically a thioether synthesis. The hydroxide deprotonates the thiol of 2-mercaptobenzimidazole to form a potent nucleophile that displaces the chloride from the chloromethylpyridine.

  • Oxidizing Agent: m-CPBA is a common and effective reagent for the oxidation of sulfides to sulfoxides.[6] Other oxidizing agents like sodium hypochlorite can also be used.[7]

  • Selectivity in Oxidation: The formation of the sulfone byproduct is a common issue in this step. Low temperatures and precise control over the amount of oxidizing agent are employed to maximize the yield of the desired sulfoxide.

Conclusion

(4-Methoxy-3-methylpyridin-2-yl)methanol is a linchpin intermediate in the synthesis of rabeprazole. Its preparation and subsequent conversion to a reactive chloromethyl derivative are key steps that enable the efficient construction of the final drug molecule. The protocols and explanations provided herein offer a comprehensive guide for researchers engaged in the synthesis of rabeprazole and other related proton pump inhibitors. A thorough understanding of the reaction mechanisms and the rationale behind the experimental conditions is essential for optimizing the synthesis, improving yields, and minimizing impurities.

References

  • Wikipedia. Rabeprazole. [Link]

  • Chemsrc. (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5. [Link]

  • Sanjay, K., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848. [Link]

  • Jadhav, R., More, K., Khandekar, D., Yamgar, R., & Sawant, S. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 1(1), 13-16. [Link]

  • PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. [Link]

  • Patsnap Synapse. What is the mechanism of Rabeprazole Sodium? [Link]

  • Google Patents.
  • ResearchGate. an efficient synthesis fo rabeprazole. [Link]

  • Google Patents.
  • Semantic Scholar. Synthesis of degradants and impurities of rabeprazole. [Link]

  • New Drug Approvals. RABEPRAZOLE. [Link]

  • National Institutes of Health. The Chemically Elegant Proton Pump Inhibitors. [Link]

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Application Note: The Role and Reaction Mechanism of (4-Methoxy-3-methylpyridin-2-yl)methanol in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxy-3-methylpyridin-2-yl)methanol is a cornerstone heterocyclic building block, indispensable in the synthesis of several blockbuster pharmaceutical agents. Its primary significance lies in its role as a key intermediate in the manufacture of proton pump inhibitors (PPIs), a class of drugs that manage acid-related gastrointestinal disorders. This application note provides an in-depth exploration of the reaction mechanisms involving this compound, offers detailed, field-proven protocols for its use in drug synthesis, and elucidates the chemical principles that underpin its reactivity. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry.

Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Within this class of compounds, (4-Methoxy-3-methylpyridin-2-yl)methanol (CAS 86604-77-5) has emerged as a critical precursor, most notably for the synthesis of the sulfinylbenzimidazole core of market-leading PPIs like omeprazole, esomeprazole, and rabeprazole.[2] These drugs are essential for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2]

The unique arrangement of the hydroxymethyl, methoxy, and methyl groups on the pyridine ring endows this molecule with specific reactivity that is crucial for the construction of the final drug substance.[3] The primary alcohol of the hydroxymethyl group serves as a handle for activation and subsequent coupling with a benzimidazole derivative, forming the thioether linkage that is a hallmark of this drug class.[2] Understanding the nuances of this process is paramount for optimizing reaction yields, minimizing impurities, and ensuring the scalability of the synthesis for industrial production.

Core Reaction Mechanism: From Alcohol to Thioether

The journey of (4-Methoxy-3-methylpyridin-2-yl)methanol in the synthesis of a typical proton pump inhibitor involves two primary stages:

  • Activation of the Hydroxymethyl Group: The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a more reactive species. The most common method is its transformation into a chloromethyl group.

  • Nucleophilic Substitution (Coupling Reaction): The activated pyridine intermediate then undergoes a nucleophilic substitution reaction with a substituted 2-mercaptobenzimidazole to form a thioether.

This thioether is then typically oxidized to the corresponding sulfoxide to yield the final active pharmaceutical ingredient (API).

Mechanism of Hydroxymethyl Group Activation

The conversion of the primary alcohol to an alkyl chloride is typically achieved using thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic substitution mechanism.

The mechanism involves the initial attack of the alcohol's oxygen on the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated alkyl chlorosulfite intermediate. A base, often pyridine itself or another non-nucleophilic base, deprotonates the intermediate to form the alkyl chlorosulfite. The chloride ion, a good nucleophile, then attacks the carbon of the hydroxymethyl group in an SN2 fashion, leading to an inversion of configuration (though this is not relevant for an achiral center). The unstable chlorosulfite leaving group decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[4]

The reaction with thionyl chloride is highly effective as the gaseous byproducts (SO₂ and HCl) are easily removed from the reaction mixture, driving the equilibrium towards the product.[4]

G cluster_activation Activation Step Py_OH (4-Methoxy-3-methylpyridin-2-yl)methanol intermediate Alkyl Chlorosulfite Intermediate Py_OH->intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Py_Cl 2-(Chloromethyl)-4-methoxy-3-methylpyridine SO2 Sulfur Dioxide (SO₂) HCl Hydrogen Chloride (HCl) intermediate->Py_Cl Sₙ2 attack by Cl⁻ SO2_HCl SO₂ + HCl intermediate->SO2_HCl Decomposition

Caption: Mechanism of Hydroxymethyl Group Activation.

Mechanism of the Coupling Reaction

Once activated, the resulting 2-(chloromethyl)-4-methoxy-3-methylpyridine is a potent electrophile. It readily reacts with the nucleophilic sulfur atom of a 2-mercaptobenzimidazole derivative in a classic SN2 reaction.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the thiol group of the mercaptobenzimidazole to form a more potent thiolate nucleophile.[5] This thiolate then attacks the benzylic-like carbon of the chloromethyl group, displacing the chloride ion and forming the desired thioether linkage.[6]

The electron-donating effects of the methoxy and methyl groups on the pyridine ring can influence the reactivity of the electrophilic center, though the primary driving force is the formation of a stable thioether bond.

G cluster_coupling Coupling Step Py_Cl 2-(Chloromethyl)-4-methoxy-3-methylpyridine Thioether Thioether Product Py_Cl->Thioether Benz_SH 2-Mercaptobenzimidazole Derivative Benz_S_minus Thiolate Anion (Nucleophile) Benz_SH->Benz_S_minus + Base Base Base (e.g., NaOH) Salt NaCl + H₂O Benz_S_minus->Thioether Sₙ2 Attack

Caption: Nucleophilic Substitution for Thioether Formation.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific substrates, scale, and laboratory conditions.

Protocol 1: Chlorination of (4-Methoxy-3-methylpyridin-2-yl)methanol

Objective: To convert the hydroxymethyl group to a chloromethyl group using thionyl chloride.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Quantity
(4-Methoxy-3-methylpyridin-2-yl)methanol86604-77-5153.1810.0 g
Dichloromethane (DCM), anhydrous75-09-284.93100 mL
Thionyl chloride (SOCl₂)7719-09-7118.975.7 mL
Saturated sodium bicarbonate solution144-55-884.01As needed
Anhydrous sodium sulfate7757-82-6142.04As needed

Procedure:

  • Suspend (4-Methoxy-3-methylpyridin-2-yl)methanol (10.0 g) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to -10°C to -5°C using an ice-salt bath.[3]

  • Slowly add thionyl chloride (5.7 mL) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below -5°C.[3]

  • After the addition is complete, stir the reaction mixture at -10°C to -5°C for an additional 30-60 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 2-(chloromethyl)-4-methoxy-3-methylpyridine, which can be used in the next step without further purification.

Protocol 2: Synthesis of Rabeprazole Thioether Intermediate

Objective: To couple 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride with 2-mercaptobenzimidazole. Note: This protocol is adapted for the rabeprazole precursor for illustrative purposes.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Quantity
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine HClN/AVaries10.0 g
2-Mercaptobenzimidazole583-39-1150.20Stoichiometric equivalent
Ethanol64-17-546.07100 mL
Sodium hydroxide1310-73-240.00Stoichiometric equivalent to HCl salt and thiol
Deionized water7732-18-518.02As needed

Procedure:

  • In a reaction vessel, dissolve 2-mercaptobenzimidazole in ethanol.

  • Separately, prepare a solution of sodium hydroxide in water.

  • Add the sodium hydroxide solution to the 2-mercaptobenzimidazole solution to form the sodium thiolate salt.

  • Add the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride to the reaction mixture.

  • Heat the mixture to approximately 50°C and stir for 3 hours.[5]

  • Monitor the reaction by TLC. Upon completion, distill off the solvent under reduced pressure.[5]

  • The resulting residue, the crude thioether, can be purified by column chromatography or recrystallization.

Workflow Visualization

The overall synthetic pathway from the starting pyridine intermediate to a generic proton pump inhibitor is summarized below.

G cluster_workflow Synthetic Workflow for Proton Pump Inhibitors A (4-Methoxy-3-methylpyridin-2-yl)methanol B Activation (e.g., with SOCl₂) A->B C 2-(Chloromethyl)-4-methoxy-3-methylpyridine B->C D Coupling with 2-Mercaptobenzimidazole (Sₙ2 Reaction) C->D E Thioether Intermediate D->E F Oxidation (e.g., with m-CPBA) E->F G Final API (e.g., Omeprazole) F->G

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of (4-Methoxy-3-methylpyridin-2-yl)methanol

(4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of several blockbuster proton pump inhibitors (PPIs), including esomeprazole and omeprazole.[1] The architectural complexity of this substituted pyridine methanol necessitates a robust, scalable, and economically viable synthetic strategy to meet the demands of pharmaceutical production. This guide provides a comprehensive overview of established synthetic routes, delves into the mechanistic rationale behind key transformations, and presents detailed protocols amenable to laboratory and pilot-plant scale-up. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights required to navigate the challenges of multigram to kilogram production of this key starting material.

Comparative Analysis of Synthetic Strategies

The synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol can be approached from several precursors. The choice of a particular route is often a balance between starting material cost, overall yield, process safety, and environmental impact. Below, we compare three prominent strategies.

Strategy Starting Material Key Transformations Reported Overall Yield Key Reagents Scalability Considerations
Route 1: From 3,5-Lutidine 3,5-LutidineN-oxidation, Nitration, Methoxylation, Rearrangement, Reduction>85% (for the chloro-derivative precursor)[2]H₂O₂, Acetic Acid, Nitric Acid, Sulfuric Acid, Sodium MethoxideWell-established for large-scale production, but involves highly corrosive and hazardous reagents.[3][4]
Route 2: Directed Ortho-Metalation (DoM) 4-Methoxy-3-methylpyridineLithiation, Formylation, ReductionPotentially high, but multi-stepn-Butyllithium (n-BuLi) or LDA, DMF, NaBH₄Excellent for regiocontrol, but requires cryogenic temperatures and strictly anhydrous conditions, which can be challenging on a large scale.[5][6]
Route 3: From Pyridine-2-Carboxylic Acid Derivative 4-Methoxy-3-methylpyridine-2-carboxylic acid or its esterEsterification (if starting from acid), ReductionGood to excellentLiAlH₄, NaBH₄, or catalytic hydrogenationOffers a more direct final step, but the synthesis of the substituted picolinic acid can be lengthy.[7][8]

Route 1: The Industrial Workhorse - Synthesis from 3,5-Lutidine

This is a widely adopted industrial route, valued for its high overall yield and the relatively low cost of the starting material, 3,5-lutidine. The synthesis involves a sequence of classical aromatic transformations.

Mechanistic Rationale

The core of this strategy is the activation of the pyridine ring through N-oxidation. The resulting N-oxide directs electrophilic nitration to the 4-position. Subsequent nucleophilic aromatic substitution with methoxide displaces the nitro group. The N-oxide is then rearranged to introduce the hydroxymethyl group at the 2-position, which is a crucial step. Finally, the resulting aldehyde or ester is reduced to the target alcohol.

Experimental Workflow Diagram

G cluster_0 Route 1: From 3,5-Lutidine A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B N-Oxidation (H₂O₂, Acetic Acid) C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (HNO₃, H₂SO₄) D 4-Methoxy-3,5-dimethylpyridine-N-oxide C->D Methoxylation (NaOMe, MeOH) E (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol D->E Rearrangement & Reduction (e.g., Ac₂O then hydrolysis) G cluster_1 Route 2: Directed Ortho-Metalation F 4-Methoxy-3-methylpyridine G 2-Lithio-4-methoxy-3-methylpyridine F->G Lithiation (n-BuLi or LDA, THF, -78°C) H 4-Methoxy-3-methylpyridine-2-carboxaldehyde G->H Formylation (DMF) I (4-Methoxy-3-methylpyridin-2-yl)methanol H->I Reduction (NaBH₄, MeOH)

Caption: Workflow for the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol via Directed Ortho-Metalation. [5][6]

Detailed Protocol

Step 1: Lithiation and Formylation [6]1. In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4-methoxy-3-methylpyridine (1.0 mol) in anhydrous tetrahydrofuran (THF). 2. Cool the solution to -78°C in a dry ice/acetone bath. 3. Slowly add n-butyllithium (1.1 mol, as a solution in hexanes) to the stirred solution. 4. Stir the resulting mixture at -78°C for 1 hour. 5. Add N,N-dimethylformamide (DMF) (1.2 mol) dropwise and continue stirring at -78°C for another 2 hours. 6. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. 7. Allow the mixture to warm to room temperature and extract with ethyl acetate. 8. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to give the crude 4-methoxy-3-methylpyridine-2-carboxaldehyde.

Step 2: Reduction [6]1. Dissolve the crude aldehyde from the previous step in methanol. 2. Cool the solution to 0°C and add sodium borohydride (1.5 mol) portion-wise. 3. Stir the reaction at room temperature for 2 hours. 4. Quench the reaction with water and remove the methanol under reduced pressure. 5. Extract the aqueous residue with dichloromethane. 6. The combined organic layers are dried and concentrated to yield (4-methoxy-3-methylpyridin-2-yl)methanol.

Route 3: Reduction of a Picolinic Acid Derivative

This approach involves the synthesis of 4-methoxy-3-methylpyridine-2-carboxylic acid or its corresponding ester, followed by reduction to the alcohol. This can be an attractive route if the starting carboxylic acid is readily available.

Mechanistic Rationale

Carboxylic acids and their esters can be efficiently reduced to primary alcohols using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this transformation. Alternatively, for esters, sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation can be employed, offering milder reaction conditions. A recent development involves the use of ammonia-borane with catalytic titanium tetrachloride for the reduction of carboxylic acids. [7]

Experimental Workflow Diagram

G cluster_2 Route 3: Picolinic Acid Reduction J 4-Methoxy-3-methylpyridine-2-carboxylic Acid K Methyl 4-methoxy-3-methylpyridine-2-carboxylate J->K Esterification (MeOH, H₂SO₄) L (4-Methoxy-3-methylpyridin-2-yl)methanol J->L Direct Reduction (LiAlH₄ or TiCl₄/NH₃BH₃) K->L Ester Reduction (LiAlH₄ or NaBH₄)

Caption: Synthetic pathways to (4-Methoxy-3-methylpyridin-2-yl)methanol from the corresponding picolinic acid. [7][8]

Detailed Protocol (Ester Reduction with LiAlH₄)

Step 1: Esterification (if starting from the acid)

  • To a solution of 4-methoxy-3-methylpyridine-2-carboxylic acid (1.0 mol) in methanol, add concentrated sulfuric acid (0.1 mol) catalytically.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate.

  • Dry and concentrate the organic phase to yield the methyl ester.

Step 2: Reduction with LiAlH₄

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.2 mol) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Add a solution of methyl 4-methoxy-3-methylpyridine-2-carboxylate (1.0 mol) in THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • The combined filtrate is dried and concentrated to afford the target alcohol.

Conclusion and Future Perspectives

The synthesis of (4-methoxy-3-methylpyridin-2-yl)methanol is a well-trodden path in industrial chemistry, with the route from 3,5-lutidine being the most established for large-scale manufacturing. However, its reliance on harsh reagents is a significant drawback. Directed ortho-metalation offers a more elegant and regioselective approach, though its scale-up presents challenges related to cryogenic conditions and moisture sensitivity. The reduction of picolinic acid derivatives is a viable alternative, particularly if the starting acid can be sourced economically.

Future research in this area will likely focus on developing greener, more sustainable synthetic methodologies. This could involve the use of catalytic C-H activation to bypass the need for pre-functionalized starting materials or the development of flow chemistry processes to improve safety and control over highly exothermic reactions. As the demand for proton pump inhibitors remains high, the optimization of the synthesis of this key intermediate will continue to be an area of active investigation.

References

  • A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol - Benchchem.
  • Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, Vol. 91, No. 3, 2015.
  • Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. ResearchGate.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkat USA.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research.
  • US Patent 6245913B1, Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.
  • CN111303018A, Synthetic method of omeprazole intermediate. Google Patents.
  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters.
  • 4-Methoxypyridine-2-carboxylic acid. PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol. As a critical intermediate in the production of various pharmaceuticals, optimizing its synthesis for yield and purity is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly tackle specific problems that may arise during the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The synthesis commonly starts from a substituted pyridine N-oxide. Ensure the purity of this precursor, as impurities can interfere with subsequent steps. For instance, the synthesis of the related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, often begins with 3,5-Lutidine, which is oxidized to the N-oxide.[1] Impurities in the initial lutidine can carry through and hinder the efficiency of later reactions.

  • Incomplete Reduction of the Aldehyde: A key step is often the reduction of an intermediate aldehyde, 2-formyl-4-methoxy-3-methylpyridine, to the desired alcohol. If the reducing agent is not sufficiently active or is used in stoichiometric insufficiency, the reaction will be incomplete.

    • Reducing Agent Choice: Sodium borohydride (NaBH₄) is a common choice for this reduction.[2] Ensure it is fresh and has been stored under anhydrous conditions to maintain its reactivity.

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. If the reaction stalls, a careful, incremental addition of the reducing agent may be necessary.

  • Side Reactions: Over-reduction is a potential side reaction, though less common with NaBH₄ compared to stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). More prevalent are side reactions involving the pyridine ring itself, especially if harsh conditions are employed.

  • Work-up and Extraction Inefficiencies: The product is a polar molecule. Ensure the pH of the aqueous layer is optimized during work-up to prevent the loss of product. Multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) are recommended to maximize recovery.

Question: I am observing significant formation of an unknown impurity. How can I identify and mitigate it?

Answer: The formation of impurities is a common challenge. The structure of the impurity will dictate the best mitigation strategy.

  • Characterization of the Impurity: Isolate the impurity using preparative chromatography (e.g., column chromatography or preparative HPLC). Characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Plausible Side Reactions:

    • Oxidation of the Product: The target alcohol can be susceptible to oxidation back to the aldehyde, especially if exposed to air and certain metal contaminants over long periods. Blanketing the reaction with an inert gas (e-g., nitrogen or argon) can minimize this.

    • Reaction with Solvent: Depending on the solvent and reaction conditions, side reactions with the solvent can occur. For instance, if methanol is used as a solvent in a reaction involving a strong base, deprotonation of the methanol can lead to undesired methoxide-induced reactions.

    • Dimerization or Polymerization: Under certain conditions, especially at elevated temperatures, pyridine derivatives can undergo self-condensation or polymerization reactions.

Question: My final product is difficult to purify. What strategies can I employ?

Answer: Purification of (4-Methoxy-3-methylpyridin-2-yl)methanol can be challenging due to its polarity and potential for co-elution with structurally similar impurities.

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product.

    • Silica Gel Choice: The choice of silica gel (e.g., mesh size) can impact separation. Finer mesh sizes provide better resolution but may require higher pressure.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Acid-Base Extraction: Leveraging the basicity of the pyridine nitrogen, an acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis and handling of (4-Methoxy-3-methylpyridin-2-yl)methanol.

Q1: What is the most common synthetic route to (4-Methoxy-3-methylpyridin-2-yl)methanol?

A1: A prevalent synthetic strategy involves the construction of the substituted pyridine ring, followed by functional group interconversions. A typical sequence starts with a commercially available substituted pyridine, such as 2,3-dimethyl-4-nitropyridine-N-oxide. This is followed by nucleophilic substitution of the nitro group with methoxide, and subsequent manipulation of the methyl groups to introduce the hydroxymethyl functionality.[3] An alternative approach involves the reduction of a corresponding carboxylic acid or ester derivative.[2]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis may include:

  • Pyridine and its derivatives: These can be toxic and should be handled in a well-ventilated fume hood.

  • Reducing agents: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. It should be handled with care, and reactions should be quenched cautiously.

  • Solvents: Many organic solvents used are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent.

Q3: Can this synthesis be scaled up for industrial production?

A3: Yes, the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol and its analogs is performed on an industrial scale, as it is a key intermediate for proton pump inhibitors.[4] However, scaling up requires careful consideration of reaction kinetics, heat transfer, and process safety. The choice of reagents and solvents may also be influenced by cost, environmental impact, and regulatory considerations.[5]

III. Detailed Experimental Protocols

The following is a representative laboratory-scale protocol for the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol via the reduction of the corresponding aldehyde.

Protocol 1: Reduction of 2-Formyl-4-methoxy-3-methylpyridine

Materials:

  • 2-Formyl-4-methoxy-3-methylpyridine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-formyl-4-methoxy-3-methylpyridine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Monitor the reaction for gas evolution.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is no longer detectable.

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add saturated aqueous NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-Methoxy-3-methylpyridin-2-yl)methanol.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Reagent Molar Ratio Typical Reaction Time Expected Yield
2-Formyl-4-methoxy-3-methylpyridine1.01.5 - 2.5 hours85-95%
Sodium borohydride1.1

IV. Visualizing the Synthesis and Troubleshooting

Reaction Workflow Diagram

SynthesisWorkflow Start 2,3-Dimethyl-4-nitropyridine-N-oxide Intermediate1 4-Methoxy-2,3-dimethylpyridine-N-oxide Start->Intermediate1 1. NaOMe 2. Methanol Intermediate2 2-Acetoxymethyl-4-methoxy-3-methylpyridine Intermediate1->Intermediate2 Acetic Anhydride Intermediate3 2-Formyl-4-methoxy-3-methylpyridine Intermediate2->Intermediate3 1. Hydrolysis (NaOH) 2. Oxidation (e.g., MnO2) Product (4-Methoxy-3-methylpyridin-2-yl)methanol Intermediate3->Product Reduction (NaBH4)

Caption: A common synthetic pathway to (4-Methoxy-3-methylpyridin-2-yl)methanol.

Troubleshooting Flowchart

TroubleshootingFlowchart cluster_incomplete If Reaction is Incomplete cluster_sideproducts If Side Products are Observed Start Low Yield or Impurities Detected CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity MonitorReaction Monitor Reaction Progress by TLC/LC-MS CheckPurity->MonitorReaction Incomplete Reaction Incomplete? MonitorReaction->Incomplete SideProducts Side Products Observed? MonitorReaction->SideProducts Incomplete->CheckPurity Yes OptimizeWorkup Optimize Work-up & Extraction Incomplete->OptimizeWorkup No AdjustStoichiometry Adjust Reagent Stoichiometry Incomplete->AdjustStoichiometry ChangeConditions Modify Reaction Conditions (Temp, Time) Incomplete->ChangeConditions IdentifyImpurity Isolate & Characterize Impurity SideProducts->IdentifyImpurity OptimizePurification Optimize Purification Method OptimizeWorkup->OptimizePurification Success Improved Yield & Purity OptimizePurification->Success ChangeConditions->Success ModifyConditions Modify Conditions to Minimize Side Reactions IdentifyImpurity->ModifyConditions ModifyConditions->Success

Caption: A systematic approach to troubleshooting low yield and impurity issues.

V. References

  • Benchchem. Troubleshooting common issues in pyridine synthesis.

  • Benchchem. A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

  • Benchchem. Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

  • PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. [Link]

  • Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351.

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.

  • ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis.

  • Ivonin, S., Voloshchuk, V., Stepanova, D., Ryabukhin, S., & Volochnyuk, D. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.

  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.

  • Google Patents. (2016). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.

Sources

Technical Support Center: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-methoxy-3-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical pharmaceutical intermediate. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the highest purity of your final product.

Introduction: The Criticality of Purity

(4-Methoxy-3-methylpyridin-2-yl)methanol is a key building block in the synthesis of several proton pump inhibitors (PPIs), including omeprazole and lansoprazole. The purity of this intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. This guide will delve into the common impurities that can arise during a typical synthetic route, their origins, and strategies for their detection, control, and elimination.

Common Synthetic Pathway and Potential Impurity Hotspots

A prevalent synthetic route to (4-methoxy-3-methylpyridin-2-yl)methanol commences with 2,3-lutidine. The process generally involves four key stages, each presenting opportunities for impurity formation.

cluster_0 Impurity Hotspots A 2,3-Lutidine B 2,3-Lutidine-N-oxide A->B N-Oxidation (e.g., H₂O₂) C 2,3-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (HNO₃/H₂SO₄) I1 Unreacted 2,3-Lutidine B->I1 D 2-Acetoxymethyl-3-methyl-4-methoxypyridine C->D Boekelheide Rearrangement (Acetic Anhydride) + Methoxylation I2 Isomeric Nitro Compounds C->I2 E (4-Methoxy-3-methylpyridin-2-yl)methanol D->E Hydrolysis (e.g., NaOH) I3 Rearrangement Byproducts D->I3 I4 Unreacted Acetoxy Intermediate E->I4

Caption: Synthetic pathway and key impurity formation points.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format.

FAQ 1: My final product shows the presence of unreacted starting materials and early-stage intermediates. What went wrong?

Answer: The presence of starting materials like 2,3-lutidine or intermediates such as 2,3-lutidine-N-oxide in your final product typically points to incomplete reactions in the initial steps of the synthesis.

  • Causality:

    • N-Oxidation: Incomplete oxidation of 2,3-lutidine can be due to insufficient oxidizing agent (e.g., hydrogen peroxide), suboptimal reaction temperature, or inadequate reaction time.

    • Nitration: A less than stoichiometric amount of the nitrating mixture (nitric acid/sulfuric acid) or non-ideal reaction conditions can lead to unreacted 2,3-lutidine-N-oxide.

  • Troubleshooting & Prevention:

    • Reaction Monitoring: Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress at each stage. Ensure the complete consumption of the starting material before proceeding to the next step.

    • Optimize Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the oxidizing or nitrating agent may be necessary, but be cautious of over-reaction.

    • Temperature Control: Maintain the recommended reaction temperatures for each step. N-oxidation is typically exothermic and may require initial cooling, while nitration often requires elevated temperatures to proceed to completion.

  • Analytical Detection:

    • These impurities can be readily detected by HPLC, where they will appear as distinct peaks with shorter retention times than the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification.

FAQ 2: I've identified isomeric impurities in my product. Where do they come from and how can I avoid them?

Answer: Isomeric impurities are a common challenge, primarily arising from the nitration and rearrangement steps.

  • Origin of Isomeric Impurities:

    • Nitration Step: The nitration of 2,3-lutidine-N-oxide is directed to the 4-position due to the electronic effects of the N-oxide group and the methyl substituents. However, small amounts of other positional isomers, such as 6-nitro and 5-nitro compounds, can be formed. The formation of these isomers is influenced by the reaction temperature and the composition of the nitrating mixture.

    • Boekelheide Rearrangement: The rearrangement of 2,3-dimethyl-4-methoxypyridine-N-oxide with acetic anhydride (the Boekelheide rearrangement) is a critical step that can generate significant isomeric byproducts.[1] While the desired outcome is the formation of the 2-acetoxymethyl group, side reactions can lead to the formation of other isomers. The reaction proceeds through a[2][2]-sigmatropic rearrangement, and the reaction conditions can influence the product distribution.[3]

  • Troubleshooting & Prevention:

    • Strict Temperature Control during Nitration: Maintain a consistent and optimized temperature during the nitration step. Deviations can lead to a less selective reaction and an increase in undesired isomers.

    • Controlled Addition of Reagents: Slow, controlled addition of the nitrating agent can help to maintain the reaction temperature and minimize side reactions.

    • Optimize Rearrangement Conditions: The Boekelheide rearrangement is sensitive to reaction conditions. The choice of acylating agent (e.g., acetic anhydride vs. trifluoroacetic anhydride) and the reaction temperature can significantly impact the yield and purity of the desired product.[1]

  • Analytical Detection:

    • HPLC is the method of choice for separating and quantifying isomeric impurities. Developing a robust HPLC method with a suitable column (e.g., C18) and mobile phase gradient is crucial.

FAQ 3: My final product has a lower than expected purity, and I suspect byproducts from the rearrangement step. What should I look for?

Answer: The Boekelheide rearrangement is a known source of byproducts. In addition to isomeric impurities, other side reactions can occur.

  • Potential Byproducts and Their Formation:

    • The reaction of pyridine N-oxides with acetic anhydride can be complex, sometimes involving radical intermediates.[4] This can lead to a variety of side products, especially if the reaction is not carefully controlled.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Conducting the rearrangement under an inert atmosphere (e.g., nitrogen or argon) can help to minimize side reactions involving atmospheric oxygen.

    • Purity of Intermediates: Ensure the 2,3-dimethyl-4-methoxypyridine-N-oxide intermediate is of high purity before proceeding with the rearrangement.

    • Quenching the Reaction: Once the reaction is complete (as determined by in-process monitoring), it should be properly quenched to prevent the formation of further byproducts.

  • Analytical Detection:

    • LC-MS is a powerful tool for identifying unknown byproducts. The mass-to-charge ratio can provide valuable information about the molecular weight of the impurities, aiding in their structural elucidation.

FAQ 4: How can I effectively remove these impurities from my final product?

Answer: A multi-step purification strategy is often necessary to achieve high purity.

  • Purification Protocol:

    • Crystallization: The crude (4-methoxy-3-methylpyridin-2-yl)methanol can often be purified by crystallization from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexane). This is effective at removing a significant portion of both starting materials and isomeric impurities.

    • Column Chromatography: For achieving very high purity, column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from closely related impurities.

    • Acid-Base Extraction: An aqueous acid wash can be used to remove any unreacted basic starting materials like 2,3-lutidine.

Summary of Common Impurities

Impurity NameStructureMolecular Weight ( g/mol )Potential OriginTypical Analytical Signature (HPLC)
2,3-LutidineC₇H₉N107.15Incomplete N-oxidationEarly eluting peak
2,3-Lutidine-N-oxideC₇H₉NO123.15Incomplete nitrationPeak eluting before the final product
2,3-Dimethyl-4-nitropyridine-N-oxideC₇H₈N₂O₃168.15Incomplete rearrangement/methoxylationPeak with different retention time
2-Acetoxymethyl-3-methyl-4-methoxypyridineC₁₀H₁₃NO₃195.21Incomplete hydrolysisPeak eluting close to the final product
Isomeric Nitro CompoundsC₇H₈N₂O₃168.15Non-selective nitrationPeaks eluting near the 4-nitro intermediate

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

A well-developed HPLC method is essential for the accurate assessment of the purity of (4-methoxy-3-methylpyridin-2-yl)methanol.

  • Experimental Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

This method should provide good separation of the main peak from the common impurities listed above. Method validation according to ICH guidelines is recommended for use in a regulated environment.

Final Thoughts

Achieving high purity in the synthesis of (4-methoxy-3-methylpyridin-2-yl)methanol is a challenging yet achievable goal. A thorough understanding of the reaction mechanism, potential side reactions, and the implementation of robust in-process controls and purification strategies are the keys to success. This guide provides a framework for troubleshooting common issues, but it is important to remember that each synthesis may have its unique challenges. Careful observation, diligent analysis, and a systematic approach to problem-solving will ultimately lead to a high-quality product.

References

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

  • Oae, S., Tamagaki, S., Negoro, T., & Kozuka, S. (1970). The mechanism of the reaction of pyridine N-oxide with acetic anhydride. Tetrahedron, 26(17), 4051–4063. [Link]

  • Uff, B. C. (1996). Product class 13: Pyridines. Science of Synthesis, 15, 1-114.
  • Fontenas, C., Bejan, E., Haddou, H. A., & Balavoine, G. G. A. (2006). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications, 36(21), 3169-3174. [Link]

  • Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Synthetic Communications, 11(8), 645-647. [Link]

  • Narendar, P., Gangadasu, B., Ramesh, C., Raju, B. C., & Rao, V. J. (2004). Facile and Selective Synthesis of Chloromethylpyridines and Chloropyridines Using Diphosgene/Triphosgene. Synthetic Communications, 34(6), 1097-1103. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1961). Prototropic tautomerism of heteroaromatic compounds: II. The N-oxides of the pyridines. Journal of the Chemical Society (Resumed), 43-47.
  • Kunze, T., & Reissig, H. U. (2018). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. European Journal of Organic Chemistry, 2018(48), 6825-6834. [Link]

Sources

Technical Support Center: (4-Methoxy-3-methylpyridin-2-yl)methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the production of this critical pharmaceutical intermediate. As a key building block for proton pump inhibitors (PPIs) like omeprazole and esomeprazole, its purity and yield are paramount.[1] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you optimize your synthetic process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (4-Methoxy-3-methylpyridin-2-yl)methanol?

A1: The synthesis generally begins with a substituted pyridine core. Two prevalent strategies are:

  • Oxidation of a Methyl Group: Starting from a precursor like 2,3-dimethyl-4-methoxypyridine, the methyl group at the 2-position is selectively oxidized to an aldehyde. This aldehyde is then reduced to the target alcohol. Controlling the oxidation to prevent the formation of the carboxylic acid is the key challenge.[2]

  • Directed Ortho-Metalation (DoM): Starting with a simpler precursor like 4-methoxypyridine, a strong base (typically an organolithium reagent) is used to deprotonate the position adjacent to a directing group. In this case, lithiation can be directed to the 2-position, followed by quenching with an electrophile like DMF to install the aldehyde group, which is subsequently reduced.[3][4]

Q2: Why is the purity of (4-Methoxy-3-methylpyridin-2-yl)methanol so critical?

A2: This molecule is a key intermediate in the synthesis of multi-step, high-purity active pharmaceutical ingredients (APIs) like omeprazole.[5][6] Impurities, particularly isomers or compounds with reactive functional groups, can lead to the formation of difficult-to-remove side products in subsequent steps. For example, an isomeric impurity could result in the synthesis of an incorrect final drug molecule, while unreacted aldehyde could lead to imine formation or other undesired reactions.

Q3: How should I properly store the aldehyde precursor and the final alcohol product?

A3: The aldehyde precursor, (4-Methoxy-3-methylpyridin-2-yl)carbaldehyde, can be susceptible to oxidation and polymerization. It should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C). The final alcohol product is more stable but should still be stored in a cool, dry place, away from strong oxidizing agents to prevent degradation.[7]

Section 2: Troubleshooting Guide: Side Reactions & Purity Issues

This section addresses specific experimental problems in a question-and-answer format, providing mechanistic insights, preventative strategies, and corrective protocols.

Problem 1: Over-oxidation to Carboxylic Acid

Q: My oxidation of the 2-methyl group to the aldehyde is giving me a low yield, and I'm isolating a significant amount of 4-methoxy-3-methylpyridine-2-carboxylic acid. How can I improve selectivity for the aldehyde?

A: This is a classic selectivity challenge in picoline oxidation. The aldehyde intermediate is often more susceptible to oxidation than the starting methyl group, leading to the formation of the thermodynamically stable carboxylic acid.

Causality: The reaction proceeds stepwise: methyl group → alcohol → aldehyde → carboxylic acid. Aggressive oxidizing agents, high temperatures, or prolonged reaction times will invariably push the equilibrium towards the final carboxylic acid product. The choice of oxidant is critical. For instance, strong oxidants like potassium permanganate or nitric acid are more likely to cause over-oxidation compared to milder agents.[2][8]

Workflow: Mitigating Over-oxidation

cluster_main Oxidation Pathway and Side Reaction Start 2,3-Dimethyl-4- methoxypyridine Aldehyde (4-Methoxy-3-methylpyridin-2-yl)carbaldehyde (Desired Product) Start->Aldehyde Selective Oxidation (e.g., SeO2, controlled temp) CarboxylicAcid 4-Methoxy-3-methylpyridine-2- carboxylic acid (Side Product) Aldehyde->CarboxylicAcid Over-oxidation (Harsh conditions, excess oxidant)

Caption: Competing pathways in picoline oxidation.

Troubleshooting Protocol: Selective Aldehyde Synthesis
  • Choice of Oxidant: Switch to a milder, more selective oxidizing agent. Selenium dioxide (SeO2) in a solvent like pyridine or dioxane is a classic choice for oxidizing activated methyl groups to aldehydes with high selectivity.[2] Avoid permanganate or hot nitric acid unless the carboxylic acid is the desired product.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For SeO2 oxidations, this is typically around 100-120°C. High temperatures (>150°C) significantly increase the rate of over-oxidation.[9]

  • Stoichiometry: Use a slight excess, but not a large excess, of the oxidizing agent (e.g., 1.1-1.2 equivalents).

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to minimize the residence time of the aldehyde product under oxidative conditions.

ParameterRecommended ConditionRationale
Oxidizing Agent Selenium Dioxide (SeO2)High selectivity for aldehyde formation from activated methyl groups.[2]
Temperature 100-120 °CBalances reaction rate with minimizing over-oxidation side reaction.[9]
Monitoring TLC, GC-MSPrevents prolonged exposure of the product to oxidative conditions.
Problem 2: Formation of Isomeric Impurities via Lithiation

Q: I'm using an n-BuLi/DMF sequence on 4-methoxy-3-methylpyridine to synthesize the aldehyde, but my HPLC shows an isomeric byproduct. What is the source of this impurity and how can I improve regioselectivity?

A: You are likely experiencing a loss of regioselectivity during the directed ortho-metalation (DoM) step. While the methoxy group is a good directing group, other factors can influence the site of deprotonation on the pyridine ring.

Causality: The methoxy group at C4 directs lithiation to the adjacent C3 and C5 positions. The methyl group at C3 provides steric hindrance, favoring lithiation at C5. However, the nitrogen atom also strongly directs lithiation to the C2 and C6 positions. The final outcome is a complex interplay of these electronic and steric effects. Using a non-hindered base like n-BuLi can sometimes lead to competitive deprotonation at the most acidic proton, which may not be the desired C2 position, or even nucleophilic addition to the pyridine ring.[3][4]

Diagram: Regioselectivity in Pyridine Lithiation

cluster_lithiation Directed Ortho-Metalation Pathways Start 4-Methoxy-3-methylpyridine Desired Lithiation at C2 (Desired Pathway) Start->Desired Base (LDA/LTMP) Low Temp (-78°C) Side1 Lithiation at C5 (Potential Side Reaction) Start->Side1 Base (n-BuLi) Poor Temp Control

Caption: Desired vs. undesired lithiation sites.

Troubleshooting Protocol: Optimizing Regioselectivity
  • Choice of Base: Switch from n-BuLi to a more sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are less likely to undergo nucleophilic addition and can exhibit different regioselectivity based on steric approach.[3]

  • Temperature is Critical: Perform the lithiation at very low temperatures (-78 °C, acetone/dry ice bath) and maintain this temperature throughout the addition of the base and the electrophile (DMF). This minimizes side reactions and potential "halogen dance" or rearrangement if bromo-pyridines are used.[4]

  • Order of Addition: Use "inverse addition," where the pyridine substrate is added slowly to the solution of the lithium base at -78 °C. This ensures the base is never in deficiency, which can prevent side reactions.

  • Solvent: Anhydrous THF is the standard solvent. Ensure it is perfectly dry, as any trace of water will quench the organolithium reagent.

Problem 3: Incomplete Aldehyde Reduction

Q: My reduction of (4-Methoxy-3-methylpyridin-2-yl)carbaldehyde with sodium borohydride (NaBH4) is stalling, leaving significant unreacted aldehyde even after prolonged reaction times. What's going wrong?

A: This issue often points to reagent quality, solvent choice, or pH. Sodium borohydride's reducing power is highly dependent on the reaction environment.

Causality:

  • Reagent Decomposition: NaBH4 is unstable in acidic or even neutral aqueous solutions and reacts with protic solvents like methanol and ethanol. If the reagent is old or has been improperly stored, it may have lost significant activity.

  • Solvent Effects: While the reduction is often performed in alcohols like methanol or ethanol, the solvent itself can slowly consume the reagent. The rate of reduction of the aldehyde must be significantly faster than the rate of solvent reaction.

  • pH: The reaction should be kept slightly basic to stabilize the NaBH4. Acidic workup should only be performed after the reaction is complete.

Protocol: Ensuring Complete Reduction with NaBH4
  • Verify Reagent Quality: Use a fresh bottle of NaBH4. If in doubt, perform a test reaction on a simple aldehyde like benzaldehyde to confirm its activity.

  • Optimize Solvent and Temperature:

    • Conduct the reaction in ethanol or methanol at 0 °C to 25 °C. Lowering the temperature can sometimes improve selectivity and reagent stability.

    • Use 1.5-2.0 equivalents of NaBH4 to ensure there is enough active reagent to drive the reaction to completion.

  • Controlled Addition: Add the NaBH4 portion-wise to the solution of the aldehyde in the solvent. This helps control the initial exotherm and hydrogen evolution.

  • Monitor Progress: Check for the disappearance of the aldehyde spot by TLC (staining with 2,4-DNP solution can visualize the aldehyde).

  • Workup: Once the reaction is complete, carefully quench the excess NaBH4 by the slow, dropwise addition of dilute acid (e.g., 1M HCl) or acetone at 0 °C before proceeding with extraction.

Problem 4: Product Degradation with Strong Reducing Agents

Q: I tried using Lithium Aluminum Hydride (LAH) for the aldehyde reduction to speed things up, but my yield was very low and the NMR spectrum was a mess. What happened?

A: LAH is a very powerful, non-selective reducing agent and is generally too harsh for this substrate. Its high reactivity can lead to multiple undesired side reactions with a functionalized heterocycle like yours.

Causality: Unlike the milder NaBH4, LAH is strong enough to reduce other functional groups. Potential side reactions include:

  • Ether Cleavage: The 4-methoxy group can be cleaved by LAH, especially with heating, leading to the corresponding phenol.

  • Pyridine Ring Reduction: The aromatic pyridine ring itself can be reduced by strong hydrides, leading to dihydropyridine or piperidine derivatives, which dramatically complicates the product mixture.[10]

  • Over-reduction of Impurities: If your aldehyde contains any carboxylic acid or ester impurities from the oxidation step, LAH will reduce them to the corresponding alcohols.

Diagram: Reactivity of LAH vs. NaBH4

cluster_reduction Comparison of Reducing Agent Reactivity Aldehyde (4-Methoxy-3-methylpyridin-2-yl)carbaldehyde Desired_Alcohol Target Alcohol Aldehyde->Desired_Alcohol NaBH4 (Selective) Aldehyde->Desired_Alcohol LAH (Non-selective) Ether_Cleavage Phenol Byproduct Aldehyde->Ether_Cleavage LAH Ring_Reduction Dihydropyridine Byproduct Aldehyde->Ring_Reduction LAH

Caption: LAH can cause multiple side reactions.

Recommendation:

Stick with Sodium Borohydride. For the reduction of an aldehyde to an alcohol in the presence of other potentially reducible groups like ethers and aromatic rings, NaBH4 is the superior choice due to its excellent chemoselectivity. There is no significant advantage to using LAH in this specific transformation that would outweigh the considerable risk of side reactions and purification difficulties.

References

  • Kinetics and Process Parameter Studies in Highly Selective Air Oxidation of Side-Chain Alkyl Groups in Picolines, 2-Methylnaphthalene, and Pseudocumene. (n.d.). ACS Publications. [Link]

  • Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. (1999). Organic Process Research & Development, ACS Publications. [Link]

  • Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • CN111303018A - Synthetic method of omeprazole intermediate. (2020).
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). SciSpace. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES, Vol. 91, No. 3. [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (n.d.). White Rose eTheses Online. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkat USA. [Link]

  • Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). (n.d.). ResearchGate. [Link]

  • 4-Methoxy-3-pyridinecarboxaldehyde. (n.d.). Chemdad. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews, ACS Publications. [Link]

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Technical Support Center: Proactive Strategies for Preventing Catalyst Poisoning in (4-Methoxy-3-methylpyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol, a key intermediate in the development of proton pump inhibitors. This guide is designed for researchers, chemists, and process development professionals who utilize catalytic hydrogenation and are encountering challenges with catalyst efficacy and lifespan. Catalyst deactivation, particularly through poisoning, is a significant hurdle that can lead to decreased yields, reaction failures, and increased costs.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the root causes of catalyst poisoning specific to pyridine derivatives and offer robust troubleshooting, prevention, and regeneration protocols.

Section 1: Frequently Asked Questions - Understanding the Core Problem

Q1: What is catalyst poisoning, and why is it a critical issue in the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol?

A1: Catalyst poisoning is the deactivation of a catalyst due to the strong adsorption of chemical species, known as poisons, onto its active sites.[1][2] This process blocks the sites that are necessary for the desired chemical reaction, leading to a reduction or complete loss of catalytic activity.[3]

In the context of synthesizing (4-Methoxy-3-methylpyridin-2-yl)methanol, which often involves the reduction of a functional group on the pyridine ring, poisoning is a particularly acute problem for two primary reasons:

  • Self-Poisoning (Inherent Inhibition): The starting material and the product are pyridine derivatives. The lone pair of electrons on the nitrogen atom in the pyridine ring is Lewis basic, allowing it to strongly coordinate to the active metal centers (e.g., Palladium, Platinum) of the catalyst.[4][5] This "self-poisoning" effect can significantly inhibit the reaction rate.

  • External Contamination: Trace impurities in reagents, solvents, or the hydrogen gas stream can act as potent poisons.[3] Common culprits for precious metal catalysts include sulfur, nitrogen compounds, and carbon monoxide.[6][7]

Failure to address catalyst poisoning leads directly to inefficient production, manifested as stalled reactions, low yields, and the potential for off-spec product formation.[1]

Q2: What are the most common catalysts used for reactions involving substituted pyridines, and how susceptible are they to poisoning?

A2: The catalytic hydrogenation of pyridine derivatives is most commonly achieved using heterogeneous catalysts based on platinum group metals.[4] The choice of catalyst is critical and depends on the specific transformation (e.g., reduction of a nitro group, a carbonyl, or the entire aromatic ring).

CatalystCommon ApplicationSusceptibility to Poisoning
Palladium on Carbon (Pd/C) Highly effective for various hydrogenations and hydrogenolysis reactions.[4]High. Extremely sensitive to sulfur and nitrogen compounds.[6][8] The pyridine nitrogen itself is a known inhibitor.[9]
Platinum(IV) Oxide (PtO₂, Adams' catalyst) A versatile precursor that forms highly active platinum black in situ. Often used for hydrogenating aromatic rings.[4]Moderate to High. Susceptible to sulfur and other common poisons, but often used in acidic media which mitigates pyridine self-poisoning.[4][6]
Rhodium on Carbon (Rh/C) Effective for the hydrogenation of aromatic and heteroaromatic rings, often under milder conditions than other catalysts.[5]Moderate. Generally shows good activity for pyridine hydrogenation.[5]
Ruthenium (on support) Known for its high resistance to poisoning compared to other platinum group metals and is effective for reducing aromatic rings.[6]Low to Moderate. More robust in the presence of certain inhibitors.[6]
Q3: What are the typical symptoms of catalyst poisoning during my experiment?

A3: Identifying catalyst poisoning early can save significant time and resources. The symptoms can range from subtle to severe:

  • Reduced Reaction Rate: The reaction proceeds much slower than established benchmarks.

  • Incomplete Conversion: The reaction stalls before the starting material is fully consumed, even with extended reaction times or increased hydrogen pressure.

  • Reaction Failure: The reaction fails to initiate altogether.

  • Change in Selectivity: The formation of unexpected byproducts may occur as the catalyst's properties are altered.

  • Need for Increased Catalyst Loading: Progressively higher amounts of catalyst are required to achieve the same outcome in subsequent runs.[10]

Section 2: Troubleshooting Guide - My Reaction Has Failed. What's Next?

When a catalytic reaction underperforms, a systematic approach is necessary to diagnose the root cause. The following workflow helps to logically pinpoint the source of deactivation.

Logical Troubleshooting Workflow

G start Reaction Failure or Significant Slowdown reagents Step 1: Verify Purity of Starting Materials & Solvents start->reagents h2 Step 2: Check Hydrogen Gas Source Purity reagents->h2 If pure reagents_sol Action: Purify reagents/solvents. (See Protocol 1) reagents->reagents_sol If impure catalyst_activity Step 3: Test Catalyst Activity with a Standard Reaction h2->catalyst_activity If pure h2_sol Action: Use high-purity H₂ (99.999%). Install an in-line purifier. h2->h2_sol If impure conditions Step 4: Review Reaction Conditions & Procedure catalyst_activity->conditions If active catalyst_sol Action: Procure fresh catalyst. If poisoned, attempt regeneration. (See Protocol 3) catalyst_activity->catalyst_sol If inactive conditions_sol Action: Mitigate self-poisoning. (See Protocol 2) conditions->conditions_sol If conditions not optimized

Caption: Systematic workflow for troubleshooting catalyst deactivation.

Q4: What are the primary sources of catalyst poisons I should investigate?

A4: A thorough investigation of all reaction components is crucial. Poisons can be introduced from seemingly benign sources.

Poison ClassSpecific ExamplesCommon SourcesMechanism of Poisoning
Sulfur Compounds H₂S, thiols, sulfides, thiophenesStarting materials derived from sulfur-containing reagents, contaminated solvents, rubber stoppers/septa.[7]Strong, often irreversible chemisorption onto the metal surface, blocking active sites.[8]
Nitrogen Compounds Amines, amides, nitriles, other heterocyclesByproducts, impurities in starting materials, additives.[11]Strong coordination to metal sites via nitrogen's lone pair of electrons.[12]
Halogenated Compounds Chlorinated solvents, residual halides from previous synthetic stepsSolvents (e.g., DCM), impurities from Grignard or lithiation reactions.Can alter the electronic properties of the catalyst or cause leaching of the active metal.[6]
Carbon Monoxide (CO) Impure hydrogen gasOften present in lower-grade hydrogen cylinders from steam reforming of methane.[7]Strong competitive adsorption on active sites, blocking access for reactants.
Heavy Metals & Metalloids Lead, mercury, arsenic, siliconLeaching from glassware or reactors, anti-foaming agents, impurities in starting materials.[7]Deposition onto the catalyst surface, causing physical blockage or alloy formation.

Section 3: Proactive Prevention Protocols

The most effective strategy for dealing with catalyst poisoning is to prevent it from occurring in the first place.[1]

Q5: How can I purify my starting materials and solvents to remove potential poisons?

A5: Feedstock purification is the single most important preventative measure.[3] A simple and effective method is to pass liquids through a plug of an appropriate adsorbent.

Protocol 1: Adsorbent Purification of Liquid Reagents and Solvents

  • Select Adsorbent:

    • Activated Carbon: Excellent for removing organic, non-polar impurities and some sulfur compounds.

    • Activated Alumina (Basic or Neutral): Effective for removing polar impurities, water, and acidic poisons.

    • Silica Gel: Useful for polar impurities.

  • Prepare the Filtration Plug:

    • Securely place a cotton or glass wool plug at the bottom of a chromatography column or a glass pipette.

    • Add a 1-2 cm layer of sand or Celite®.

    • Gently add 10-15 cm of the selected adsorbent.

    • Top with another 1-2 cm layer of sand.

  • Purification:

    • Pre-wet the column with a small amount of the pure solvent to be used in the reaction.

    • Carefully add the liquid starting material or solvent to the top of the column.

    • Use gentle positive pressure (nitrogen or argon) to slowly pass the liquid through the adsorbent plug.

    • Collect the purified liquid in a clean, dry, and inert flask. Use immediately for the best results.

Q6: How can reaction conditions be modified to mitigate the self-poisoning effect of the pyridine substrate?

A6: The self-poisoning effect from the pyridine nitrogen can be effectively overcome by adding an acid to the reaction mixture. The acid protonates the basic nitrogen, forming a pyridinium salt. This salt has a significantly reduced affinity for the catalyst's metal surface, allowing the hydrogenation to proceed efficiently.[4]

Protocol 2: Hydrogenation using PtO₂ in an Acidic Medium

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the substituted pyridine starting material (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (if possible), add Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%).

  • Inerting: Seal the reactor and purge it 3-5 times with a low pressure of inert gas (nitrogen or argon), followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the reactor with high-purity hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin agitation and heat if required.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The acidic product can then be worked up using standard acid-base extraction procedures.[10]

Q7: What are the best practices for handling and storing heterogeneous catalysts?

A7: Proper handling and storage are essential to maintain catalyst activity and ensure safety.

  • Avoid Air Exposure: Many catalysts, especially when dry or containing residual hydrogen, can be pyrophoric. Handle them in an inert atmosphere (glovebox or under a stream of argon/nitrogen) whenever possible.

  • Weighing: Weigh the catalyst rapidly. Do not leave the container open to the atmosphere.

  • Storage: Store catalysts in their original, tightly sealed containers in a cool, dry, and inert environment, away from potential contaminants.

  • No Cross-Contamination: Use dedicated, scrupulously clean spatulas and glassware for each type of catalyst to prevent cross-contamination.

Section 4: Catalyst Regeneration

When a catalyst is poisoned, it is sometimes possible to restore its activity. Regeneration is most effective for reversible poisons and may not work for severe, irreversible poisoning (e.g., by sulfur).[3]

Q8: Can my poisoned catalyst be regenerated? And what is a general procedure?

A8: Yes, regeneration is often feasible, particularly for palladium catalysts poisoned by nitrogen compounds.[11] The process typically involves a chemical treatment to strip the poison from the catalyst's surface.

Protocol 3: Chemical Regeneration of Palladium Catalyst Poisoned by Nitrogen Compounds

This protocol is adapted from established methods for reactivating palladium catalysts.[11]

  • Catalyst Recovery: After the reaction, carefully separate the spent palladium catalyst from the reaction mixture by filtration.

  • Solvent Wash: Wash the recovered catalyst thoroughly with a clean, inert solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed organic residues.

  • Slurry Formation: Transfer the washed catalyst to a flask and add deionized water to form a stirrable slurry.

  • Reactivating Agent Treatment: Prepare a 5-10% aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Slowly add this solution to the catalyst slurry while stirring.

  • Contact Time: Allow the mixture to stir at room temperature for 1-2 hours. This helps to displace the coordinated nitrogen species from the palladium surface.

  • Final Wash & Dry: Filter the catalyst from the basic solution. Wash it extensively with deionized water until the filtrate is neutral (pH ~7). Follow with several washes with a volatile organic solvent (e.g., ethanol) to aid in drying.

  • Drying: Dry the reactivated catalyst thoroughly under high vacuum. Store immediately in a sealed container under an inert atmosphere.

  • Validation: Before use in a large-scale reaction, test the activity of the regenerated catalyst on a small-scale trial reaction.

Section 5: Summary of Key Strategies

Proactive Prevention and Reactive Solutions

Caption: Core strategies for maintaining catalyst performance.

By implementing these diagnostic, preventative, and restorative protocols, researchers can significantly improve the reliability and efficiency of the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol, ensuring consistent results and preserving the longevity of valuable catalytic materials.

References

  • Hoyos, L.J., Primet, M., & Praliaud, H. (n.d.).
  • Energy & Sustainability Directory. (2025).
  • DCL Inc. (n.d.).
  • DCL Inc. (n.d.).
  • ACS Publications. (n.d.).
  • Google Patents. (n.d.).
  • Anonymous. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • Anonymous. (2024).
  • BenchChem. (2025).
  • Chemistry For Everyone. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Maxted, E. B., & Walker, A. G. (1935). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed).
  • Smith, C. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • National Institutes of Health (NIH). (n.d.).
  • ChemCatBio. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • PubMed. (2003).
  • Boulanger, W. (n.d.).
  • Axens. (n.d.). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?.

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Technical Support Center: Optimization of Reaction Conditions for (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (4-Methoxy-3-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate, which is crucial in the production of proton pump inhibitors such as omeprazole.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems that may arise during the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol, with a focus on the common final step of hydrolyzing 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.

Question 1: Low yield of (4-Methoxy-3-methylpyridin-2-yl)methanol after hydrolysis of the chloromethyl precursor.

Potential Causes:

  • Incomplete Hydrolysis: The reaction may not have gone to completion, leaving unreacted starting material.

  • Side Reactions: The formation of byproducts can consume the starting material or the desired product. A common side reaction is the formation of a bis-pyridine methane derivative, especially under strongly basic conditions.

  • Product Degradation: The product may be unstable under the reaction or workup conditions.

  • Inefficient Extraction: Due to the polar nature of the pyridylmethanol, extraction into organic solvents can be challenging, leading to product loss in the aqueous phase.

Solutions & Scientific Rationale:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. While elevated temperatures can increase the reaction rate, they may also promote side reactions. A systematic study of the temperature profile is recommended, starting from room temperature and gradually increasing.

  • Control of pH: The hydrolysis is typically carried out under basic conditions to neutralize the HCl salt of the starting material and to facilitate the nucleophilic attack of the hydroxide ion. However, excessively high pH can lead to the formation of undesired byproducts. Gradual addition of the base while monitoring the pH can help maintain optimal conditions.

  • Choice of Base and Solvent: Sodium hydroxide or potassium hydroxide are commonly used bases. The choice of solvent is critical; while water is necessary for hydrolysis, co-solvents like methanol or ethanol can improve the solubility of the starting material.[1] However, be aware that alcoholic co-solvents can potentially lead to the formation of ether byproducts through Williamson ether synthesis. A solvent system of water and a non-nucleophilic organic solvent like THF or dioxane could be explored.

  • Extraction Strategy: To overcome the poor partitioning of the polar product into common organic solvents, multiple extractions with a more polar solvent like dichloromethane (DCM) or a mixture of chloroform and isopropanol are recommended.[1] Salting out the aqueous layer by adding sodium chloride can also increase the partitioning of the product into the organic phase.

Workflow for Optimizing Hydrolysis and Workup:

Caption: Workflow for optimizing the hydrolysis of the chloromethyl precursor and subsequent product isolation.

Question 2: The isolated product is an oil instead of the expected solid and the purity is low.

Potential Causes:

  • Residual Solvent: Incomplete removal of the extraction solvent can result in an oily product.

  • Presence of Impurities: Byproducts from the reaction or residual starting materials can prevent the crystallization of the product.

  • Hygroscopic Nature: The product is a polar alcohol and can absorb moisture from the atmosphere, appearing as an oil.

Solutions & Scientific Rationale:

  • Thorough Drying: Ensure the organic extracts are dried over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[1] High-vacuum drying of the final product can help remove trace amounts of solvent.

  • Purification Techniques: If impurities are suspected, purification by column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate), can effectively separate the desired product from less polar impurities. For more polar impurities, a reverse-phase chromatography might be necessary.

  • Crystallization: If the product is known to be a solid, attempting crystallization from a suitable solvent system can improve purity. A combination of a good solvent (in which the product is soluble at high temperature) and a poor solvent (in which the product is insoluble) can be effective. For (4-Methoxy-3-methylpyridin-2-yl)methanol, consider solvent systems like ethyl acetate/hexane or dichloromethane/diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to (4-Methoxy-3-methylpyridin-2-yl)methanol?

There are several synthetic strategies to produce this key intermediate. A common industrial approach involves a multi-step synthesis starting from 3,5-dimethyl-4-nitropyridine-N-oxide. This route includes methoxylation, rearrangement, chlorination, and a final hydrolysis step.[4] Another approach is the reduction of the corresponding carboxylic acid or its ester derivative.[5] The choice of route often depends on the availability of starting materials and the desired scale of production.[2]

Q2: What is the purpose of the N-oxide intermediate in some synthetic routes?

The pyridine N-oxide is a key intermediate that activates the pyridine ring for certain reactions. The N-oxide group is electron-withdrawing, which facilitates nucleophilic substitution at the 4-position, such as the introduction of the methoxy group. It also directs electrophilic substitution, like nitration, to the 4-position. The N-oxide is later removed in a reduction step.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable mobile phase that provides good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexane). The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the key safety precautions to consider during this synthesis?

  • Handling of Reagents: Many of the reagents used, such as thionyl chloride for the chlorination step, are corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Quenching: The quenching of reactive reagents should be done carefully and slowly, often at low temperatures, to control any exothermic reactions.

  • Solvent Handling: Organic solvents are flammable and should be handled away from ignition sources.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the hydrolysis of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.

ParameterTypical Range/ValueNotesReference
Starting Material 2-(chloromethyl)-4-methoxy-3-methylpyridine HCl-[1]
Base Sodium Hydroxide (NaOH)2-3 equivalents[1]
Solvent Water/Methanol mixture-[1]
Temperature 20-50 °CMonitor for side reactions at higher temperatures
Reaction Time 2-6 hoursMonitor by TLC/HPLC for completion
Extraction Solvent Dichloromethane (DCM)Multiple extractions are recommended[1]
Typical Yield 75-85%Yield can be affected by workup efficiency[1]

Experimental Protocol: Hydrolysis of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

This protocol provides a general procedure that may require optimization for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (1.0 eq) in a mixture of water and methanol (a common ratio is 2:1 v/v).

  • Addition of Base: Cool the solution in an ice bath. Slowly add a solution of sodium hydroxide (2.5 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent like methanol was used, it is advisable to remove it under reduced pressure.

  • Extraction: Add saturated sodium chloride solution to the aqueous residue and extract with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system.

Logical Flow of the Synthetic Process:

Synthesis_Flow Start 3,5-Dimethyl-4-nitropyridine-N-oxide Methoxylation Methoxylation (NaOMe, MeOH) Start->Methoxylation Rearrangement Rearrangement (e.g., Acetic Anhydride) Methoxylation->Rearrangement Chlorination Chlorination (SOCl2) Rearrangement->Chlorination Hydrolysis Hydrolysis (NaOH, H2O) Chlorination->Hydrolysis Product (4-Methoxy-3-methylpyridin-2-yl)methanol Hydrolysis->Product

Caption: A common synthetic pathway to (4-Methoxy-3-methylpyridin-2-yl)methanol.

References

  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • ChemicalBook. (n.d.). Omeprazole synthesis.
  • BenchChem. (2025). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.
  • SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Google Patents. (2020). CN111303018A - Synthetic method of omeprazole intermediate.
  • PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • ResearchGate. (2016). Total synthesis of 5-hydroxyomeprazole.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.

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Technical Support Center: Purification of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-Methoxy-3-methylpyridin-2-yl)methanol (CAS 86604-77-5). As a key intermediate in the synthesis of various pharmaceutical compounds, including proton pump inhibitors, its purity is paramount for the success of subsequent synthetic steps. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the essential physical properties of (4-Methoxy-3-methylpyridin-2-yl)methanol relevant to its purification?

Understanding the compound's physical properties is the foundation of designing an effective purification strategy. Key characteristics are summarized below.

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₁NO₂Influences molecular weight and polarity.
Molecular Weight 153.18 g/mol [1][2]Basic information for stoichiometric calculations.
Appearance White to off-white solid/crystalline powderVisual indicator of purity; discoloration may suggest degradation.
Boiling Point 276.9 °C at 760 mmHg[3][4]Suggests that distillation is not a practical purification method at atmospheric pressure due to the high temperature, which could cause degradation. Vacuum distillation might be an option, but chromatography and recrystallization are generally preferred.
Solubility Slightly soluble in Chloroform[5][6]Indicates the compound has moderate polarity. Soluble in polar organic solvents like methanol and ethyl acetate. This information is critical for selecting solvents for both chromatography and recrystallization.

Q2: What are the most common methods for purifying this compound?

The two most effective and widely used methods for purifying (4-Methoxy-3-methylpyridin-2-yl)methanol are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the workhorse method for separating the target compound from impurities with different polarities. Silica gel is the most common stationary phase, used with a gradient of solvents like hexanes and ethyl acetate.[7]

  • Recrystallization: If the crude material is of sufficient purity (>90%), recrystallization can be a highly effective and scalable method for removing minor impurities. The choice of solvent is critical and must be determined empirically.

Q3: How should I store the purified (4-Methoxy-3-methylpyridin-2-yl)methanol to prevent degradation?

This compound can be sensitive to air, light, and heat. To ensure its long-term stability, store the purified material under the following conditions[8]:

  • Temperature: Refrigerate at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The pyridine nitrogen can be susceptible to oxidation, forming the corresponding N-oxide.[8]

  • Light: Use an amber-colored or opaque container to protect it from light, which can induce photodegradation.[8]

  • Container: Ensure the container is tightly sealed to prevent moisture absorption.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods for purity assessment.

  • HPLC: A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a standard choice.[9][10]

  • TLC: TLC on silica gel plates is an indispensable tool for rapid, real-time monitoring of reaction progress and for identifying the optimal solvent system for column chromatography.[11]

In-Depth Troubleshooting Guides

Scenario 1: Low Recovery After Flash Column Chromatography

Q: I ran a silica gel column to purify my crude (4-Methoxy-3-methylpyridin-2-yl)methanol, but the yield was very low. What are the likely causes and how can I fix this?

Low recovery is a common and frustrating issue. The root cause is often either irreversible adsorption of your compound to the stationary phase or on-column degradation.

Causality & Solution Pathway

The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[9] This can lead to significant streaking on the column and irreversible adsorption, meaning your product never elutes. Furthermore, the acidic nature of silica can catalyze the degradation of sensitive compounds.

Below is a systematic workflow to diagnose and solve this problem.

Troubleshooting_Low_Recovery Start Low Recovery Observed TLC_Test Perform 2D TLC Test (Protocol 2) Start->TLC_Test Check_Degradation Is the compound degrading on silica? Degradation_Confirmed Degradation Observed Check_Degradation->Degradation_Confirmed Yes No_Degradation No Degradation Check_Degradation->No_Degradation No TLC_Test->Check_Degradation Change_Stationary_Phase Switch to a more inert stationary phase: - Alumina (neutral or basic) - End-capped silica - Polymer-based column Degradation_Confirmed->Change_Stationary_Phase Modify_Mobile_Phase Product is likely sticking to silica. Modify mobile phase: 1. Add a competing base (e.g., 0.5-1% Triethylamine). 2. Use a more polar solvent (e.g., add Methanol). No_Degradation->Modify_Mobile_Phase

Caption: Workflow for troubleshooting low chromatographic recovery.

Experimental Protocol 1: Improving Recovery with Mobile Phase Modifiers

If degradation is not the issue, strong binding to silica is the likely culprit. Adding a small amount of a competing base, like triethylamine (TEA), to your eluent can dramatically improve recovery. The TEA will preferentially interact with the active silanol sites, effectively shielding your pyridine compound from these interactions.[9]

  • Solvent System Selection: Start with a standard eluent system where your compound has an Rf of ~0.2-0.3 on a TLC plate (e.g., 50% Ethyl Acetate in Hexanes).

  • Add Competing Base: Prepare your mobile phase and add 0.5% to 1% (v/v) of triethylamine.

  • Equilibrate Column: When running the column, ensure you flush it with at least 2-3 column volumes of the TEA-containing eluent before loading your sample. This is critical to neutralize the entire silica bed.

  • Elute: Run the chromatography as usual. The product should elute more quickly and with less tailing, leading to a higher recovered yield.

Experimental Protocol 2: Diagnosing On-Column Degradation with 2D TLC

This technique helps you determine if your compound is stable on the silica gel stationary phase.[9]

  • Spotting: Take a square TLC plate. In the bottom-left corner, about 1 cm from the edges, spot your crude sample.

  • First Development: Develop the plate in a suitable solvent system.

  • Drying and Rotation: Remove the plate, dry it completely with a stream of nitrogen or air, and then rotate it 90 degrees counter-clockwise. The initial lane of separated spots is now at the bottom of the plate.

  • Second Development: Develop the plate again in the exact same solvent system.

  • Analysis:

    • Stable Compound: If the compound is stable, all spots will lie on the diagonal of the plate.

    • Unstable Compound: If new spots appear that are off-diagonal, it indicates that the compound degraded while adsorbed on the silica, as it had more time to interact with the stationary phase. If this is observed, you must switch to a less acidic or more inert stationary phase like alumina.

Scenario 2: Persistent Impurities After Purification

Q: I've purified my product by column chromatography, but NMR/HPLC analysis still shows impurities. How can I achieve higher purity?

Achieving >99% purity often requires careful optimization of the separation conditions. The key is to maximize the difference in retention (ΔRf) between your product and the contaminating impurities.

Causality & Solution Pathway

Poor separation occurs when the mobile phase is not selective enough for the compounds in your mixture. A common mistake is to use a solvent system that is too polar, causing all compounds to move too quickly up the column without sufficient interaction with the stationary phase, leading to co-elution.

This workflow helps systematically optimize the separation.

Troubleshooting_Resolution Start Poor Resolution Observed (Co-eluting spots) Check_Rf Is the product Rf value between 0.2 and 0.4 on TLC? Start->Check_Rf Rf_Too_High Rf > 0.4 Check_Rf->Rf_Too_High No Rf_Good Rf is optimal Check_Rf->Rf_Good Yes Decrease_Polarity Decrease mobile phase polarity. (e.g., from 50% EtOAc/Hex to 30% EtOAc/Hex). This increases silica interaction and improves separation. Rf_Too_High->Decrease_Polarity Change_Solvent Simple polarity change is not enough. Try a different solvent system with alternate selectivity (e.g., Dichloromethane/Methanol or Toluene/Acetone). Rf_Good->Change_Solvent Decrease_Polarity->Start Re-evaluate on TLC Recrystallize If impurities are minor (<5%), consider recrystallization as a final polishing step. Change_Solvent->Recrystallize

Caption: A logical workflow for improving chromatographic resolution.

Experimental Protocol 3: Systematic Solvent Selection for Flash Chromatography
  • TLC Screening: On a single TLC plate, spot your crude mixture in multiple lanes.

  • Develop in Different Systems: Develop each lane in a different solvent system. Good starting points include:

    • Hexanes/Ethyl Acetate (standard)

    • Dichloromethane/Methanol (for more polar compounds)

    • Toluene/Acetone (offers different selectivity)

  • Analyze: Examine the plates under a UV lamp. Look for the system that provides the largest separation (ΔRf) between your desired product spot and the nearest impurities.

  • Optimize: Once you've identified the best solvent pair, fine-tune the ratio to get the Rf of your target compound to ~0.25-0.35 for the best separation on a column.

Scenario 3: Peak Tailing in HPLC Analysis

Q: My final product looks clean by NMR, but the HPLC chromatogram shows a significant tailing peak. Is the sample impure, and how can I get a symmetrical peak?

Peak tailing for basic compounds like pyridines is a very common chromatographic artifact and does not necessarily indicate impurity.[9] It is caused by a secondary interaction mechanism between the basic analyte and the column's stationary phase.

Causality & Solution Pathway

The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based C18 columns.[9] This leads to some molecules being retained longer than others, resulting in a "tail" on the peak.

Experimental Protocol 4: Method for Reducing HPLC Peak Tailing

You can dramatically improve peak shape by modifying the mobile phase to suppress the unwanted silanol interactions.

  • Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 using an appropriate buffer (e.g., 0.1% formic acid or a 10-20 mM phosphate buffer).[9] This protonates the silanol groups, rendering them neutral and minimizing their ability to interact with the basic pyridine analyte.[9]

    • Caution: If using acetonitrile (ACN) in a gradient, be aware that phosphate buffers can precipitate at high ACN concentrations.[9] Formic or trifluoroacetic acid are often safer choices.

  • Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[9] The TEA will bind to the active silanol sites, preventing your analyte from interacting with them.

  • Column Selection: If peak shape is still poor, consider using a column specifically designed for basic compounds. These often have a very low silanol activity or are "end-capped" to shield the silanols.

By implementing these troubleshooting steps, you can overcome common purification challenges, leading to a higher yield and purity of (4-Methoxy-3-methylpyridin-2-yl)methanol, ensuring the reliability of your downstream applications.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). Benchchem.
  • A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (2025). Benchchem.
  • Preventing degradation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol during storage. (2025). Benchchem.
  • Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS No- 86604-77-5. Simson Pharma Limited.
  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry.
  • Purification challenges of omeprazole from 4-Methoxy-2,3,5-trimethylpyridine. (2025). Benchchem.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol. BLDpharm.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583. PubChem.
  • (4-methoxy-3-methylpyridin-2-yl)methanol 86604-77-5. Echemi.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol, min 97%, 1 gram.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5. Chemsrc.
  • Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (2025). Benchchem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.
  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol Hydrochloride | CAS No : 253345-81-2. Pharmaffiliates.
  • Total synthesis of 5-hydroxyomeprazole. ResearchGate.
  • (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. PubChem.
  • [4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride | Cas 675198-19-3. LookChem.

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Technical Support Center: (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methoxy-3-methylpyridin-2-yl)methanol (CAS 86604-77-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this critical intermediate in pharmaceutical synthesis. As a key building block for proton pump inhibitors (PPIs) such as esomeprazole and omeprazole, its stability is paramount to ensuring the integrity of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation pathways of this compound, drawing upon established knowledge from forced degradation studies of related PPIs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (4-Methoxy-3-methylpyridin-2-yl)methanol?

A1: Based on extensive stability studies of esomeprazole, which contains a structurally related pyridine moiety, the primary factors promoting degradation are exposure to acidic conditions, oxidizing agents, heat, and light.[2][3] The pyridine ring and the methanol functional group are the most susceptible sites for degradation.

Q2: How does pH affect the stability of (4-Methoxy-3-methylpyridin-2-yl)methanol?

A2: (4-Methoxy-3-methylpyridin-2-yl)methanol is anticipated to be most stable in neutral to slightly basic conditions. Strong acidic conditions can lead to the protonation of the pyridine nitrogen, potentially catalyzing degradation pathways. Forced degradation studies on esomeprazole have shown significant degradation in acidic solutions (e.g., 0.1 N HCl).[2]

Q3: Is (4-Methoxy-3-methylpyridin-2-yl)methanol sensitive to light?

A3: Yes, photostability is a concern. Photolytic degradation has been observed in esomeprazole, and it is reasonable to assume that its precursor would also exhibit sensitivity to UV and visible light.[3] It is recommended to store the compound in amber vials or protected from light to prevent the formation of photodegradation products.

Q4: What are the recommended storage conditions for (4-Methoxy-3-methylpyridin-2-yl)methanol?

A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Room temperature storage is acceptable for short periods, provided the container is well-sealed to prevent moisture and air exposure.[4][5]

Troubleshooting Guides

Issue 1: Appearance of Unknown Impurities in a Reaction Mixture Involving (4-Methoxy-3-methylpyridin-2-yl)methanol

Possible Cause: Degradation of the starting material due to reaction conditions.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • pH: If the reaction is conducted in an acidic medium, consider using a milder acid or a non-aqueous solvent to minimize acid-catalyzed degradation.

    • Temperature: High reaction temperatures can lead to thermal degradation.[3] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Atmosphere: The presence of oxygen can lead to oxidative degradation. Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).

  • Characterize Impurities:

    • Use LC-MS to identify the mass of the impurities. This can provide clues about the degradation pathway (e.g., oxidation, dimerization).

    • Compare the impurity profile with a forced degradation study of (4-Methoxy-3-methylpyridin-2-yl)methanol to identify known degradants.

Issue 2: Inconsistent Yields in the Synthesis of a PPI Using (4-Methoxy-3-methylpyridin-2-yl)methanol

Possible Cause: Variable quality of the (4-Methoxy-3-methylpyridin-2-yl)methanol starting material due to degradation during storage.

Troubleshooting Steps:

  • Purity Assessment:

    • Before each use, assess the purity of the (4-Methoxy-3-methylpyridin-2-yl)methanol by HPLC.

    • Compare the chromatogram to a reference standard to identify any new impurity peaks that may have formed during storage.

  • Storage Audit:

    • Review your storage procedures. Ensure the compound is stored in a tightly sealed container, protected from light, and in a temperature-controlled environment.

    • Consider re-purifying the material if significant degradation is observed.

Experimental Protocols

Protocol for Forced Degradation Study of (4-Methoxy-3-methylpyridin-2-yl)methanol

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish its stability profile.[6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of (4-Methoxy-3-methylpyridin-2-yl)methanol in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.[2]

    • Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat at 60°C for 24 hours.[2]

    • Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.[2]

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 105°C for 48 hours.[3]

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.[3]

    • Dissolve the stressed solid in the mobile phase for analysis.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC method. A C18 reverse-phase column is a suitable starting point.[6]

Data Summary

Stress ConditionTypical ConditionsExpected Degradation of Related PPI (Esomeprazole)
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hrs~2%[2]
Base Hydrolysis 0.1 N NaOH, 60°C, 2 hrsSignificant degradation observed[2]
Oxidation 3% H₂O₂, RT, 2 hrsSignificant degradation observed[2]
Thermal 105°C, 2 hrsDegradation observed[2]
Photolytic UV light (200 Wh/m²)~1.32%[2]

Visualizing Degradation Pathways and Workflows

Potential Degradation Sites

cluster_0 (4-Methoxy-3-methylpyridin-2-yl)methanol A Pyridine Ring (Oxidation, Protonation) B Methanol Group (Oxidation to Aldehyde/Carboxylic Acid) C Methoxy Group (Potential Ether Cleavage)

Caption: Key susceptible sites for degradation on the molecule.

Forced Degradation Experimental Workflow

Start Stock Solution of (4-Methoxy-3-methylpyridin-2-yl)methanol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 105°C) Start->Thermal Photo Photodegradation (Solid, UV light) Start->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for conducting forced degradation studies.

References

  • Complexity in Estimation of Esomeprazole and its Related Impurities' Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules. (n.d.). National Institutes of Health. [Link]

  • Mishra, S., et al. (2019). analytical method development and validation for related substances in esomeprazole by rp-hplc. Indo American Journal of Pharmaceutical Sciences, 06(02), 4175-4195. [Link]

  • Dong, Q., et al. (2013). Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS. Journal of Separation Science, 36(9-10), 1646-1653. [Link]

  • A Novel RP-HPLC Method for Determination of Esomeprazole in Pharmaceutical Dosage Forms in Human Plasma. (2019). ResearchGate. [Link]

  • (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2. (n.d.). PubChem. [Link]

  • (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5. (n.d.). Chemsrc. [Link]

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Technical Support Center: Managing the Bo-ekelheide Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for the Boekelheide Rearrangement. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for the functionalization of pyridine N-oxides. Here, we provide in-depth, experience-driven answers to common challenges, helping you optimize your reactions, troubleshoot unexpected outcomes, and maximize your yields.

Section 1: Foundational Concepts & Mechanism

Before troubleshooting, a firm grasp of the reaction's core principles is essential. This section addresses the fundamental "why" behind the Boekelheide rearrangement.

Q1: What is the accepted mechanism for the Boekelheide rearrangement, and how does it influence reaction outcomes?

The Boekelheide rearrangement is a powerful method for converting an α-alkylpyridine N-oxide into a corresponding α-(acyloxy)alkylpyridine.[1][2] The reaction proceeds through a fascinating and well-studied pathway: a[2][2]-sigmatropic rearrangement.[1][3]

Mechanism Breakdown:

  • Activation: The reaction begins with the acylation of the nucleophilic N-oxide oxygen by an acid anhydride (e.g., acetic anhydride or trifluoroacetic anhydride, TFAA). This forms a highly reactive N-acyloxypyridinium intermediate.

  • Deprotonation: A base, typically the conjugate base of the anhydride (e.g., acetate or trifluoroacetate), deprotonates the α-methyl or methylene group. This is often the rate-determining step and creates a key enamine-like intermediate (an anhydro-base or ylide).

  • [2][2]-Sigmatropic Rearrangement: This is the core event. The molecule undergoes a concerted, pericyclic rearrangement where a new C-O bond is formed as the N-O bond cleaves. This step is what transfers the acyl group from the nitrogen to the α-alkyl carbon.[1][3]

  • Tautomerization & Hydrolysis: The immediate product of the rearrangement is an unstable intermediate that quickly tautomerizes to the stable 2-(acyloxy)methylpyridine. Subsequent hydrolysis (during workup or intentionally) can then furnish the 2-(hydroxymethyl)pyridine.[1][2]

Understanding this mechanism is critical because it explains why only α-alkyl groups react and highlights the importance of the anhydride and the acidity of the α-protons.

Caption: Figure 1: Boekelheide Rearrangement Mechanism.

Section 2: Reaction Optimization & Parameter Selection

The success of a Boekelheide rearrangement often hinges on the careful selection of reagents and conditions.

Q2: How do I choose between acetic anhydride (Ac₂O) and trifluoroacetic anhydride (TFAA)?

This is one of the most critical decisions in planning your experiment. The choice of anhydride dramatically impacts reaction conditions and, often, the outcome.[1]

FeatureAcetic Anhydride (Ac₂O)Trifluoroacetic Anhydride (TFAA)Rationale & Expert Insight
Reactivity LowerMuch HigherThe trifluoroacetyl group is a powerful electron-withdrawing group, making the N-acyloxypyridinium intermediate far more electrophilic and susceptible to rearrangement.
Typical Temp. High (Reflux, ~140 °C)[1][2]Low (0 °C to RT)[1][4]TFAA's high reactivity enables significantly milder conditions, which is crucial for sensitive or complex substrates that might decompose at high temperatures.
Reaction Time Hours to daysMinutes to hoursThe lower energy barrier with TFAA leads to substantially faster reactions.
Yields Moderate to GoodOften higher and cleaner[5]Milder conditions with TFAA typically suppress side reactions like decomposition or deoxygenation, leading to better yields of the desired product.
Cost & Handling Inexpensive, less hazardousMore expensive, corrosive, moisture-sensitiveAc₂O is often chosen for large-scale, cost-sensitive syntheses if the substrate can tolerate the harsh conditions. TFAA is preferred for complex, high-value molecules in research and development.

Bottom Line: Start with TFAA for new or sensitive substrates to take advantage of the mild conditions and higher yields.[5] Use Ac₂O for robust, simple substrates where cost is a major driver and high temperatures are not a concern.

Q3: My reaction is sluggish or stalls. What parameters should I adjust?

If your reaction is not proceeding to completion (as monitored by TLC or LCMS), consider the following adjustments, starting with the least aggressive change.

Caption: Figure 2: Troubleshooting Flowchart for Stalled Reactions.

  • Anhydride Stoichiometry & Quality: Anhydrides, especially TFAA, are highly susceptible to hydrolysis. Using an old bottle or insufficient equivalents is a common cause of failure.

    • Action: Ensure you are using a fresh, high-purity anhydride. Increase the stoichiometry from a typical 1.1-1.2 equivalents to 1.5 or even 2.0 equivalents.

  • Temperature: While TFAA reactions often run at 0 °C to room temperature, some less reactive substrates may require gentle heating.[4]

    • Action: After adding the anhydride at 0 °C to control the initial exotherm, allow the reaction to warm to room temperature. If it still stalls, try gently heating to 40-50 °C.

  • Solvent: The reaction mechanism can have both concerted and ionic character.[3] A more polar solvent can help stabilize charged intermediates and may accelerate the reaction.

    • Action: If running in a non-polar solvent like DCM, consider switching to acetonitrile or dioxane.

Section 3: Troubleshooting Common Side Reactions & Purification

Q4: My yield is low, and I see multiple spots on my TLC. What are the likely side products and how can I avoid them?

Low yields are often due to competing side reactions. Identifying the byproduct can help diagnose the problem.

Side ProductLikely CausePrevention & Mitigation Strategy
Starting N-Oxide Incomplete reaction.See Q3. Ensure sufficient anhydride and optimal temperature.
Deoxygenated Pyridine Reductive side pathway, often promoted by high temperatures or certain impurities.Use milder conditions (TFAA at 0 °C). Ensure starting materials are pure.
Ring-Opened Products Overly harsh conditions (high heat, strong acid/base).Avoid excessive temperatures and prolonged reaction times. Use a buffered or careful aqueous workup.
Polymeric Material Substrate decomposition.Run the reaction at the lowest effective temperature. Ensure an inert atmosphere if the substrate is air-sensitive.

A study on pyrimidine N-oxides highlighted that various side products can form, and reaction conditions must be carefully controlled.[6][7] Computational studies have shown that pathways leading to side products, including those involving radical intermediates, can be energetically feasible.[8][9]

Q5: How do I effectively remove the acid byproduct (e.g., trifluoroacetic acid) and excess anhydride during workup?

Proper workup is crucial for isolating a clean product and is a frequent source of yield loss.[10][11]

Standard Workup Protocol:

  • Quench: Cool the reaction mixture to 0 °C. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous CO₂ evolution will occur. Continue adding until the gas evolution ceases and the aqueous layer is basic (pH > 8). This neutralizes the acidic byproduct and destroys excess anhydride.

  • Extract: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times to ensure full recovery of the product.[11]

  • Wash: Combine the organic layers and wash sequentially with:

    • Saturated aq. NaHCO₃ (to remove any residual acid).

    • Brine (saturated aq. NaCl) (to remove excess water and break emulsions).

  • Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]

Pro-Tip: If your product has some water solubility, minimizing the volume of the aqueous washes can prevent yield loss. Back-extracting the combined aqueous layers with fresh organic solvent can help recover any dissolved product.

Section 4: Standard Experimental Protocol

This section provides a reliable starting point for performing a Boekelheide rearrangement using TFAA.

General Protocol: Boekelheide Rearrangement of 2-Methylpyridine N-Oxide with TFAA
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 2-methylpyridine N-oxide (1.0 eq).

  • Dissolution: Dissolve the N-oxide in anhydrous dichloromethane (DCM), approximately 0.2 M concentration.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise via syringe over 5-10 minutes. Maintain the temperature at 0 °C during the addition as the reaction can be exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution stops.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(trifluoroacetoxy)methylpyridine.

References

  • Boekelheide, V.; Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

  • Rzepa, H. (2013). Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog. [Link]

  • Wikipedia contributors. (2023). Boekelheide reaction. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Applications of Boekelheide rearrangement for the construction of fused cycloalkyl pyridines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Boekelheide rearrangement of pyrimidine N-oxide 1 with acetic anhydride... ResearchGate. [Link]

  • Organic Mechanisms. (2022). Boekelheide Reaction Mechanism | Organic Chemistry. YouTube. [Link]

  • Fontenas, C., Bejan, E., Aït Haddou, H., & Balavoine, G. G. A. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications, 25(5), 629-633. [Link]

  • ResearchGate. (n.d.). Boekelheide reaction | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Boekelheide rearrangement on pyrimidine N-oxides and its mechanism study. ResearchGate. [Link]

  • ACS Publications. (n.d.). Journal of the American Chemical Society. ACS Publications. [Link]

  • Taylor & Francis Online. (2006). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Taylor & Francis Online. [Link]

  • R Discovery. (2010). Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: first example of stereoselective Boekelheide rearrangement. R Discovery. [Link]

  • Kurzawa, T., Zimmer, R., Würthwein, E. U., & Reissig, H. U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry – A European Journal, 29(26), e202204015. [Link]

  • ResearchGate. (n.d.). Energetics of closed shell pathways of Boekelheide rearrangements... ResearchGate. [Link]

  • ResearchGate. (n.d.). Boekelheide rearrangement of pyrimidine N-oxide 1 with acetic anhydride... ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. LibreTexts. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]

  • Freie Universität Berlin. (2023). The Boekelheide Rearrangement of Pyrimidine-N-oxides as a Case Study... Refubium. [Link]

  • Rzepa, H. (2013). Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

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Technical Support Center: Optimizing Solvent Systems for (4-Methoxy-3-methylpyridin-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methoxy-3-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to optimizing solvent systems for reactions involving this key intermediate. As a versatile building block, particularly in the synthesis of proton pump inhibitors, understanding the nuances of solvent selection is critical for achieving high yields, purity, and reproducibility.

Troubleshooting Guide: Overcoming Common Hurdles in Your Reactions

This section addresses specific experimental challenges you may encounter with (4-Methoxy-3-methylpyridin-2-yl)methanol and provides actionable solutions focused on solvent system optimization.

Issue 1: Low Yield in Oxidation of the Methanol Group

Question: I am attempting to oxidize the primary alcohol of (4-Methoxy-3-methylpyridin-2-yl)methanol to the corresponding aldehyde, but I am consistently getting low yields. My current solvent is dichloromethane (DCM). What could be the cause and how can I improve the outcome?

Answer:

Low yields in the oxidation of pyridyl methanols are a common issue. While DCM is a frequently used solvent, it may not be optimal for all oxidizing agents and can sometimes participate in side reactions.[1] The choice of solvent is critical in managing reaction kinetics and minimizing byproduct formation.

Potential Causes and Solutions:

  • Inadequate Solubilization of the Oxidizing Agent: Many common oxidizing agents (e.g., PCC, PDC, manganese dioxide) have limited solubility in DCM, which can lead to slow and incomplete reactions.

    • Solution: Consider a more polar aprotic solvent like acetonitrile (ACN) or ethyl acetate (EtOAc) to improve the solubility of the oxidizing agent. For milder, more soluble options, consider using Dess-Martin periodinane (DMP) in DCM, which is often effective.

  • Over-oxidation to Carboxylic Acid: In the presence of water and a strong oxidizing agent, the aldehyde can be further oxidized to the carboxylic acid.

    • Solution: Ensure you are using strictly anhydrous solvents and reagents.[2] Using a solvent that allows for azeotropic removal of water, such as toluene, can be beneficial if the reaction conditions allow.

  • Side Reactions with the Pyridine Ring: The pyridine nitrogen is susceptible to N-oxidation, especially with peroxide-based oxidants.[3]

    • Solution: A less polar solvent can sometimes disfavor N-oxidation. If you suspect this is an issue, switching to a non-polar solvent like toluene or a halogenated solvent like 1,2-dichloroethane (DCE) might be beneficial.

Experimental Protocol for Solvent Screening in Oxidation:

  • Set up parallel reactions in small vials, each containing (4-Methoxy-3-methylpyridin-2-yl)methanol and your chosen oxidizing agent.

  • To each vial, add a different anhydrous solvent: DCM, ACN, EtOAc, and Toluene.

  • Stir the reactions at the appropriate temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the consumption of starting material and the formation of the desired aldehyde, as well as any byproducts.

  • Select the solvent system that provides the highest conversion to the aldehyde with the fewest impurities for scale-up.

Issue 2: Poor Regioselectivity in Lithiation/Metalation Reactions

Question: I am trying to perform a directed ortho-metalation on the pyridine ring, but I am observing a mixture of products, including nucleophilic addition to the ring. My current solvent is THF. How can I improve the regioselectivity?

Answer:

The chemoselectivity of lithiation reactions on pyridines is highly dependent on the solvent system and the nature of the organolithium reagent.[4][5] The coordinating ability of the solvent plays a crucial role in the aggregation state and reactivity of the organolithium species.[4][5]

Causality Behind Solvent Effects in Lithiation:

  • Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents can break down the aggregates of organolithium reagents, leading to more reactive monomeric or dimeric species.[6] However, this increased reactivity can sometimes favor nucleophilic addition over deprotonation.[4][5]

  • Non-Coordinating Solvents (e.g., Hexane, Toluene): In these solvents, organolithium reagents exist as larger aggregates (tetramers or hexamers).[4] This can lead to higher basicity and favor deprotonation at the desired position, especially when a directing group is present.[4][5][6]

Solutions for Improving Regioselectivity:

  • Switch to a Non-Coordinating Solvent: Performing the reaction in a non-polar solvent like hexane or toluene can significantly enhance the selectivity for ortho-lithiation over nucleophilic addition.[4][5]

  • Use of Additives: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up the organolithium aggregates and form a more reactive complex that can still favor deprotonation.[6] This is often used in conjunction with non-polar solvents.

  • Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) is crucial to minimize side reactions and improve selectivity.[7]

Troubleshooting Workflow for Lithiation:

start Poor Regioselectivity in Lithiation solvent_check Current Solvent: THF? start->solvent_check switch_solvent Switch to Non-Coordinating Solvent (e.g., Toluene, Hexane) solvent_check->switch_solvent Yes temp_check Reaction Temperature < -70°C? solvent_check->temp_check No add_tmeda Add TMEDA as a Coordinating Agent switch_solvent->add_tmeda add_tmeda->temp_check lower_temp Lower Temperature to -78°C temp_check->lower_temp No outcome Improved Regioselectivity temp_check->outcome Yes lower_temp->outcome start Goal: Optimize Cross-Coupling Reaction setup Prepare Reaction Vials with Substrate, Catalyst, Ligand, and Base start->setup add_solvents Dispense Anhydrous Solvents: Toluene, Dioxane, THF, DMF setup->add_solvents run_reaction Run Reactions at Optimized Temperature and Time add_solvents->run_reaction analysis Analyze by TLC/LC-MS/GC-MS run_reaction->analysis evaluation Evaluate Yield, Purity, and Byproduct Formation analysis->evaluation scale_up Select Optimal Solvent for Scale-Up evaluation->scale_up

Caption: Workflow for solvent screening in metal-catalyzed cross-coupling reactions.

References

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Fort, Y., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
  • Khartabil, H., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.
  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.
  • Baran, P. S., et al. (n.d.). Directed Metalation: A Survival Guide.
  • Google Patents. (n.d.).
  • Researcher.Life. (2015).
  • BenchChem. (2025). Common side reactions in the synthesis of pyridazinone derivatives.
  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Royal Society of Chemistry. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1.
  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed.
  • PubMed. (2010). Achieving optimum selectivity in oxygen assisted alcohol cross-coupling on gold.
  • ResearchGate. (n.d.). 2.2.
  • Wikipedia. (n.d.). Pyridine.
  • Wiley Online Library. (n.d.). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
  • PubChem. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol.
  • MDPI. (2021).
  • PMC. (2025). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion.
  • Simson Pharma Limited. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS No- 86604-77-5.
  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Chemsrc. (2025). (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5.
  • PubChem. (n.d.). (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol.
  • BLDpharm. (n.d.). 86604-77-5|(4-Methoxy-3-methylpyridin-2-yl)methanol.
  • BLDpharm. (n.d.). 1379034-73-7|(3-Methoxy-4-methylpyridin-2-yl)methanol.

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The compound (4-Methoxy-3-methylpyridin-2-yl)methanol, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical agents. Ensuring its purity, stability, and accurate quantification is paramount. This guide provides an in-depth comparison of analytical methodologies for (4-Methoxy-3-methylpyridin-2-yl)methanol, grounded in the principles of scientific integrity and regulatory expectations. We will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the rationale behind experimental choices and presenting supporting data frameworks.

The Imperative of Method Validation: A Regulatory Overview

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and consistency of analytical data.[3][4][5][6] The recently revised ICH Q2(R2) guideline, along with the new ICH Q14 guideline on analytical procedure development, emphasizes a lifecycle approach to analytical methods, encouraging a more robust understanding of method performance.[2][6][7]

The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose, such as quantifying the main component, detecting impurities, or confirming identity.[1][8] This guide will adhere to the validation parameters outlined in these guidelines, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of test results to the true value.[7][10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability (short-term) and intermediate precision (within-laboratory variations).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Range: The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][11]

A Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for (4-Methoxy-3-methylpyridin-2-yl)methanol depends on the intended purpose of the analysis. For routine quality control (QC) and purity assessment, chromatographic techniques like HPLC and GC-MS are often the methods of choice due to their high resolution and sensitivity. For definitive structural confirmation and identification, spectroscopic methods like NMR are indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution for separating complex mixtures. For a polar, non-volatile compound like (4-Methoxy-3-methylpyridin-2-yl)methanol, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.

This protocol outlines a stability-indicating RP-HPLC method for the quantification of (4-Methoxy-3-methylpyridin-2-yl)methanol and the detection of its potential impurities.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[12]

  • Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorption wavelength (λmax) of (4-Methoxy-3-methylpyridin-2-yl)methanol should be determined. A PDA detector set to monitor across a wider range (e.g., 200-400 nm) is ideal for detecting impurities with different chromophores.

  • Injection Volume: 10 µL

Specificity (Forced Degradation Study): To ensure the method is stability-indicating, forced degradation studies must be performed.[13] This involves subjecting a solution of (4-Methoxy-3-methylpyridin-2-yl)methanol to various stress conditions to generate potential degradation products.[14][15]

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.[16]

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.[16]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]

  • Thermal Degradation: Solid compound heated at 105°C for 48 hours.[16]

  • Photodegradation: Solid compound exposed to UV light (254 nm) for 48 hours.[16]

The stressed samples are then analyzed by the HPLC method. The method is considered specific if the main peak of (4-Methoxy-3-methylpyridin-2-yl)methanol is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a PDA detector.

Linearity: Linearity is established by preparing a series of at least five concentrations of (4-Methoxy-3-methylpyridin-2-yl)methanol reference standard over the range of 80% to 120% of the target concentration. The peak area is then plotted against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy: Accuracy is determined by analyzing triplicate samples at three different concentrations (e.g., 80%, 100%, and 120% of the target concentration).[11] The percentage recovery should be within 98.0% to 102.0%.

Precision:

  • Repeatability (System Precision): Six replicate injections of a single standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst using different equipment. The RSD between the two sets of results should be ≤ 2.0%.

LOD & LOQ: These are determined from the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness: The reliability of the method is tested by making small, deliberate changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[17] For (4-Methoxy-3-methylpyridin-2-yl)methanol, derivatization may be necessary to improve its volatility and thermal stability, for instance, through silylation.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

  • Mass Spectrometer: Electron Ionization (EI) source at 70 eV.

  • Scan Range: m/z 40-400.

The validation parameters for GC-MS are similar to those for HPLC. However, specificity is enhanced by the mass spectrometric detection, which provides information about the mass-to-charge ratio of the analyte and its fragments, allowing for more definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and absolute quantification of compounds. ¹H and ¹³C NMR provide detailed information about the chemical structure of (4-Methoxy-3-methylpyridin-2-yl)methanol.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Internal Standard: A certified internal standard with a known concentration and purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid).

  • Acquisition Parameters: A calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T₁ of the protons of interest), and a sufficient number of scans to achieve a good signal-to-noise ratio.

Specificity: The specificity of qNMR is exceptional, as the chemical shifts and coupling constants of the protons in (4-Methoxy-3-methylpyridin-2-yl)methanol provide a unique fingerprint.[18] By comparing the spectrum of the sample to that of a reference standard, impurities can be identified and quantified.

Linearity, Accuracy, and Precision: These are assessed similarly to chromatographic methods, by preparing samples with varying concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the integral of a specific analyte peak to the integral of a standard peak is used for quantification.

Performance Comparison

Parameter HPLC-UV/PDA GC-MS NMR
Specificity Good, enhanced by PDA peak purity analysis. Relies on chromatographic separation.Very good, mass fragmentation patterns provide high confidence in identification.Excellent, provides unambiguous structural information.
Sensitivity (LOD/LOQ) Good to very good, depending on the chromophore.Excellent, especially in Selected Ion Monitoring (SIM) mode.Lower sensitivity compared to chromatographic methods.
Linearity Excellent over a wide dynamic range.Good, but can be affected by detector saturation at high concentrations.Excellent, based on the direct relationship between signal intensity and the number of nuclei.
Accuracy & Precision Excellent, typically with RSDs < 2%.Excellent, with RSDs typically < 5%.Excellent, can be a primary ratio method with low uncertainty.
Throughput High, suitable for routine QC.Moderate, sample preparation (derivatization) can be time-consuming.Low, longer acquisition times are required for high precision.
Application Routine QC, purity testing, stability studies.Impurity identification, analysis of volatile impurities.Structural elucidation, reference standard characterization, absolute quantification.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for (4-Methoxy-3-methylpyridin-2-yl)methanol.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting purpose Define Method Purpose (e.g., Assay, Impurity) develop Method Development & Optimization purpose->develop protocol Write Validation Protocol (Define Parameters & Criteria) develop->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness analyze Analyze Data vs. Acceptance Criteria specificity->analyze linearity->analyze accuracy->analyze precision->analyze lod_loq->analyze robustness->analyze report Prepare Validation Report analyze->report approve Review & Approval report->approve

Caption: A logical workflow for analytical method validation.

Conclusion and Recommendations

The choice of an analytical method for (4-Methoxy-3-methylpyridin-2-yl)methanol is dictated by the specific requirements of the analysis.

  • For routine quality control, assay, and purity determination, a validated RP-HPLC method is the recommended choice. It offers a balance of high throughput, excellent precision, and good sensitivity. The use of a PDA detector is crucial for ensuring peak purity and developing a stability-indicating method.

  • GC-MS is a valuable alternative, particularly for identifying volatile impurities or when higher sensitivity is required. The need for derivatization can, however, increase sample preparation time and introduce variability.

  • NMR, specifically qNMR, should be considered the gold standard for the absolute quantification and characterization of reference materials. While it has lower throughput and sensitivity, its high specificity and accuracy are unparalleled for primary analysis.

Ultimately, a combination of these techniques provides the most comprehensive analytical characterization of (4-Methoxy-3-methylpyridin-2-yl)methanol. A robust HPLC method for routine analysis, supported by GC-MS for impurity identification and NMR for structural confirmation, constitutes a scientifically sound and regulatory-compliant approach for any drug development program.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: FDA.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Source: Unknown.
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  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: EMA.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Source: ECA Academy.
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  • FDA Releases Guidance on Analytical Procedures - BioPharm International.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Source: FDA.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. Source: gmp-compliance.org.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Source: Unknown.
  • preventing degradation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol during storage - Benchchem. Source: Benchchem.
  • A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol - Benchchem. Source: Benchchem.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Source: EMA.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods - Benchchem. Source: Benchchem.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Source: Pharmaceutical Technology.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Source: BJSTR.
  • 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Source: Unknown.
  • Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Rel

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Spectroscopic Confirmation of (4-Methoxy-3-methylpyridin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. (4-Methoxy-3-methylpyridin-2-yl)methanol, a key building block in the synthesis of various pharmacologically active compounds, necessitates rigorous analytical characterization to ensure purity, identity, and consistency. This guide provides an in-depth comparative analysis of the spectroscopic techniques employed for the structural elucidation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The multifaceted nature of (4-Methoxy-3-methylpyridin-2-yl)methanol's structure, featuring a substituted pyridine ring, a methoxy group, a methyl group, and a primary alcohol, presents a unique spectroscopic fingerprint. This guide will dissect the expected outcomes from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its unambiguous identification and differentiation from potential isomers and impurities.

The Imperative of Orthogonal Spectroscopic Analysis

A single spectroscopic technique rarely provides sufficient evidence for the absolute structural confirmation of a complex organic molecule. By employing a suite of orthogonal techniques, each probing different aspects of the molecular structure, we construct a self-validating system of analysis. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry reveals the molecular weight and fragmentation patterns, collectively offering a comprehensive and trustworthy structural assignment.

Experimental Methodologies

The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data for (4-Methoxy-3-methylpyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-32 (signal-to-noise dependent).

      • Relaxation delay: 1-2 seconds.

      • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2 seconds.

      • Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Parameters (ESI):

    • Ionization mode: Positive ion mode.

    • Capillary voltage: 3-4 kV.

    • Drying gas flow and temperature: Optimized for the specific instrument.

    • Mass range: m/z 50-500.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for (4-Methoxy-3-methylpyridin-2-yl)methanol, the following data is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Molecular Structure and Numbering

molecule Structure of (4-Methoxy-3-methylpyridin-2-yl)methanol C1 C2 C1->C2 O8 O⁸ C1->O8 C3 C2->C3 C4 C⁴ C3->C4 C9 C⁹H₂OH C3->C9 C5 C⁵ C4->C5 N6 N⁶ C5->N6 N6->C1 C7 C⁷H₃ O8->C7

Caption: Chemical structure and atom numbering of (4-Methoxy-3-methylpyridin-2-yl)methanol.

¹H NMR Data (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d1HH-6
~6.75d1HH-5
~4.70s2H-CH₂OH
~3.90s3H-OCH₃
~2.25s3H-CH₃
~2.50br s1H-OH

Interpretation:

  • Aromatic Protons (H-6 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The proton at the 6-position (H-6) is adjacent to the nitrogen atom and will be deshielded, thus appearing at a higher chemical shift (~8.15 ppm). The proton at the 5-position (H-5) will be at a lower chemical shift (~6.75 ppm).

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet around 4.70 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.90 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group on the pyridine ring will give a singlet around 2.25 ppm.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and temperature. It is expected to appear as a broad singlet.

¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~163C-4
~158C-2
~148C-6
~122C-3
~108C-5
~64-CH₂OH
~55-OCH₃
~16-CH₃

Interpretation:

  • Aromatic Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (100-165 ppm). The carbon attached to the electron-donating methoxy group (C-4) and the carbon bearing the hydroxymethyl group (C-2) are expected to be the most downfield. The carbon adjacent to the nitrogen (C-6) will also be downfield.

  • Aliphatic Carbons: The carbon of the hydroxymethyl group (-CH₂OH) is expected around 64 ppm. The methoxy carbon (-OCH₃) will be around 55 ppm, and the methyl carbon (-CH₃) will be the most upfield, around 16 ppm.

IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600, 1580, 1470Medium-StrongC=C and C=N stretching (pyridine ring)
1250StrongC-O stretch (aryl ether)
1050StrongC-O stretch (primary alcohol)

Interpretation:

The IR spectrum will be characterized by a broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the hydroxyl group's O-H stretching vibration.[2][3][4][5] Aromatic C-H stretching vibrations will appear between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed in the 2950-2850 cm⁻¹ range. The characteristic C=C and C=N stretching vibrations of the pyridine ring will be visible as a series of bands between 1600 and 1470 cm⁻¹.[3] Strong absorptions corresponding to the C-O stretching of the aryl ether and the primary alcohol will be prominent around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.[2][3][4][5]

Mass Spectrometry Data (Predicted, ESI+)
m/zIon
154.08[M+H]⁺
136.07[M+H - H₂O]⁺
122.06[M+H - CH₂O]⁺

Interpretation:

In positive ion electrospray ionization mode, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 154.08, corresponding to the molecular formula C₈H₁₁NO₂. Common fragmentation pathways for benzyl alcohol-type structures include the loss of water, leading to a fragment at m/z 136.07.[6] Another potential fragmentation is the loss of formaldehyde (CH₂O) from the hydroxymethyl group, resulting in a fragment at m/z 122.06.

fragmentation Predicted ESI-MS Fragmentation Pathway M [(4-Methoxy-3-methylpyridin-2-yl)methanol+H]⁺ m/z = 154.08 F1 [M+H - H₂O]⁺ m/z = 136.07 M->F1 - H₂O F2 [M+H - CH₂O]⁺ m/z = 122.06 M->F2 - CH₂O

Caption: Predicted key fragmentations in ESI-MS.

Comparative Analysis: Differentiating from Isomers

The true power of spectroscopic analysis lies in its ability to distinguish between closely related structures. Consider a potential isomer, (2-Methoxy-3-methylpyridin-4-yl)methanol.

Feature(4-Methoxy-3-methylpyridin-2-yl)methanol(2-Methoxy-3-methylpyridin-4-yl)methanol (Isomer)
¹H NMR (Aromatic) Two doublets (~8.15 and ~6.75 ppm)Two singlets
¹³C NMR (-CH₂OH) ~64 ppm~60 ppm
MS Fragmentation Loss of H₂O and CH₂O prominentDifferent fragmentation pattern expected

The most striking difference would be in the ¹H NMR spectrum. In our target molecule, the two aromatic protons would couple to each other, resulting in two doublets. In the isomer, the two aromatic protons are not adjacent and would therefore appear as two singlets. This subtle yet significant difference provides a definitive means of structural confirmation.

Conclusion

The structural confirmation of (4-Methoxy-3-methylpyridin-2-yl)methanol relies on a synergistic application of multiple spectroscopic techniques. By carefully analyzing the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide serves as a comprehensive resource, blending theoretical principles with practical considerations, to empower scientists in their pursuit of robust and reliable chemical characterization. The causality behind each spectroscopic observation is rooted in the fundamental principles of how molecular structure dictates the interaction with electromagnetic radiation and behavior in a mass spectrometer, providing a trustworthy and self-validating analytical workflow.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Scribd. IR Correlation Table. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • chemeurope.com. Infrared spectroscopy correlation table. [Link]

  • University of California, Los Angeles. Simplified Infrared Correlation Chart. [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

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  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

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A Comparative Guide to the Synthetic Routes of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that are widely used to treat acid-related disorders of the upper gastrointestinal tract. The efficiency, scalability, and overall cost-effectiveness of the synthetic route to this key building block are of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of (4-Methoxy-3-methylpyridin-2-yl)methanol, offering an in-depth look at the underlying chemistry, experimental protocols, and process efficiency.

The structural integrity and purity of (4-Methoxy-3-methylpyridin-2-yl)methanol are critical for the successful synthesis of the final active pharmaceutical ingredient (API). Therefore, the choice of synthetic route can have a significant impact on the quality and yield of the final drug product. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision when selecting a synthetic strategy for this crucial intermediate.

Route 1: Synthesis from 2,3-Dimethyl-4-nitropyridine-N-oxide

This classical approach leverages the reactivity of a nitropyridine N-oxide precursor to introduce the desired functional groups. The overall strategy involves the nucleophilic substitution of the nitro group with a methoxy group, followed by rearrangement of the N-oxide and subsequent functional group manipulation to yield the target alcohol.

Causality Behind Experimental Choices

The choice of 2,3-dimethyl-4-nitropyridine-N-oxide as the starting material is strategic. The nitro group at the 4-position activates the pyridine ring for nucleophilic aromatic substitution, allowing for the facile introduction of the methoxy group. The N-oxide functionality is crucial for the subsequent rearrangement step, which enables the introduction of the hydroxymethyl group at the 2-position.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide

In a suitable reaction vessel, 2,3-dimethyl-4-nitropyridine-N-oxide is dissolved in methanol. A solution of sodium methoxide in methanol is then added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford 4-methoxy-2,3-dimethylpyridine-N-oxide.

Step 2: Synthesis of Acetic acid 4-methoxy-3-methyl-pyridin-2-ylmethyl ester

The 4-methoxy-2,3-dimethylpyridine-N-oxide obtained in the previous step is treated with acetic anhydride. The reaction is typically heated to drive the rearrangement of the N-oxide and subsequent acetylation of the newly formed hydroxymethyl group. After the reaction is complete, the excess acetic anhydride is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the acetate ester.

Step 3: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

The acetate ester is then hydrolyzed to the desired alcohol. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a protic solvent like methanol or water. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure (4-Methoxy-3-methylpyridin-2-yl)methanol.

Data Summary
StepKey ReagentsTypical YieldPurity (HPLC)
1Sodium methoxide, Methanol85-95%>98%
2Acetic anhydride70-85%>97%
3Sodium hydroxide, Methanol/Water80-90%>99%
Diagram of Synthetic Pathway

Route 1 start 2,3-Dimethyl-4-nitropyridine-N-oxide step1 4-Methoxy-2,3-dimethylpyridine-N-oxide start->step1 NaOMe, MeOH step2 Acetic acid 4-methoxy-3-methyl-pyridin-2-ylmethyl ester step1->step2 Ac2O, Heat end_product (4-Methoxy-3-methylpyridin-2-yl)methanol step2->end_product NaOH, MeOH/H2O

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis from 4-Chloro-2,3-dimethylpyridine-N-oxide

This alternative route offers a more direct approach by utilizing a chloro-substituted pyridine N-oxide. This pathway can be advantageous in terms of atom economy and potentially fewer steps.

Causality Behind Experimental Choices

The use of 4-chloro-2,3-dimethylpyridine-N-oxide as a starting material allows for a direct nucleophilic substitution of the chloro group with a methoxy group. The subsequent steps to introduce the hydroxymethyl group at the 2-position are similar to Route 1, involving an N-oxide rearrangement. This route can be more efficient if the starting chloro-substituted pyridine is readily available.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-2,3-dimethylpyridine-N-oxide

4-Chloro-2,3-dimethylpyridine-N-oxide is reacted with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol. The reaction is typically heated to facilitate the substitution. The progress of the reaction is monitored by an appropriate analytical technique (e.g., HPLC or TLC). Once the reaction is complete, the workup procedure is similar to that of Route 1, involving removal of the solvent, extraction, and purification to yield 4-methoxy-2,3-dimethylpyridine-N-oxide.

Step 2: Rearrangement and Hydrolysis to (4-Methoxy-3-methylpyridin-2-yl)methanol

This step combines the rearrangement of the N-oxide and the formation of the final alcohol. The 4-methoxy-2,3-dimethylpyridine-N-oxide is treated with a reagent that facilitates both rearrangement and subsequent hydrolysis. For instance, treatment with a strong acid followed by neutralization and workup can yield the desired product. Alternatively, a two-step procedure involving the formation of an intermediate acetate ester, as in Route 1, followed by hydrolysis can be employed. A more direct approach involves reacting the N-oxide with a reagent like trifluoroacetic anhydride, followed by hydrolysis.

A specific patented procedure describes the reaction of the N-oxide with acetic anhydride, followed by hydrolysis with sodium hydroxide to yield the final product.

Data Summary
StepKey ReagentsTypical YieldPurity (HPLC)
1Sodium methoxide, Methanol90-98%>98%
2Acetic anhydride, NaOH75-85% (overall for 2 steps)>99%
Diagram of Synthetic Pathway

Route 2 start 4-Chloro-2,3-dimethylpyridine-N-oxide step1 4-Methoxy-2,3-dimethylpyridine-N-oxide start->step1 NaOMe, MeOH end_product (4-Methoxy-3-methylpyridin-2-yl)methanol step1->end_product 1. Ac2O, Heat 2. NaOH, H2O

Caption: Synthetic pathway for Route 2.

Comparison of the Synthetic Routes

FeatureRoute 1: From 2,3-Dimethyl-4-nitropyridine-N-oxideRoute 2: From 4-Chloro-2,3-dimethylpyridine-N-oxide
Starting Material Availability Can be prepared from commercially available 2,3-lutidine.May be less readily available or more expensive.
Number of Steps Typically 3 distinct steps.Can be accomplished in 2-3 steps.
Overall Yield Generally good, but can be lower due to the multi-step nature.Potentially higher overall yield due to fewer steps.
Reagent Safety & Handling Involves the use of nitric acid for the preparation of the starting material, which requires careful handling.The starting material is a chlorinated compound, and subsequent steps may involve corrosive reagents.
Scalability Has been scaled up for industrial production.Also amenable to large-scale synthesis.
Environmental Impact Generation of nitrate waste in the preparation of the starting material.Use of chlorinated solvents and reagents may be a concern.

Conclusion

Both synthetic routes presented in this guide are viable for the preparation of (4-Methoxy-3-methylpyridin-2-yl)methanol. The choice between the two will largely depend on factors such as the availability and cost of the starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility.

Route 1, while potentially involving an additional step for the preparation of the starting material, is a well-established and documented method. Route 2 offers a more convergent approach that can lead to higher overall yields, provided the chlorinated starting material is accessible.

For process development and optimization, a thorough evaluation of both routes, including a cost-benefit analysis and a hazard assessment, is recommended. Further research into greener and more sustainable synthetic methodologies for this important pharmaceutical intermediate is an ongoing area of interest in the chemical community.

References

  • Process for the preparation of 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Quick Company. Available at: [Link]

  • (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • (4-Methoxy-3-methylpyridin-2-yl)methanol CAS#:86604-77-5 - Chemsrc. Chemsrc. Available at: [Link]

A Cost-Benefit Analysis of Synthetic Pathways for (4-Methoxy-3-methylpyridin-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(4-Methoxy-3-methylpyridin-2-yl)methanol is a valuable pyridine derivative, sought after as a key building block in the synthesis of various pharmaceutical compounds. Its structural features make it an important intermediate for introducing a substituted pyridinylmethyl moiety in drug discovery and development. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical development professionals.

This guide provides a comparative analysis of two plausible synthetic pathways for (4-Methoxy-3-methylpyridin-2-yl)methanol. It is important to note that while detailed, directly comparable experimental data for multiple distinct routes to this specific molecule are not extensively published, the pathways presented here are constructed based on well-established and documented syntheses of closely related analogues, particularly the pharmaceutically significant (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. The analysis aims to provide a practical and scientifically grounded comparison to aid in the selection of an appropriate synthetic strategy.

Pathway 1: The Multi-Step Synthesis from 2,3-Lutidine

This pathway is a classical and robust approach that builds the desired functionality onto a simple, inexpensive starting material, 2,3-lutidine. It involves a sequence of well-understood reactions, offering reliability at the cost of a greater number of steps.

Experimental Protocol: Pathway 1

Step 1a: N-Oxidation of 2,3-Lutidine

  • To a solution of 2,3-lutidine in glacial acetic acid, add 30% hydrogen peroxide dropwise at a temperature maintained below 70°C.

  • After the addition is complete, heat the mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2,3-lutidine-N-oxide.

Step 1b: Nitration of 2,3-Lutidine-N-oxide

  • To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0°C, slowly add 2,3-lutidine-N-oxide while maintaining the temperature below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 90°C for several hours.

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-nitro-2,3-lutidine-N-oxide.

Step 1c: Methoxylation of 4-Nitro-2,3-lutidine-N-oxide

  • Prepare a solution of sodium methoxide in methanol.

  • Add 4-nitro-2,3-lutidine-N-oxide to the sodium methoxide solution and heat the mixture at reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-methoxy-2,3-lutidine-N-oxide.

Step 1d: Rearrangement to 2-Acetoxymethyl-4-methoxy-3-methylpyridine

  • Heat a solution of 4-methoxy-2,3-lutidine-N-oxide in acetic anhydride at reflux for several hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Neutralize the organic layer by washing with a saturated sodium bicarbonate solution.

  • Dry the organic layer and concentrate to give the crude 2-acetoxymethyl-4-methoxy-3-methylpyridine.

Step 1e: Hydrolysis to (4-Methoxy-3-methylpyridin-2-yl)methanol

  • Dissolve the crude 2-acetoxymethyl-4-methoxy-3-methylpyridine in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide, and stir the mixture at room temperature until the hydrolysis is complete.

  • Remove the methanol under reduced pressure, and extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product, (4-Methoxy-3-methylpyridin-2-yl)methanol.

Logical Workflow: Pathway 1

Pathway 1 start 2,3-Lutidine step1a N-Oxidation (H₂O₂, Acetic Acid) start->step1a intermediate1a 2,3-Lutidine-N-oxide step1a->intermediate1a step1b Nitration (HNO₃, H₂SO₄) intermediate1a->step1b intermediate1b 4-Nitro-2,3-lutidine-N-oxide step1b->intermediate1b step1c Methoxylation (NaOMe, MeOH) intermediate1b->step1c intermediate1c 4-Methoxy-2,3-lutidine-N-oxide step1c->intermediate1c step1d Rearrangement (Acetic Anhydride) intermediate1c->step1d intermediate1d 2-Acetoxymethyl-4-methoxy-3-methylpyridine step1d->intermediate1d step1e Hydrolysis (NaOH, MeOH/H₂O) intermediate1d->step1e end (4-Methoxy-3-methylpyridin-2-yl)methanol step1e->end

Caption: Multi-step synthesis of the target compound from 2,3-Lutidine.

Pathway 2: The Convergent Approach from 4-Methoxy-3-methylpyridine-2-carboxylic acid

This pathway represents a more convergent approach, starting from a more functionalized pyridine derivative. This can potentially reduce the number of synthetic steps, leading to a more efficient process, provided the starting material is readily available or can be synthesized efficiently.

Experimental Protocol: Pathway 2

Step 2a: Synthesis of 4-Methoxy-3-methylpyridine-2-carboxylic acid (if not commercially available)

This intermediate can be prepared through various methods, such as the oxidation of 2,3-lutidine followed by nitration, methoxylation, and reduction of the nitro group to an amine, followed by diazotization and cyanation, and finally hydrolysis of the nitrile. However, for this analysis, we will assume it is available as a starting material.

Step 2b: Reduction of 4-Methoxy-3-methylpyridine-2-carboxylic acid

  • To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an anhydrous solvent like tetrahydrofuran (THF), add the 4-methoxy-3-methylpyridine-2-carboxylic acid portion-wise at 0°C.

  • After the addition, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete.

  • Carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide solution.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure (4-Methoxy-3-methylpyridin-2-yl)methanol.

Logical Workflow: Pathway 2

Pathway 2 start 4-Methoxy-3-methylpyridine-2-carboxylic acid step2b Reduction (LiAlH₄ or NaBH₄, THF) start->step2b end (4-Methoxy-3-methylpyridin-2-yl)methanol step2b->end

Caption: A convergent synthesis via reduction of a carboxylic acid.

Cost-Benefit Analysis

The following table provides a semi-quantitative comparison of the two proposed pathways. The costs are estimates based on currently available market prices for the reagents and may vary depending on the supplier, purity, and scale of the synthesis.

ParameterPathway 1: From 2,3-LutidinePathway 2: From Carboxylic Acid
Starting Material Cost Low (2,3-Lutidine is inexpensive)High (The carboxylic acid is a specialty chemical)
Number of Synthetic Steps 51 (assuming the starting material is available)
Estimated Overall Yield Moderate (cumulative loss over multiple steps)High (typically, reduction of carboxylic acids is high-yielding)
Reagent & Solvent Costs Moderate (uses common acids, oxidants, and solvents)Moderate to High (cost of reducing agents like LiAlH₄)
Estimated Cost per Gram Lower for large-scale production due to cheap starting materialHigher for small-scale, but potentially competitive at scale if the starting material cost decreases
Operational Complexity High (requires multiple reactions, workups, and purifications)Low (a single reaction and purification step)
Safety Considerations Use of strong acids (H₂SO₄, HNO₃) and potentially hazardous intermediates (nitro-pyridines).Use of highly reactive and pyrophoric reducing agents (LiAlH₄). NaBH₄ is a safer alternative.
Environmental Impact Generates significant acidic and basic waste streams.Generates less waste, but the use of ethereal solvents like THF is a consideration.
Scalability Well-established chemistry, generally scalable.Scalable, but the cost and safe handling of large quantities of reducing agents can be challenging.

Discussion and Recommendations

Pathway 1 is a classic, "workhorse" synthesis. Its primary advantage is the low cost of the initial starting material, 2,3-lutidine. This makes it an attractive option for large-scale industrial production where the cost of raw materials is a dominant factor. However, the multi-step nature of this pathway leads to a lower overall yield and higher operational complexity, requiring significant investment in equipment and labor for separations and purifications at each stage. The use of strong nitrating acids also poses safety and environmental challenges that need to be carefully managed.

Pathway 2 offers a more elegant and convergent solution. Its main appeal is the significant reduction in the number of synthetic steps, which translates to faster production times, simpler operations, and potentially higher overall yields. This pathway is ideal for laboratory-scale synthesis and for situations where speed and efficiency are prioritized over the initial starting material cost. The primary drawback is the high cost and limited availability of the starting carboxylic acid. For this pathway to be economically viable on a larger scale, an efficient and cost-effective synthesis of the starting material would need to be established. In terms of safety, while LiAlH₄ is a potent and hazardous reagent, the use of safer alternatives like sodium borohydride in combination with an activating agent could mitigate some of the risks.

The choice between these two synthetic pathways for (4-Methoxy-3-methylpyridin-2-yl)methanol depends heavily on the specific needs of the researcher or organization.

  • For large-scale, cost-sensitive production , Pathway 1, despite its length, is likely the more economically viable option due to the low cost of 2,3-lutidine. Process optimization to improve the yield of each step would be critical.

  • For rapid, small-to-medium scale synthesis , such as in a research or early drug development setting, the expediency of Pathway 2 makes it the preferred choice, provided the starting carboxylic acid is accessible.

Ultimately, a thorough process hazard analysis and a detailed economic evaluation based on the desired scale of production should be conducted before selecting a final synthetic route.

References

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  • Safety Issues with Pyridine Ring Construction. Wordpress.

A Comparative Guide to Catalysts for the Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol, a key intermediate in the production of proton pump inhibitors (PPIs) such as pantoprazole, necessitates efficient and selective catalytic reduction of a precursor functional group at the 2-position of the pyridine ring. The primary challenge lies in achieving high yields of the desired alcohol without concomitant reduction of the pyridine nucleus, a common side reaction. This guide provides an in-depth comparison of various catalytic systems employed for this transformation, supported by experimental data to inform catalyst selection for research and process development.

Introduction to the Catalytic Challenge

The conversion of a carboxylic acid, ester, or aldehyde functionality at the C2 position of the substituted pyridine core to a hydroxymethyl group is a critical step in the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol. The aromatic and electron-rich nature of the pyridine ring makes it susceptible to hydrogenation, leading to the formation of piperidine byproducts. Consequently, the choice of catalyst and reaction conditions is paramount to ensure high chemoselectivity for the reduction of the side-chain functional group. This guide will explore the performance of several common heterogeneous catalysts for this purpose.

Catalyst Performance Comparison

The selection of an appropriate catalyst is a critical decision in the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol. The following table summarizes the performance of various catalysts based on available data for the reduction of related substituted pyridine precursors.

CatalystPrecursorPressure (bar)Temperature (°C)Time (h)SolventYield (%)Key Observations
Raney Nickel 2-Methyl Pyridine~4Room Temp.-Toluene/Water-Effective for pyridine ring hydrogenation, may lead to over-reduction.[1]
PtO₂ (Adams' catalyst) Substituted Pyridines50-70Room Temp.6-10Acetic Acid-Commonly used for pyridine ring hydrogenation to piperidines.[2][3]
Rh₂O₃ Functionalized Pyridines54016TFEHighActive for a wide range of unprotected pyridines under mild conditions.[4][5][6]
Rhodium on Carbon (Rh/C) Substituted Pyridines-----A common catalyst for pyridine hydrogenation, often requiring harsh conditions.[5]
Palladium on Carbon (Pd/C) Substituted Pyridines-----Generally used for pyridine hydrogenation, selectivity can be an issue.[5]

In-Depth Catalyst Analysis

Raney Nickel

Raney Nickel is a widely used, cost-effective hydrogenation catalyst.[7] It is known for its high activity in the reduction of a variety of functional groups. However, its high activity can be a double-edged sword in the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol. While it can effectively reduce the carboxylic acid or ester precursor, it also readily catalyzes the hydrogenation of the pyridine ring, leading to the formation of the corresponding piperidine derivative as a significant byproduct.[1] Controlling the reaction conditions, such as temperature, pressure, and reaction time, is crucial but can be challenging to achieve high selectivity.

Platinum Group Metal (PGM) Catalysts

Platinum group metals, including Platinum, Rhodium, and Palladium, are highly effective hydrogenation catalysts.

  • Platinum (IV) Oxide (PtO₂): Adams' catalyst is a powerful tool for the hydrogenation of aromatic rings, including pyridine.[2][3] Its primary application in this context is often the complete reduction of the pyridine ring to a piperidine. Achieving selective reduction of a side chain without affecting the ring is difficult with this highly active catalyst.

  • Rhodium (Rh): Rhodium-based catalysts, such as Rhodium on Carbon (Rh/C) and Rhodium (III) oxide (Rh₂O₃), have shown considerable promise. Rh₂O₃, in particular, has been reported to be highly active for the hydrogenation of a wide variety of unprotected pyridines under mild conditions.[4][5][6] This suggests its potential for the selective reduction of the target molecule's precursor. The choice of support and reaction solvent can significantly influence the catalyst's selectivity.

  • Palladium (Pd): Palladium on carbon is another commonly employed hydrogenation catalyst. While effective for many reductions, its selectivity in the presence of a pyridine ring can be problematic, often leading to a mixture of the desired product and the over-reduced piperidine.

Experimental Workflow: A Representative Protocol

The following is a generalized experimental protocol for the catalytic hydrogenation of a pyridine-2-carboxylic acid ester to the corresponding 2-pyridinemethanol, which can be adapted for the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol.

Caption: A generalized workflow for the catalytic hydrogenation of a pyridine precursor.

Step-by-Step Methodology:

  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is charged with the precursor, methyl 4-methoxy-3-methylpyridine-2-carboxylate.

  • Solvent and Catalyst Addition: An appropriate solvent (e.g., methanol, ethanol, or trifluoroethanol) is added to dissolve the precursor. The chosen catalyst (e.g., Rh₂O₃ or a mixed Pd/C-Rh/C system) is then carefully added to the reactor under an inert atmosphere.

  • Reaction Execution: The reactor is sealed and purged several times with nitrogen followed by hydrogen. The system is then pressurized with hydrogen to the desired pressure (e.g., 5-50 bar) and heated to the target temperature (e.g., 40-80 °C). The reaction mixture is stirred vigorously for the specified duration.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or HPLC. Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • Product Isolation: The reaction mixture is filtered to remove the heterogeneous catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure (4-Methoxy-3-methylpyridin-2-yl)methanol.

Causality Behind Experimental Choices

  • Choice of Precursor: Ester precursors are often preferred over carboxylic acids for catalytic hydrogenation as they can sometimes exhibit better reactivity and selectivity, and the resulting alcohol product is directly formed.

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. Protic solvents like alcohols are common, while fluorinated alcohols like TFE have been shown to enhance the activity of some rhodium catalysts.[4]

  • Pressure and Temperature: These parameters are critical for controlling the reaction rate and selectivity. Milder conditions (lower pressure and temperature) are generally favored to minimize over-reduction of the pyridine ring.

  • Catalyst Loading: The amount of catalyst used is a balance between reaction rate and cost. A lower catalyst loading is desirable for economic and environmental reasons, but may require longer reaction times.

Conclusion and Future Perspectives

The selective catalytic hydrogenation of the functional group at the 2-position of a substituted pyridine to a hydroxymethyl group remains a nuanced challenge in synthetic chemistry. While traditional catalysts like Raney Nickel and PtO₂ are highly active, they often lack the required chemoselectivity, leading to unwanted over-reduction of the pyridine ring.

Rhodium-based catalysts, particularly Rh₂O₃, emerge as a promising alternative, demonstrating high activity under mild conditions for the hydrogenation of functionalized pyridines. Further research into bimetallic catalytic systems and the development of novel catalyst supports could lead to even more selective and efficient processes for the synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol and other valuable pharmaceutical intermediates. The optimization of reaction parameters for specific catalyst-substrate combinations will continue to be a key area of investigation for process chemists and engineers.

References

  • Sreenivasulu, R., et al. (2016).
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  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Stoltz, B. M., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.
  • Sreenivasulu, R., et al. (2016). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • Williams, S., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
  • PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol.
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  • Zhang, Z., et al. (2014). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Request PDF.
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  • Kumar, A., et al. (2023). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
  • Park, S., et al. (2021). Rhodium-catalyzed double hydroboration of pyridine: the origin of the chemo- and regioselectivities.
  • Bowker, M. (2019).
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  • Claverie, J., et al. (2022). Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. D-Carbonize.
  • Chen, C., et al. (2021). Recyclable palladium-catalyzed cyclocarbonylation of o-iodoarylcarbodiimides and nucleophiles in bioderived 2-MeTHF towards the formation of 2-heteroquinazolin-4(3H)-ones. New Journal of Chemistry.

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comparative study of PPIs derived from (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Proton Pump Inhibitors Derived from (4-Methoxy-3-methylpyridin-2-yl)methanol

This guide provides a comprehensive comparative analysis of prominent Proton Pump Inhibitors (PPIs) synthesized from the common chemical precursor, (4-Methoxy-3-methylpyridin-2-yl)methanol. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of their synthesis, mechanism of action, pharmacokinetics, clinical efficacy, and underlying structure-activity relationships.

Introduction: The Central Role of a Pyridine Precursor

The development of substituted benzimidazole proton pump inhibitors revolutionized the treatment of acid-related gastrointestinal disorders.[1][2] A key building block in the synthesis of several first and second-generation PPIs is (4-Methoxy-3-methylpyridin-2-yl)methanol . This precursor forms the core pyridine ring structure essential for the pharmacophore of drugs like omeprazole, esomeprazole, and lansoprazole.

These drugs exert their therapeutic effect by irreversibly inhibiting the gastric H+/K+-ATPase, the enzyme system known as the proton pump, which is the final step in gastric acid secretion.[3][4] While sharing a common mechanism and structural heritage, the PPIs derived from this precursor exhibit significant differences in their chemical properties, metabolism, and clinical performance. This guide will dissect these differences, providing the objective data and experimental context necessary for informed research and development.

From Precursor to Potent Inhibitors: A Shared Synthetic Lineage

The journey from (4-Methoxy-3-methylpyridin-2-yl)methanol to a functional PPI involves a multi-step synthesis. The foundational step is the conversion of the methanol group into a more reactive intermediate, typically a chloromethyl pyridine derivative. This intermediate is then coupled with a substituted 2-mercaptobenzimidazole. The final crucial step is the oxidation of the resulting thioether to a sulfoxide, which forms the chiral center of the final drug molecule.

G

This common pathway gives rise to a family of structurally related compounds, including the widely used omeprazole and its single-enantiomer derivative, esomeprazole, as well as lansoprazole.

Mechanism of Action: A Tale of Two Protonations

All PPIs are prodrugs, meaning they are administered in an inactive form and require activation at their site of action.[5][6] The activation mechanism is a sophisticated, pH-dependent process beautifully tailored to the unique physiology of the gastric parietal cell.

  • Accumulation: As weak bases, PPIs cross cell membranes and accumulate in the highly acidic secretory canaliculi of the parietal cells.[4]

  • Activation: In this acidic environment (pH < 4), the drug undergoes a two-step protonation. The protonation of the pyridine nitrogen is crucial for trapping the molecule in the acidic compartment.[7] This is followed by an acid-catalyzed conversion into a reactive tetracyclic sulfenamide.[6][8]

  • Irreversible Inhibition: The activated sulfenamide then forms a stable, covalent disulfide bond with cysteine residues (notably Cys813) on the luminal surface of the H+/K+-ATPase enzyme.[4][6] This binding irreversibly inactivates the pump.[6]

Gastric acid secretion can only resume after new proton pump molecules are synthesized and integrated into the cell membrane, a process that can take 24-48 hours, explaining the prolonged duration of action despite the short plasma half-life of the drugs.[6]

G

Comparative Pharmacokinetics and the Significance of Chirality

While the mechanism of action is shared, the pharmacokinetic profiles of these PPIs show critical differences, largely dictated by their metabolism and stereochemistry.

ParameterOmeprazole (Racemic)Esomeprazole (S-enantiomer)Lansoprazole
Metabolism CYP2C19 (major), CYP3A4CYP2C19, CYP3A4 (less reliance on CYP2C19)CYP2C19, CYP3A4
Bioavailability ~35-60% (increases with dose)~64% (single dose), ~90% (steady state)~80-85%
Plasma Half-life ~1 hour~1.5 hours~1.5 hours
Key Differentiator Racemic mixture; R-enantiomer rapidly cleared by CYP2C19.[8][9]Pure S-enantiomer; slower metabolism by CYP2C19 leads to higher bioavailability and greater drug exposure (AUC).[9][10]Rapidly absorbed, extensive liver metabolism.[5]

The Omeprazole vs. Esomeprazole Case Study:

Omeprazole is a racemic mixture of two enantiomers, R-omeprazole and S-omeprazole (esomeprazole).[8] Both enantiomers are equally potent inhibitors of the proton pump.[8] The crucial difference lies in their metabolism. The R-enantiomer is preferentially and more rapidly metabolized by the polymorphic enzyme CYP2C19.[9][11]

By isolating the S-enantiomer (esomeprazole), which is metabolized more slowly, a higher bioavailability and greater area under the plasma concentration-time curve (AUC) are achieved.[9][10] This leads to more consistent and pronounced inhibition of gastric acid secretion compared to an equivalent dose of racemic omeprazole, particularly in individuals who are rapid metabolizers via CYP2C19.[12]

Head-to-Head: Clinical Efficacy and Performance

The pharmacokinetic advantages of certain PPIs can translate into differences in clinical efficacy, particularly in the speed of symptom relief and healing of erosive esophagitis.

IndicationComparative FindingSource
GERD Symptom Relief Esomeprazole (40 mg) may provide faster relief of heartburn symptoms within the first few days of treatment compared to omeprazole (20 mg), lansoprazole (30 mg), and pantoprazole (40 mg).[13][13]
Erosive Esophagitis Healing Esomeprazole 40 mg has demonstrated higher healing rates compared to omeprazole 20 mg and lansoprazole 30 mg in some studies.[13][14][13][14]
Intragastric pH Control At standard doses, esomeprazole (40 mg) maintains intragastric pH > 4 for a significantly longer duration over a 24-hour period compared to omeprazole (20 mg), lansoprazole (30 mg), pantoprazole (40 mg), and rabeprazole (20 mg).[14][14]
Overall Efficacy All PPIs are highly effective for treating acid-related disorders.[1][15] While some studies show statistically significant advantages for esomeprazole, the overall clinical benefit of this "chiral switch" from omeprazole has been debated, especially when considering cost.[10][16][1][10][15][16]

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the pyridine and benzimidazole rings, though seemingly minor, are critical for the drug's overall performance. The SAR for this class of compounds is well-defined:

  • Pyridine Ring: Electron-donating groups (like the 4-methoxy group from the precursor) increase the basicity (pKa) of the pyridine nitrogen. This enhances the selective accumulation of the drug in the acidic canaliculi and facilitates the subsequent intramolecular attack to form the active inhibitor.[17][18][19]

  • Benzimidazole Ring: Substituents on this ring have a less dramatic, but still important, effect. They can influence the pKa of the benzimidazole nitrogen and the overall lipophilicity of the molecule. Strongly electron-withdrawing groups tend to decrease antisecretory effects.[17][18]

Key Experimental Protocols

Protocol 1: Representative Synthesis of Omeprazole

This protocol outlines the core steps for synthesizing omeprazole from its key intermediates. Caution: This is a generalized procedure for informational purposes. All chemical synthesis should be performed by trained professionals with appropriate safety precautions.

Objective: To synthesize omeprazole via condensation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine and 5-methoxy-2-mercaptobenzimidazole, followed by oxidation.

Step-by-Step Methodology:

  • Condensation (Formation of Thioether):

    • Dissolve 5-methoxy-2-mercaptobenzimidazole in a suitable solvent (e.g., a lower alcohol like ethanol) with a base (e.g., sodium hydroxide) to form the sodium salt.

    • In a separate vessel, prepare a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

    • Slowly add the pyridine solution to the benzimidazole solution at a controlled temperature (e.g., room temperature to 40°C).

    • Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

    • Upon completion, the thioether intermediate (often called pyrmetazole) can be isolated by precipitation or extraction.[20][21]

  • Oxidation (Formation of Sulfoxide):

    • Dissolve the isolated thioether intermediate in a suitable chlorinated organic solvent (e.g., dichloromethane).[21]

    • Cool the solution (e.g., to -5°C to 5°C).

    • Slowly add a solution of an oxidizing agent. A common choice is meta-chloroperoxybenzoic acid (m-CPBA), using approximately one molar equivalent to minimize overoxidation to the inactive sulfone byproduct.[20][21]

    • Maintain the temperature and stir until the reaction is complete (monitored by TLC or HPLC).

    • Work up the reaction mixture, typically involving washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by separation of the organic layer.

    • Isolate the crude omeprazole by removing the solvent.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol-water with pH adjustment) to yield pure omeprazole.[21]

Protocol 2: In Vitro Evaluation of H+/K+-ATPase Inhibition

Objective: To determine the inhibitory potency (e.g., IC50) of a PPI using isolated gastric vesicles.

Principle: This assay measures the activity of the H+/K+-ATPase by monitoring the rate of proton transport into isolated gastric vesicles. The enzyme's activity is ATP-dependent and can be measured by the change in pH of the external medium or by using a pH-sensitive fluorescent probe trapped inside the vesicles.

Step-by-Step Methodology:

  • Preparation of Gastric Vesicles:

    • Isolate H+/K+-ATPase-rich vesicles from the gastric mucosa of a suitable animal model (e.g., rabbit or hog) through differential centrifugation and density gradient separation.

    • Characterize the vesicle preparation for protein concentration and enzyme purity.

  • Activation of the PPI:

    • As PPIs are prodrugs, they must first be activated. Pre-incubate the test PPI compound in an acidic buffer (e.g., pH 1.0-4.0) for a defined period to convert it to the active sulfenamide. The optimal pH and time will vary between PPIs.

  • Inhibition Assay:

    • Add the prepared gastric vesicles to a reaction buffer containing a potassium salt (e.g., KCl) and a pH indicator dye (e.g., acridine orange).

    • Add various concentrations of the pre-activated PPI (and a vehicle control) to the vesicle suspension and incubate for a specific time to allow for binding.

    • Initiate the proton pumping reaction by adding Mg-ATP.

    • Monitor the decrease in fluorescence of acridine orange (which quenches as the vesicle interior becomes acidic) or the change in external pH using a pH meter.

    • The rate of proton transport is calculated from the initial phase of the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each PPI concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the PPI concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The family of proton pump inhibitors derived from (4-Methoxy-3-methylpyridin-2-yl)methanol represents a cornerstone of therapy for acid-related diseases. While all share a common precursor and an elegant, targeted mechanism of action, their comparative analysis reveals important distinctions. The development of esomeprazole from racemic omeprazole highlights how a deep understanding of stereoselective metabolism can be leveraged to optimize pharmacokinetic profiles, leading to more consistent and effective acid suppression.

For researchers, the choice between these agents in a preclinical setting may depend on the specific scientific question. For drug development professionals, the data underscores the continuous opportunity for refinement, whether through novel formulations, exploration of different enantiomers, or the design of new derivatives from this versatile pyridine core. The principles of pH-dependent activation and covalent inhibition, perfected in this chemical class, continue to inspire the design of next-generation acid suppressants.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lansoprazole?
  • World Journal of Gastroenterology. (n.d.). Comparative study of omeprazole, lansoprazole, pantoprazole and esomeprazole for symptom relief in patients with reflux esophagitis. PMC - NIH.
  • PubMed. (n.d.). Lansoprazole: a proton pump inhibitor.
  • Gheyath et al. (2015, November 14). Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch. PMC - NIH.
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  • Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scand J Gastroenterol, 20(suppl 108), 15-22.
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  • Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 108, 15–22.
  • Journal of Clinical Care and Skills. (n.d.). Comparison the Effect of Omeprazole Esomeprazole and Lansoprazole on Treatment of Gastroesophageal Reflux Disease in Infants.
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  • Semantic Scholar. (n.d.). Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch.
  • Miner Jr, P., et al. (2003). Gastric Acid Control With Esomeprazole, Lansoprazole, Omeprazole, Pantoprazole, and Rabeprazole: A Five-Way Crossover Study. The American Journal of Gastroenterology, 98(12), 2616-2620.
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  • PubMed Central. (n.d.). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity.
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A Comparative Guide to the Purity Analysis of Synthesized (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of (4-Methoxy-3-methylpyridin-2-yl)methanol, a key intermediate in the synthesis of several proton pump inhibitors (PPIs)[1]. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your specific needs.

The Synthetic Landscape and Potential Impurities

The synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol, while not publicly detailed in extensive literature, can be inferred from synthetic routes for analogous compounds, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol[1]. A common pathway involves the N-oxidation of a substituted pyridine, followed by nitration, methoxylation, and subsequent functional group manipulations. Each of these steps is a potential source of impurities.

Potential Impurities in the Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol:

  • Starting Materials: Unreacted 3-methyl-2-picoline or other precursors.

  • Intermediates: Such as 3-methyl-2-picoline-N-oxide and nitrated pyridine species.

  • Byproducts: Arising from incomplete reactions or side reactions, for instance, over-oxidation to a sulfone N-oxide in related syntheses[2][3][4].

  • Positional Isomers: Formed during the nitration or other substitution reactions.

  • Degradation Products: Resulting from instability of the molecule under certain conditions.

  • Residual Solvents: From reaction and purification steps.

The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of such impurities in new drug substances, which is a critical consideration in drug development[5][6][7].

A Multi-pronged Approach to Purity Determination

A single analytical technique is rarely sufficient for a comprehensive purity assessment. A more robust strategy involves the orthogonal application of multiple methods, each providing a unique perspective on the sample's composition. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity analysis for non-volatile and thermally labile compounds like (4-Methoxy-3-methylpyridin-2-yl)methanol. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities[4].

This proposed method is based on established protocols for the analysis of pyridine derivatives[8][9][10][11][12].

Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column thermostat, and PDA/UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized (4-Methoxy-3-methylpyridin-2-yl)methanol.

  • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation:

Purity is typically determined by area percentage, where the area of the main peak is expressed as a percentage of the total area of all peaks. Impurities are quantified against a reference standard of the main compound. According to ICH guidelines, impurities present at levels above the reporting threshold (typically ≥0.05%) must be reported[5].

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile impurities, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile substances, such as residual solvents.

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu

Sample Preparation:

A headspace analysis is often preferred for residual solvents to avoid contamination from non-volatile matrix components.

Data Interpretation:

The mass spectrometer provides a unique fragmentation pattern for each eluting compound, allowing for positive identification against a spectral library (e.g., NIST). Quantification is achieved by comparing the peak area of the analyte to that of an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Powerhouse

NMR spectroscopy, particularly quantitative NMR (qNMR), is an invaluable tool for both structural elucidation and purity determination. A key advantage of qNMR is its ability to provide a direct measure of purity without the need for a specific reference standard of the analyte[13].

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Expected Chemical Shifts and Multiplicities:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H (C5)~8.2d1H
Pyridine-H (C6)~6.8d1H
-CH₂OH~4.7s2H
-OCH₃~3.9s3H
-CH₃~2.2s3H
-OHVariablebr s1H

Purity Determination by qNMR:

By integrating the signals of the analyte with those of a certified internal standard of known purity and concentration (e.g., maleic acid), the absolute purity of the synthesized compound can be calculated. The absence of unexpected signals is a strong indicator of high purity.

Comparative Analysis of Techniques

FeatureHPLC-UVGC-MSqNMR
Applicability Non-volatile & thermally labile compoundsVolatile & semi-volatile compoundsSoluble compounds
Primary Use Purity, related substances, degradation productsResidual solvents, volatile impuritiesAbsolute purity, structural elucidation
Sensitivity High (ng to pg)Very high (pg to fg)Moderate (µg to mg)
Quantification Requires specific reference standardRequires specific reference standardCan use a universal internal standard
Structural Info Limited (retention time)High (mass spectrum)Very high (chemical shifts, coupling)

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of (4-Methoxy-3-methylpyridin-2-yl)methanol.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Comprehensive Purity Analysis cluster_reporting Data Evaluation & Reporting Synthesis Synthesized (4-Methoxy-3-methylpyridin-2-yl)methanol TLC TLC for reaction monitoring Synthesis->TLC HPLC HPLC-UV (Non-volatile impurities) TLC->HPLC GCMS GC-MS (Volatile impurities/solvents) TLC->GCMS NMR NMR (Structure & qNMR Purity) TLC->NMR ImpurityProfile Impurity Profile Generation HPLC->ImpurityProfile GCMS->ImpurityProfile NMR->ImpurityProfile ICH_Compliance ICH Q3A Compliance Check ImpurityProfile->ICH_Compliance FinalReport Final Purity Report (≥99.5% for intermediates) ICH_Compliance->FinalReport

Caption: A logical workflow for the comprehensive purity analysis.

Conclusion and Recommendations

The purity analysis of (4-Methoxy-3-methylpyridin-2-yl)methanol, a critical pharmaceutical intermediate, necessitates a multi-faceted analytical approach.

  • HPLC remains the primary technique for the quantification of the main component and the detection of non-volatile, process-related impurities and degradation products.

  • GC-MS is indispensable for the analysis of residual solvents and other volatile impurities, which are strictly regulated by ICH Q3C guidelines.

  • NMR , particularly qNMR, offers an elegant and powerful method for absolute purity determination and structural confirmation, serving as an excellent orthogonal technique to chromatography.

For drug development professionals, a combination of these techniques provides a self-validating system, ensuring the highest level of confidence in the quality of the synthetic intermediate. This rigorous approach to purity analysis is not just a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of the final drug product.

References

  • Saini, S., Majee, C., Chakraborthy, G., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]

  • (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Saini, S., Majee, C., Chakraborthy, G., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • (2021). Supporting Information. The Royal Society of Chemistry. [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • Saini, S., Majee, C., Chakraborthy, G., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [Link]

  • Patel, D., Patel, P., & Shah, S. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(3), 269-276. [Link]

  • Unnisa, A., & Kumar, A. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(26), 2815-2822. [Link]

  • Veeprho. (2024). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 63(1), 3-9. [Link]

  • Zapesotschnaja, G. G., Kulesch, N. I., & Schikina, O. G. (2020). Method for determining omeprazole impurity components.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Bercu, J. P., et al. (2018). Establishing Patient Centric Specifications for Drug Substance and Drug Product Impurities. AAPS PharmSciTech, 19(5), 1945-1954. [Link]

  • Reddy, G. S., & Kumar, A. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 8(1), 1-6. [Link]

  • Chemsrc. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. Chemsrc. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. PubChem Compound Database. [Link]

  • Kuo, C. C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2), 101-106. [Link]

  • Kuo, C. C., et al. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis, 10(2). [Link]

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A Comparative Guide to Confirming the Structure of (4-Methoxy-3-methylpyridin-2-yl)methanol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

(4-Methoxy-3-methylpyridin-2-yl)methanol is a critical starting material in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that are widely used to treat acid-related gastrointestinal disorders. The purity of this intermediate is of paramount importance, as any impurities can potentially be carried through the synthetic process and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-focused comparison of analytical strategies for the unambiguous structural elucidation of impurities in (4-Methoxy-3-methylpyridin-2-yl)methanol, grounded in the principles of scientific integrity and supported by experimental data.

The Imperative of Impurity Profiling

Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. The identification and characterization of unknown impurities are critical steps in ensuring drug quality and safety[1]. Impurities can arise from various sources, including the starting materials, synthetic byproducts, and degradation of the drug substance over time. For a key intermediate like (4-Methoxy-3-methylpyridin-2-yl)methanol, a thorough understanding of its impurity profile is essential for process optimization and the development of a robust manufacturing process.

Plausible Impurities: A Synthesis-Based Perspective

While specific impurities are highly dependent on the exact synthetic route employed, we can infer plausible structures based on common synthetic pathways for pyridine derivatives. A likely synthetic precursor to (4-Methoxy-3-methylpyridin-2-yl)methanol is 3-methyl-2-picoline. A general synthetic scheme might involve oxidation of the 2-methyl group to a hydroxymethyl group, and introduction of the methoxy group at the 4-position.

Based on this, we can hypothesize the formation of several types of impurities:

  • Oxidation Products: The pyridine ring and the methyl/methanol substituents are susceptible to oxidation. For instance, the methanol group could be oxidized to an aldehyde or a carboxylic acid. The pyridine nitrogen can also be oxidized to an N-oxide.

  • Isomeric Impurities: Incomplete regioselectivity during the introduction of the methoxy group could lead to the formation of isomers.

  • Starting Material Carryover: Incomplete reaction could result in the presence of unreacted starting materials or intermediates.

  • Byproducts of Side Reactions: Undesired side reactions can lead to a variety of other related substances.

For the purpose of this guide, we will focus on a hypothetical oxidation byproduct: (4-Methoxy-3-methylpyridin-2-yl)carbaldehyde (Impurity A) .

A Multi-Pronged Approach to Structural Elucidation

The unambiguous identification of an unknown impurity requires a combination of analytical techniques, each providing a unique piece of the structural puzzle. A typical workflow involves separation, initial identification by mass spectrometry, and definitive structural confirmation by nuclear magnetic resonance (NMR) spectroscopy.[2][3][4]

Step 1: High-Performance Liquid Chromatography (HPLC) - The Separation Workhorse

The first step in impurity analysis is to develop a robust HPLC method capable of separating the main component from all potential impurities. A gradient reversed-phase method is typically employed for polar analytes like pyridine derivatives.

Experimental Protocol: HPLC Method Development

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the (4-Methoxy-3-methylpyridin-2-yl)methanol sample in 1 mL of 50:50 Water:Acetonitrile.

This method should provide good separation between the main peak of (4-Methoxy-3-methylpyridin-2-yl)methanol and any impurities, including our hypothetical Impurity A.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Initial Investigation

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an unknown compound.[1][2]

Experimental Protocol: LC-HRMS Analysis

  • Utilize the HPLC method developed above, coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode to obtain accurate mass of the parent ion, and tandem MS (MS/MS) mode to obtain fragmentation patterns.

For our hypothetical Impurity A, we would expect to see a molecular ion [M+H]⁺ at an m/z that is 2 Da less than the parent compound, corresponding to the loss of two hydrogen atoms during the oxidation of the alcohol to an aldehyde.

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
(4-Methoxy-3-methylpyridin-2-yl)methanolC₈H₁₁NO₂154.0863
Impurity A ((4-Methoxy-3-methylpyridin-2-yl)carbaldehyde)C₈H₉NO₂152.0706

The fragmentation pattern from MS/MS would provide further clues. For instance, the loss of the aldehyde proton or the entire formyl group could be observed.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Confirmation

While MS provides strong evidence for the molecular formula, NMR spectroscopy is the gold standard for unambiguous structure elucidation.[4][5] A suite of 1D and 2D NMR experiments is used to piece together the complete molecular structure.

Experimental Protocol: NMR Analysis

  • Impurity Isolation: If the impurity is present at a sufficient level (>0.1%), it may be possible to analyze it directly in the mixture. However, for definitive structural confirmation, isolation of the impurity by preparative HPLC is often necessary.

  • Sample Preparation: Dissolve the isolated impurity (or the mixture) in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.

Comparative Spectroscopic Data for Structure Confirmation

Spectroscopic Feature(4-Methoxy-3-methylpyridin-2-yl)methanolImpurity A ((4-Methoxy-3-methylpyridin-2-yl)carbaldehyde)Rationale for Structural Confirmation
¹H NMR ~4.7 ppm (s, 2H, -CH₂OH)~10.2 ppm (s, 1H, -CHO)The downfield shift from ~4.7 ppm to ~10.2 ppm is characteristic of an aldehyde proton. The integration changes from 2H to 1H.
~4.8 ppm (br s, 1H, -OH)AbsentThe hydroxyl proton signal disappears.
¹³C NMR ~60 ppm (-CH₂OH)~190 ppm (-CHO)A significant downfield shift in the carbon spectrum from ~60 ppm to ~190 ppm is a clear indicator of a carbonyl carbon in an aldehyde.
HMBC Correlation from the -CH₂ protons (~4.7 ppm) to the C2 carbon of the pyridine ring.Correlation from the aldehyde proton (~10.2 ppm) to the C2 carbon of the pyridine ring.This confirms the position of the aldehyde group on the pyridine ring.
Step 4: Fourier-Transform Infrared (FTIR) Spectroscopy - Orthogonal Verification

FTIR spectroscopy can provide additional confirmation of functional groups.

Experimental Protocol: FTIR Analysis

  • Acquire the IR spectrum of the isolated impurity.

  • Look for characteristic vibrational frequencies.

For Impurity A, the key differentiating feature would be the appearance of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, and the disappearance of the broad O-H stretching band from the alcohol, which is typically seen around 3300 cm⁻¹.

Visualizing the Workflow

The logical flow of this multi-technique approach can be visualized as follows:

impurity_elucidation_workflow cluster_separation Separation & Detection cluster_identification Preliminary Identification cluster_confirmation Definitive Structure Confirmation cluster_conclusion Final Structure HPLC HPLC Separation LCMS LC-HRMS Analysis HPLC->LCMS Hyphenation MSMS Tandem MS (MS/MS) LCMS->MSMS Fragmentation Isolation Impurity Isolation (Prep-HPLC) LCMS->Isolation Informs Isolation Strategy Structure Unambiguous Structure Confirmed MSMS->Structure Supportive Data NMR_1D 1D NMR (¹H, ¹³C) Isolation->NMR_1D FTIR FTIR Spectroscopy Isolation->FTIR NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Deeper Structural Insight NMR_2D->Structure FTIR->Structure Supportive Data

Caption: Workflow for Impurity Structure Elucidation.

Conclusion

The structural confirmation of impurities in a key pharmaceutical intermediate like (4-Methoxy-3-methylpyridin-2-yl)methanol is a non-trivial task that requires a systematic and multi-faceted analytical approach. While HPLC provides the necessary separation, it is the synergistic combination of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy that allows for the unambiguous elucidation of unknown structures. This guide has demonstrated a robust workflow, using a hypothetical oxidation impurity as an example, to illustrate the power and necessity of this integrated approach in ensuring the quality and safety of pharmaceutical products.

References

  • Benchchem. A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • Shimadzu. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities.
  • Veeprho. Structural Elucidation of Unknown Impurity.
  • Journal of Pharmaceutical and Biomedical Analysis. Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR.
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A Comparative Guide to the Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol: Yields, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-3-methylpyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds, most notably as a crucial intermediate for proton pump inhibitors (PPIs) like Rabeprazole. The efficiency and scalability of its synthesis are of paramount importance in drug development and manufacturing. This guide provides a comprehensive comparison of different synthetic strategies to obtain this valuable intermediate, complete with detailed experimental protocols, yield comparisons, and an exploration of the underlying reaction mechanisms.

Comparative Analysis of Synthetic Methodologies

Several synthetic routes to (4-methoxy-3-methylpyridin-2-yl)methanol have been developed, each with distinct advantages and disadvantages. The choice of a particular method often hinges on factors such as the availability and cost of starting materials, the desired scale of production, and considerations regarding process safety and environmental impact. The following table summarizes the key quantitative data for prominent synthetic approaches.

RouteStarting MaterialKey Transformation(s)Reported YieldKey Reagents
1 2,3-Dimethyl-4-nitropyridine-N-oxideNucleophilic Substitution, Boekelheide Rearrangement, HydrolysisGood to Excellent (multi-step)Sodium methoxide, Acetic anhydride, Sodium hydroxide
2 4-Methoxy-3-methylpicolinic acid esterEster ReductionHighLithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
3 2-Bromo-4-methoxy-3-methylpyridineGrignard ReactionModerate to GoodMagnesium, Paraformaldehyde

Method 1: The Pyridine N-Oxide Rearrangement Route

This multi-step synthesis is a common industrial approach for the preparation of substituted pyridyl methanols. It leverages the reactivity of pyridine N-oxides to achieve functionalization of the methyl group at the 2-position.

Scientific Rationale

The core of this method lies in the Boekelheide rearrangement, a[1][1]-sigmatropic rearrangement of an O-acylated α-picoline N-oxide.[2][3] The N-oxide functionality activates the adjacent methyl group for deprotonation. Subsequent rearrangement and hydrolysis furnish the desired primary alcohol. The initial steps involve the synthesis of the key intermediate, 4-methoxy-2,3-dimethylpyridine-N-oxide, from a readily available nitro precursor.

Visualizing the Pathway: Pyridine N-Oxide Route

Pyridine N-Oxide Route Start 2,3-Dimethyl-4-nitropyridine-N-oxide Intermediate1 4-Methoxy-2,3-dimethylpyridine-N-oxide Start->Intermediate1 NaOMe, MeOH Intermediate2 2-Acetoxymethyl-4-methoxy-3-methylpyridine Intermediate1->Intermediate2 Acetic Anhydride, Heat Product (4-Methoxy-3-methylpyridin-2-yl)methanol Intermediate2->Product NaOH, H₂O/MeOH (Hydrolysis) Ester_Reduction_Route Start Methyl 4-methoxy-3-methylpicolinate Product (4-Methoxy-3-methylpyridin-2-yl)methanol Start->Product 1. LiAlH₄, THF 2. H₂O workup Grignard_Reaction_Route Start 2-Bromo-4-methoxy-3-methylpyridine Intermediate 2-(Bromomagnesium)-4-methoxy-3-methylpyridine Start->Intermediate Mg, THF Product (4-Methoxy-3-methylpyridin-2-yl)methanol Intermediate->Product 1. Paraformaldehyde 2. H₃O⁺ workup

Sources

A Scalability Assessment of Synthetic Routes to (4-Methoxy-3-methylpyridin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

(4-Methoxy-3-methylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a precursor to proton pump inhibitors (PPIs) that are structurally analogous to omeprazole. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of critical interest to the pharmaceutical and fine chemical industries. This guide provides an in-depth comparison of plausible synthetic routes to this key intermediate, with a focus on assessing their scalability for industrial production. The analysis is grounded in established chemical principles and supported by data from analogous syntheses reported in the scientific literature.

Introduction to the Synthetic Challenge

The synthesis of substituted pyridines, such as (4-Methoxy-3-methylpyridin-2-yl)methanol, presents a unique set of challenges. The pyridine ring's electron-deficient nature influences its reactivity, and the regioselective introduction of multiple substituents requires careful strategic planning. For a synthesis to be considered scalable, it must exhibit high overall yield, utilize readily available and cost-effective starting materials, involve robust and safe reaction conditions, and allow for straightforward purification of intermediates and the final product.

This guide will compare two primary synthetic strategies, extrapolated from well-established industrial processes for similar pyridine derivatives.

Route 1: A Linear Synthesis Commencing with 2,3-Lutidine Route 2: A Convergent Approach Involving a Pre-functionalized Pyridine Core

Route 1: Linear Synthesis from 2,3-Lutidine

This route is analogous to the industrial synthesis of the key intermediate for omeprazole, which starts from 3,5-lutidine.[1] By adapting this methodology, a plausible and scalable synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol can be devised from the readily available starting material, 2,3-lutidine.

Overall Workflow

Route_1_Workflow start 2,3-Lutidine step1 N-Oxidation start->step1 H2O2, Acetic Acid intermediate1 2,3-Dimethylpyridine N-oxide step1->intermediate1 step2 Nitration intermediate1->step2 HNO3, H2SO4 intermediate2 2,3-Dimethyl-4-nitropyridine N-oxide step2->intermediate2 step3 Methoxylation intermediate2->step3 Sodium Methoxide intermediate3 4-Methoxy-2,3-dimethylpyridine N-oxide step3->intermediate3 step4 Rearrangement & Hydrolysis intermediate3->step4 1. Acetic Anhydride 2. NaOH(aq) product (4-Methoxy-3-methylpyridin-2-yl)methanol step4->product Route_2_Workflow start 4-Chloro-3-methylpyridine-2-carbonitrile step1 Methoxylation start->step1 Sodium Methoxide intermediate1 4-Methoxy-3-methylpyridine-2-carbonitrile step1->intermediate1 step2 Nitrile Reduction intermediate1->step2 Reducing Agent (e.g., NaBH4, LiAlH4) product (4-Methoxy-3-methylpyridin-2-yl)methanol step2->product

Caption: Convergent synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol.

Experimental Protocols

Step 1: Methoxylation of 4-Chloro-3-methylpyridine-2-carbonitrile

  • Protocol: The starting material, 4-chloro-3-methylpyridine-2-carbonitrile, is subjected to nucleophilic aromatic substitution with sodium methoxide in a suitable solvent like methanol or an aprotic polar solvent.

  • Causality: The electron-withdrawing nitrile group and the inherent electron deficiency of the pyridine ring facilitate the displacement of the chloride at the 4-position by the methoxide nucleophile.

Step 2: Reduction of 4-Methoxy-3-methylpyridine-2-carbonitrile

  • Protocol: The resulting nitrile is reduced to the primary alcohol. This can be achieved using a variety of reducing agents. For large-scale operations, catalytic hydrogenation or the use of sodium borohydride in the presence of a co-reagent might be preferred over lithium aluminum hydride for safety and cost reasons.

  • Causality: The reducing agent delivers hydride ions to the carbon of the nitrile group, which, after workup, is converted to the hydroxymethyl group.

Scalability Assessment
ParameterAssessmentRationale
Starting Material Cost & Availability Less Favorable4-Chloro-3-methylpyridine-2-carbonitrile is a more specialized starting material and likely more expensive and less readily available in bulk compared to 2,3-lutidine.
Number of Steps FavorableA two-step synthesis is highly advantageous for industrial production, leading to higher throughput and lower processing costs.
Overall Yield Potentially HighWith fewer steps, the potential for a higher overall yield is greater.
Reagent & Solvent Safety Generally FavorableWhile reducing agents need to be handled with care, this route avoids the use of highly corrosive and hazardous nitrating acids and peroxides.
Purification Potentially SimplerWith fewer intermediates, the overall purification process may be less complex.
Waste Generation LowerThis route is expected to generate less hazardous waste compared to Route 1.

Comparative Analysis and Conclusion

FeatureRoute 1: Linear Synthesis from 2,3-LutidineRoute 2: Convergent Synthesis
Starting Material Inexpensive and readily availableMore expensive and specialized
Number of Steps 42
Scalability Proven for analogous compoundsPotentially more efficient but dependent on starting material accessibility
Safety Concerns High (strong acids, peroxides)Moderate (reducing agents)
Waste Generation High (acidic waste)Low
Overall Recommendation Established and reliable for large-scale production, despite the number of steps and safety considerations. Highly attractive for its efficiency and reduced environmental impact, provided the starting material can be sourced economically.

Route 1 is a well-trodden path for analogous compounds and is likely the current industrial standard for similar structures. Its scalability is proven, though it comes with significant safety and environmental considerations.

Route 2 represents a more modern and efficient approach. Its primary hurdle for industrial implementation is the cost and availability of the starting material. However, should a cost-effective synthesis for 4-chloro-3-methylpyridine-2-carbonitrile be developed, Route 2 would likely become the preferred method due to its brevity, potentially higher overall yield, and more favorable environmental profile.

For research and development professionals, the choice between these routes will depend on the desired scale of production, cost constraints, and the availability of specialized handling facilities for hazardous reagents.

References

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Available from: [Link]

Sources

Greener Pathways: A Comparative Environmental Impact Analysis of (4-Methoxy-3-methylpyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical manufacturing, the synthesis of key intermediates is a critical focal point for enhancing sustainability. (4-Methoxy-3-methylpyridin-2-yl)methanol, a crucial building block in the production of proton pump inhibitors (PPIs) like omeprazole, is no exception. This guide offers an in-depth comparative analysis of two prominent synthetic routes to this intermediate, evaluating their environmental impact through established green chemistry metrics. This analysis is intended to provide researchers, scientists, and drug development professionals with the data and insights necessary to make more environmentally conscious decisions in their synthetic strategies.

Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly under pressure to adopt greener and more sustainable practices. Traditional multi-step syntheses often involve hazardous reagents, large volumes of organic solvents, and generate significant amounts of waste. Green chemistry principles offer a framework for designing chemical processes that are more efficient, less hazardous, and environmentally benign. Key metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-factor (Environmental Factor) provide quantitative measures to assess the "greenness" of a synthetic route. A higher atom economy and lower PMI and E-factor are indicative of a more sustainable process.

This guide will dissect two plausible synthetic pathways to (4-Methoxy-3-methylpyridin-2-yl)methanol, hereafter referred to as the target molecule. The first is a classical approach starting from 3,5-lutidine, and the second is a conceptualized, greener alternative employing biocatalysis.

Comparative Analysis of Synthetic Routes

This section details the two synthetic routes, presenting a step-by-step analysis of their environmental performance.

Route 1: The Classical Pathway starting from 3,5-Lutidine

This traditional route involves a multi-step process including N-oxidation, nitration, methoxylation, and subsequent functional group manipulations. While established, this pathway often utilizes harsh reagents and generates considerable waste.

Experimental Protocol: Route 1

  • Step 1: N-Oxidation of 3,5-Lutidine. 3,5-Lutidine is oxidized using hydrogen peroxide in acetic acid to yield 3,5-dimethylpyridine-N-oxide.

  • Step 2: Nitration. The N-oxide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 3,5-dimethyl-4-nitropyridine-N-oxide.

  • Step 3: Methoxylation. The nitro group is displaced by a methoxy group using sodium methoxide in methanol, affording 4-methoxy-3,5-dimethylpyridine-N-oxide.

  • Step 4: Rearrangement and Chlorination. The N-oxide is rearranged and chlorinated, often using a reagent like thionyl chloride or phosphorus oxychloride, to introduce a chloromethyl group at the 2-position, yielding 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.

  • Step 5: Hydrolysis. The chloromethyl intermediate is hydrolyzed to the final product, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, typically using aqueous base. Note: For the purpose of this guide, a close analogue, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is used for detailed analysis due to the availability of a more complete experimental protocol.

Environmental Impact Assessment of Route 1

This classical route is characterized by several environmental drawbacks:

  • Use of Hazardous Reagents: The use of concentrated nitric and sulfuric acids in the nitration step poses significant safety and environmental risks. Thionyl chloride, used for chlorination, is a highly corrosive and toxic substance that reacts violently with water.[1][2][3][4]

  • Poor Atom Economy: The nitration and chlorination steps, in particular, have low atom economy, generating significant inorganic waste (e.g., salts from neutralization).

  • High Process Mass Intensity: The use of multiple solvents for reaction and extraction, coupled with aqueous workups and purifications at each step, leads to a high PMI.

Route 2: A Greener, Biocatalytic Approach (Conceptual)

A more sustainable alternative can be conceptualized by integrating biocatalysis, a cornerstone of green chemistry. This route aims to minimize the use of hazardous reagents and improve efficiency.

Conceptual Experimental Protocol: Route 2

  • Step 1: Selective Oxidation of 3-methylpyridine. A hypothetical enzymatic oxidation of 3-methylpyridine using a whole-cell biocatalyst could directly introduce a hydroxyl group at the 2-position and a methoxy group at the 4-position, or a precursor that can be easily converted. While a direct one-step conversion is ambitious, multi-enzyme cascades are increasingly being developed for such transformations.

  • Step 2: Biocatalytic Reduction. If the oxidation step yields the corresponding aldehyde (4-methoxy-3-methylpyridine-2-carboxaldehyde), a selective enzymatic reduction using an alcohol dehydrogenase could yield the target alcohol. This would replace the need for metal hydride reducing agents, which can be hazardous and generate metallic waste.

Environmental Impact Assessment of Route 2

This biocatalytic approach, while conceptual, offers significant potential for environmental benefits:

  • Milder Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, drastically reducing energy consumption.

  • High Selectivity: Enzymes can offer exquisite chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts and simplifying purification.

  • Reduced Use of Hazardous Materials: This route would avoid the use of strong acids, nitrating agents, and corrosive chlorinating agents.

  • Improved Safety Profile: The use of water as a solvent and the avoidance of highly reactive reagents would significantly improve the overall safety of the process.

Quantitative Comparison: Green Chemistry Metrics

To provide a quantitative comparison, we will analyze the atom economy and estimate the Process Mass Intensity (PMI) for a key transformation in each route. For Route 1, we will analyze the chlorination and hydrolysis steps to obtain the final product from a precursor. For Route 2, we will model a hypothetical biocatalytic reduction of the corresponding aldehyde.

MetricRoute 1 (Classical)Route 2 (Biocatalytic - Conceptual)
Atom Economy (AE) Chlorination and subsequent hydrolysis steps often have low to moderate AE due to the use of stoichiometric reagents and the generation of inorganic salts as byproducts.A biocatalytic reduction of an aldehyde to an alcohol would have a very high, if not 100%, atom economy, as all the atoms of the substrate are incorporated into the product.
Process Mass Intensity (PMI) High, due to the use of multiple organic solvents for reaction, extraction, and purification, as well as aqueous workups.Significantly lower, as the reaction would ideally be performed in water, with minimal workup and purification required due to high selectivity.
E-factor High, reflecting the large amount of waste generated relative to the product.Very low, approaching the ideal of zero waste.
Reagent Hazard Profile High, with the use of corrosive and toxic reagents like thionyl chloride and strong acids/bases.Low, with the use of enzymes and water.

Visualizing the Synthetic Pathways

To better illustrate the differences between the two routes, the following diagrams outline the key transformations.

Classical_Synthesis_Route 3,5-Lutidine 3,5-Lutidine 3,5-dimethylpyridine-N-oxide 3,5-dimethylpyridine-N-oxide 3,5-Lutidine->3,5-dimethylpyridine-N-oxide H2O2, AcOH 3,5-dimethyl-4-nitropyridine-N-oxide 3,5-dimethyl-4-nitropyridine-N-oxide 3,5-dimethylpyridine-N-oxide->3,5-dimethyl-4-nitropyridine-N-oxide HNO3, H2SO4 4-methoxy-3,5-dimethylpyridine-N-oxide 4-methoxy-3,5-dimethylpyridine-N-oxide 3,5-dimethyl-4-nitropyridine-N-oxide->4-methoxy-3,5-dimethylpyridine-N-oxide NaOMe, MeOH 2-chloromethyl-4-methoxy-3,5-dimethylpyridine 2-chloromethyl-4-methoxy-3,5-dimethylpyridine 4-methoxy-3,5-dimethylpyridine-N-oxide->2-chloromethyl-4-methoxy-3,5-dimethylpyridine SOCl2 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol 2-chloromethyl-4-methoxy-3,5-dimethylpyridine->(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol H2O, Base Biocatalytic_Synthesis_Route 3-Methylpyridine 3-Methylpyridine 4-methoxy-3-methylpyridine-2-carboxaldehyde 4-methoxy-3-methylpyridine-2-carboxaldehyde 3-Methylpyridine->4-methoxy-3-methylpyridine-2-carboxaldehyde Whole-cell biocatalyst (Oxidation) (4-Methoxy-3-methylpyridin-2-yl)methanol (4-Methoxy-3-methylpyridin-2-yl)methanol 4-methoxy-3-methylpyridine-2-carboxaldehyde->(4-Methoxy-3-methylpyridin-2-yl)methanol Alcohol Dehydrogenase (Reduction)

Caption: Conceptual greener biocatalytic synthesis route.

Conclusion and Future Outlook

This comparative guide demonstrates the significant potential for reducing the environmental impact of synthesizing (4-Methoxy-3-methylpyridin-2-yl)methanol. While the classical route from 3,5-lutidine is well-established, it carries a substantial environmental burden. The conceptual biocatalytic route, though requiring further research and development, offers a clear path towards a more sustainable and safer manufacturing process.

For researchers and drug development professionals, the key takeaways are:

  • Prioritize Green Metrics: Actively calculate and compare metrics like Atom Economy and PMI when evaluating different synthetic routes.

  • Explore Biocatalysis: Invest in the exploration and development of enzymatic and whole-cell biocatalytic methods as viable alternatives to traditional organic synthesis.

  • Consider the Entire Lifecycle: A holistic assessment of the environmental impact should consider all inputs, including solvents, reagents, and energy, as well as all outputs, including byproducts and waste streams.

The future of pharmaceutical manufacturing lies in the adoption of such green chemistry principles. By embracing these methodologies, the industry can not only reduce its environmental footprint but also enhance the safety, efficiency, and cost-effectiveness of its processes.

References

  • ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]

  • Patel, et al. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. Retrieved from [Link]

  • Anjaneyulu, B., et al. (2025). Towards Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A review). Chem Biodivers. [Link]

  • MDPI. (2022). Green Chemistry Metrics, A Review. MDPI. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. Retrieved from [Link]

  • Lanxess. (n.d.). Thionyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Thionyl Chloride. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine. Retrieved from [Link]

  • Google Patents. (1984). Intermediates for the preparation of omeprazole.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Hazard Assessment and Waste Classification

Due to its chemical structure, (4-Methoxy-3-methylpyridin-2-yl)methanol must be classified and handled as hazardous chemical waste . This classification is derived from the inherent risks associated with pyridine derivatives and methanol. Pyridine and its related compounds are recognized for their potential toxicity if inhaled, ingested, or absorbed through the skin, and they can cause skin and eye irritation.[1][2] Any material contaminated with this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), falls under this hazardous waste classification.[2]

Extrapolated Hazard Profile

The following table summarizes the key hazard information and disposal guidelines based on analogous compounds. This data should be used as a conservative guide for safe handling and disposal.

ParameterGuideline & RationaleSource Analogs
Waste Classification Hazardous WastePyridine, Methanol[1][3][4]
Primary Hazards Likely harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. May cause respiratory irritation.[5]Pyridine, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol[2][5]
Personal Protective Equipment (PPE) Chemical safety goggles, lab coat, and chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may offer limited protection and should be changed frequently.[6][7]Pyridine, 3-Amino-2-methoxy-4-methylpyridine[6][7]
Handling Environment All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[6][8]Pyridine, 2-Methoxypyridine[6][8]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal contractor.[1][9]Pyridine[1][9]

Immediate Safety & Handling Protocols

Before beginning any disposal-related tasks, adherence to the following safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

  • Engineering Controls : Always handle (4-Methoxy-3-methylpyridin-2-yl)methanol and its waste within a properly functioning and certified laboratory chemical fume hood.[6] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE) : At a minimum, the following PPE must be worn:

    • Eye and Face Protection : Wear chemical safety goggles or a face shield.[7][8]

    • Skin Protection : A fully buttoned laboratory coat and chemical-resistant gloves are required. Given the limitations of nitrile gloves with some pyridine compounds, butyl rubber or PVA gloves are recommended for extended handling.[6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3][10]

    • Respiratory Protection : If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator may be necessary.[7]

Step-by-Step Disposal Workflow

Proper segregation, labeling, and storage of chemical waste are critical for regulatory compliance and safety.[11][12] The following protocol outlines the necessary steps for managing waste generated from (4-Methoxy-3-methylpyridin-2-yl)methanol.

Workflow for Waste Segregation and Disposal

cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal A Generate Waste (e.g., unused solid, solution, contaminated labware) B Is the waste liquid or solid? A->B Start E Triple-rinse empty containers. Collect first rinsate as liquid hazardous waste. A->E Empty Stock Container C Collect in labeled, leak-proof LIQUID Hazardous Waste Container (e.g., HDPE or glass bottle) B->C Liquid D Collect in labeled, double-bagged SOLID Hazardous Waste Container (e.g., lined HDPE pail) B->D Solid F Store sealed container in a designated, well-ventilated, secure waste accumulation area. C->F D->F E->C G Arrange for pickup via institutional EHS or licensed contractor. F->G H Professional Disposal (Incineration) G->H

Caption: Decision workflow for the proper segregation and disposal of (4-Methoxy-3-methylpyridin-2-yl)methanol waste.

Detailed Protocol
  • Waste Identification and Segregation :

    • All waste streams containing (4-Methoxy-3-methylpyridin-2-yl)methanol must be treated as hazardous.[13]

    • Do not mix this waste with other incompatible waste streams, such as strong oxidizers or acids.[6] Maintain separate containers for solid and liquid waste.[11]

  • Waste Collection and Labeling :

    • Liquid Waste : Collect all solutions and the first rinsate from empty containers in a designated, leak-proof, and chemically compatible container (e.g., glass or high-density polyethylene).[2][12]

    • Solid Waste : Collect contaminated items such as gloves, weighing paper, and absorbent materials in a dedicated, lined container for solid hazardous waste.[11]

    • Labeling : Immediately label all waste containers with "Hazardous Waste," the full chemical name "(4-Methoxy-3-methylpyridin-2-yl)methanol," and the date of accumulation.[2][6]

  • Storage :

    • Keep all waste containers tightly sealed when not in use.[12][14]

    • Store the sealed containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from heat or ignition sources.[6][15] Use secondary containment for all liquid waste containers to mitigate spills.[12]

  • Final Disposal :

    • Do not dispose of this chemical down the drain or in regular trash.[12][16]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection and final disposal.[2][11] The recommended method of destruction for pyridine-based compounds is high-temperature incineration.[1][9]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.[6]

  • Remove Ignition Sources : If flammable solvents are present, remove all sources of ignition.[8][13]

  • Ventilate : Ensure the area is well-ventilated.[5]

  • Contain and Absorb : Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][13]

  • Collect Waste : Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[2][6]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.[13]

First-Aid Measures for Personal Exposure
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[5]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[17][18] Seek medical advice if irritation occurs or persists.[5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, removing contact lenses if present and easy to do.[5][17] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10844583, (4-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Solvents & Petroleum Service, Inc. (2015). Methanol Safety Data Sheet. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 2-Methoxypyridine Safety Data Sheet. Retrieved from [Link]

  • Methanol Institute. (2023). Methanol Safety Data Sheet. Retrieved from [Link]

  • The University of Alabama. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of (4-Methoxy-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of (4-Methoxy-3-methylpyridin-2-yl)methanol (CAS No. 86604-77-5). As a key intermediate in pharmaceutical synthesis, particularly for proton pump inhibitors, the integrity of your research and the safety of your team are paramount.[1] This guide moves beyond a simple checklist, providing a deep dive into the causality behind each safety recommendation, grounded in the chemical's structural characteristics and the established best practices for its constituent moieties: a substituted pyridine and a primary alcohol.

Hazard Assessment: A Tale of Two Moieties

(4-Methoxy-3-methylpyridin-2-yl)methanol's safety profile is best understood by considering its two primary structural features: the pyridine ring and the methanol group.

  • Pyridine Core: Pyridine and its derivatives are recognized as potentially hazardous. They can be harmful if inhaled, absorbed through the skin, or ingested, often causing skin and eye irritation.[2] The nitrogen atom in the aromatic ring can interact with biological systems, necessitating careful handling to avoid exposure.

  • Methanol Group (-CH₂OH): The hydroxymethyl group makes this compound an alcohol. Like methanol, it should be treated as potentially toxic upon ingestion, inhalation, and skin contact.[5] Methanol is a flammable liquid, and its vapors can form explosive mixtures in the air, a critical consideration for storage and handling.[4][6]

Based on analogous compounds, (4-Methoxy-3-methylpyridin-2-yl)methanol is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure. The following table summarizes the required PPE, explaining the rationale behind each choice.

Scenario Required PPE Rationale & Expert Insight
Routine Weighing & Solution Preparation Lab Coat, Safety Goggles, Nitrile GlovesDefense against incidental contact: A standard lab coat protects against minor splashes.[9] Safety goggles are non-negotiable to prevent eye irritation from dust or droplets.[7] While some sources suggest butyl rubber for pure pyridine, high-quality nitrile gloves, when changed frequently, offer sufficient protection for handling this solid derivative during routine, short-duration tasks.[9][10] Always inspect gloves before use.
Reactions & Workups Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles, Double-Layered Nitrile or Neoprene GlovesEnhanced protection for higher-risk tasks: When heating, transferring larger volumes, or performing extractions, the risk of significant splashes increases. A chemical-resistant apron provides an additional barrier. Chemical splash goggles offer a better seal than safety glasses.[9] Double-gloving or using more robust neoprene gloves is a prudent measure against prolonged or direct chemical contact.
Spill Cleanup Chemical-Resistant Coveralls, Chemical Splash Goggles, Heavy-Duty Nitrile or Butyl Rubber Gloves, Respiratory Protection (if spill is large or in a poorly ventilated area)Full-body protection for direct exposure: Spill cleanup requires preparing for the worst-case scenario. Impervious coveralls and heavy-duty gloves are essential.[11] If significant dust or vapor is generated, an appropriate respirator (e.g., a full-face respirator with organic vapor cartridges) is necessary to prevent inhalation.[7]

Operational Plan: From Receipt to Disposal

A seamless and safe workflow requires foresight. This section provides a step-by-step guide for the entire lifecycle of (4-Methoxy-3-methylpyridin-2-yl)methanol in your laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage Location: Store the compound in a cool, dry, and well-ventilated area.[7] It should be kept away from strong oxidizing agents, acids, and sources of ignition such as heat, sparks, or open flames.[12][13]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.[12]

  • Container Integrity: Keep the container tightly closed when not in use to prevent the release of vapors.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure you have read and understood this guide. Designate a specific work area, preferably within a certified chemical fume hood, for all manipulations.[10][12]

  • Pre-use Check: Verify that the fume hood is functioning correctly. Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[12]

  • Donning PPE: Put on the appropriate PPE as detailed in the table above.

  • Dispensing: When weighing the solid, use a spatula and perform the task over a weigh boat or creased filter paper to contain any minor spills. Avoid creating dust.

  • In-Reaction: If the compound is to be used in a reaction, add it slowly and in a controlled manner to the reaction vessel. If heating is required, use a controlled heating mantle or oil bath; never an open flame.[4]

  • Post-use: After dispensing, securely close the primary container. Clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly with soap and water after handling is complete.[9]

Spill Management

Accidents happen. A swift and correct response is critical.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[12]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

Waste Disposal

Proper disposal is a legal and ethical responsibility.

  • Segregation: Do not mix waste containing (4-Methoxy-3-methylpyridin-2-yl)methanol with other waste streams unless you have confirmed compatibility.[2]

  • Containers: Collect all solid waste (e.g., contaminated weigh boats, gloves, absorbent material) and any liquid waste (e.g., reaction residues) in separate, clearly labeled, and leak-proof hazardous waste containers.[2][12]

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the date.[2]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Waste pyridine compounds are often disposed of via incineration.[14]

Emergency Procedures: Be Prepared

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Visualizing the Workflow

To ensure clarity, the following diagram outlines the logical flow for safely handling (4-Methoxy-3-methylpyridin-2-yl)methanol from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Contingency Plans Prep 1. Review Protocol & Designate Fume Hood PPE_On 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE_On Proceed Weigh 3. Weigh/Dispense Compound Carefully PPE_On->Weigh React 4. Use in Reaction/ Solution Preparation Weigh->React Clean 5. Clean Work Area & Equipment React->Clean Spill Spill Occurs React->Spill Exposure Exposure Occurs React->Exposure Waste 6. Segregate & Contain All Hazardous Waste Clean->Waste PPE_Off 7. Doff PPE & Wash Hands Waste->PPE_Off Spill_Response Contain, Collect, Decontaminate Spill->Spill_Response First_Aid Administer First Aid, Seek Medical Attention Exposure->First_Aid

Caption: Workflow for the safe handling of (4-Methoxy-3-methylpyridin-2-yl)methanol.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. [Link]

  • UCLA Chemistry & Biochemistry. (2012, December 14). Methanol - Standard Operating Procedure. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10844583, (4-Methoxy-3-methylpyridin-2-yl)methanol. [Link]

  • Rathburn Chemicals. (2019, March 26). Safety Data Sheet: Methanol. [Link]

  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. [Link]

  • Methanol Institute. (n.d.). Methanol Safe Handling Manual. [Link]

  • Innoveda Chemicals. (2023, August 3). Ensuring Safety in Methanol Handling and Storage: A Comprehensive Guide for Suppliers in Dubai. [Link]

Sources

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